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  • Product: Indinavir
  • CAS: 180683-37-8

Core Science & Biosynthesis

Foundational

Decoding the Molecular Inhibition of HIV-1 Protease: A Mechanistic and Structural Analysis of Indinavir

Executive Summary The development of HIV-1 protease inhibitors represents one of the most successful applications of structure-based drug design. HIV-1 protease is a homodimeric aspartic protease responsible for cleaving...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of HIV-1 protease inhibitors represents one of the most successful applications of structure-based drug design. HIV-1 protease is a homodimeric aspartic protease responsible for cleaving the viral Gag and Gag-Pol polyproteins, a step strictly required for viral maturation and infectivity[1]. Indinavir (Crixivan) is a potent, first-generation transition state analog that competitively binds the active site of this enzyme.

This whitepaper provides an in-depth technical analysis of Indinavir’s mechanism of action, the quantum mechanical realities of its binding, the structural protocols used to validate these interactions, and the thermodynamic consequences of clinical resistance mutations such as V82A and I84V.

The Catalytic Architecture and Transition State Mimicry

The Asp25 Catalytic Dyad

Mature HIV-1 protease functions as a 22 kDa homodimer. The active site is located at the dimer interface, characterized by the highly conserved Asp25-Thr26-Gly27 catalytic triad from each monomer[1]. Because the micro-environment of the active site breaks perfect symmetry upon substrate binding, the two Asp25 residues exist in different protonation states: one acts as a general base (deprotonated) and the other as a general acid (protonated)[1][2].

During natural catalysis, the deprotonated Asp25 activates a lytic water molecule, which executes a nucleophilic attack on the scissile peptide bond of the substrate. This forms a transient, tetrahedral gem-diol intermediate that is stabilized by the protonated Asp25 before final peptide bond cleavage[1][2].

Indinavir: Engineering the sp3 Mimic

Indinavir was rationally designed to short-circuit this catalytic cycle. Instead of an sp2 hybridized carbonyl carbon found in natural peptide substrates, Indinavir possesses a central sp3 secondary alcohol[3].

The Causality of Inhibition: This hydroxyl group perfectly mimics the geometry and electrostatics of the tetrahedral gem-diol transition state[3]. By displacing the lytic water molecule and forming direct, high-affinity hydrogen bonds with the carboxylate oxygens of the Asp25 dyad, Indinavir locks the protease in a stalled, non-functional complex.

Logical flow of HIV-1 protease catalysis and competitive inhibition by Indinavir.

Quantum Mechanical/Molecular Mechanical (QM/MM) Insights

Classical molecular mechanics (MM) force fields rely on fixed partial charges, which inherently fail to capture the dynamic electronic polarization and proton transfer events occurring at the catalytic dyad. To truly understand Indinavir's binding, we must look to hybrid QM/MM free-energy optimizations.

Recent QM/MM simulations reveal that despite the highly acidic environment of the active site cleft, Indinavir binds in a strictly neutral protonation state [3]. The simulations confirm that the Asp25 dyad remains monoprotonated (either Asp25(A) or Asp25(B) holds the proton), which is critical for maintaining the tight hydrogen-bonding network with Indinavir's secondary alcohol[3]. This precise electronic complementarity is what grants Indinavir its sub-nanomolar affinity for the wild-type (WT) protease.

Experimental Workflows: Structural and Kinetic Validation

To validate the mechanism of action and the impact of resistance mutations, application scientists employ a dual-pronged approach: X-ray crystallography for spatial resolution and Surface Plasmon Resonance (SPR) for kinetic profiling.

Protocol 1: X-ray Crystallography of PR-Indinavir Complexes

Objective: To map the atomic coordinates of the binding pocket and quantify van der Waals interactions.

  • Protein Expression & Inclusion Body Recovery: Express the HIV-1 PR variant in E. coli. Causality: Because active HIV-1 PR is toxic to bacterial hosts and prone to autoproteolysis, it is expressed into insoluble inclusion bodies, then denatured in urea and carefully refolded in vitro.

  • Co-Crystallization: Mix the refolded PR with a 5-fold molar excess of Indinavir. Utilize the hanging-drop vapor diffusion method. Causality: The molar excess drives the equilibrium entirely toward the PR-Indinavir complex, preventing structural heterogeneity in the crystal lattice.

  • Diffraction & Data Collection: Subject crystals to X-ray diffraction (typically yielding 1.25–1.4 Å resolution)[4].

  • Self-Validating Refinement: Solve phases via molecular replacement. Continuously monitor the Rfree​ metric during structural refinement to ensure the model is not being overfitted to the diffraction data[4].

Protocol 2: Biosensor-Based Kinetic Screening (SPR)

Objective: To decouple the equilibrium dissociation constant ( Kd​ ) into its kinetic components ( kon​ and koff​ ).

  • Surface Functionalization: Immobilize the HIV-1 PR onto a CM5 dextran sensor chip via standard amine coupling.

  • Analyte Injection: Inject a concentration series of Indinavir over the functionalized surface. Causality: We use SPR rather than simple endpoint assays because Kd​ obscures kinetic trajectories. Knowing whether a resistance mutation accelerates drug dissociation ( koff​ ) or impedes initial association ( kon​ ) dictates the chemical modifications needed for next-generation inhibitors.

  • Data Processing: Fit the sensorgrams to a 1:1 Langmuir binding model. Self-Validation: Always subtract the signal from a blank reference flow cell to eliminate bulk refractive index artifacts and non-specific binding noise.

Workflow for structural and kinetic characterization of HIV-1 protease complexes.

The Architecture of Resistance: V82A, I84V, and Gag Compensation

The clinical efficacy of Indinavir is frequently compromised by the emergence of drug-resistant viral strains. Resistance is a highly orchestrated evolutionary response involving both the protease target and its natural substrates[5].

Active Site Mutations: V82A and I84V

Val82 and Ile84 reside directly within the active site cavity, forming the hydrophobic pockets (S1/S1') that accommodate the bulky hydrophobic moieties of Indinavir[3][4].

  • V82A: The mutation of Valine to Alanine removes a critical methyl group, slightly enlarging the pocket. This results in a localized loss of van der Waals contacts with Indinavir, causing a measurable 3.3-fold increase in the inhibition constant ( Ki​ )[4].

  • V82T/I84V: When multiple mutations compound, the thermodynamic penalty is severe. QM/MM and kinetic studies demonstrate that the V82T/I84V double mutation drastically alters the binding free energy, leading to a 60- to 70-fold increase in the dissociation constant ( Kd​ ) for Indinavir, rendering the drug clinically ineffective[3].

Compensatory Mutations in the Gag Substrate

When the protease mutates to evade Indinavir (e.g., V82A), its catalytic efficiency ( kcat​/Km​ ) against the wild-type viral polyprotein often drops, severely reducing viral fitness[5][6].

To survive, the virus evolves compensatory mutations within the Gag substrate cleavage sites[5]. For instance, mutations at the nucleocapsid-p1 (NC-p1) and p1-p6 junctions (such as A431V or I437V) are highly correlated with the V82A and I84V protease mutations[6][7]. These substrate alterations structurally adapt to the mutated, less-efficient protease, restoring the synergistic thermodynamic binding landscape required for adequate viral maturation[5][6].

Quantitative Summary of Mutational Impacts

The following table synthesizes the kinetic and thermodynamic shifts observed in key HIV-1 PR variants when challenged with Indinavir.

HIV-1 PR VariantMutation ClassificationImpact on Indinavir AffinityStructural / Mechanistic Consequence
Wild-Type (WT) NoneBaseline ( 1.0× )Optimal van der Waals packing and H-bonding.
V82A Active Site 3.3× increase in Ki​ Localized loss of hydrophobic contact in S1 pocket[4].
L90M Non-Active Site 0.16× fold change in Ki​ Distal structural shift; occasionally induces hypersusceptibility depending on context[4].
V82T / I84V Active Site (Double) 60−70× increase in Kd​ Severe disruption of binding free energy; clinical failure[3].

Conclusion

Indinavir represents a triumph of structure-based transition state mimicry, exploiting the unique sp3 geometry required to stall the Asp25 catalytic dyad of HIV-1 protease. However, the dynamic nature of the viral genome highlights a critical lesson in drug development: inhibiting a target is not solely about initial affinity, but about anticipating the thermodynamic escape routes available to the enzyme. Future drug design must move beyond static lock-and-key models, utilizing QM/MM and kinetic profiling to design inhibitors that maintain affinity despite the inevitable plasticity of the V82 and I84 residues.

References

  • Hybrid QM/MM Free-Energy Evaluation of Drug-Resistant Mutational Effect on the Binding of an Inhibitor Indinavir to HIV-1 Protease. Journal of Chemical Information and Modeling - ACS Publications. URL:[Link]

  • 1SDV: Crystal structures of HIV protease V82A and L90M mutants reveal changes in indinavir binding site. RCSB Protein Data Bank. URL: [Link]

  • Transition states of native and drug-resistant HIV-1 protease are the same. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites. PubMed Central (PMC) - NIH. URL:[Link]

  • Highly resistant HIV-1 proteases and strategies for their inhibition. PubMed Central (PMC) - NIH. URL:[Link]

  • HIV-1 protease. Wikipedia. URL:[Link]

  • Human Immunodeficiency Virus Type 1 Protease-Correlated Cleavage Site Mutations Enhance Inhibitor Resistance. Journal of Virology - ASM. URL:[Link]

  • HIV-1 Gag Mutations in Protease Inhibitors Resistance. Encyclopedia.pub. URL: [Link]

Sources

Exploratory

The Thermodynamics of Engagement: A Technical Guide to the Binding Affinity of Indinavir with HIV-1 Protease

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the thermodynamic parameters governing the binding of Indinavir, a potent inhibitor, to its target, the Human...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the thermodynamic parameters governing the binding of Indinavir, a potent inhibitor, to its target, the Human Immunodeficiency Virus type 1 (HIV-1) protease. Understanding the energetic forces that drive this critical molecular interaction is paramount for the rational design of next-generation antiretroviral therapies. This document moves beyond a simple recitation of data, offering insights into the experimental design, the interpretation of thermodynamic signatures, and the complementary role of computational approaches.

The Energetic Landscape of Inhibition: Principles of Binding Thermodynamics

The interaction between a ligand, such as Indinavir, and its protein target is a dynamic process governed by fundamental thermodynamic principles. The Gibbs free energy of binding (ΔG) is the ultimate measure of binding affinity and is related to the dissociation constant (Kd) by the equation:

ΔG = -RT ln(1/Kd) = RT ln(Kd)

where R is the gas constant and T is the absolute temperature. A more negative ΔG indicates a stronger binding affinity. This overall free energy is composed of two key components: enthalpy (ΔH) and entropy (ΔS), as described by the equation:

ΔG = ΔH - TΔS

  • Enthalpic Contribution (ΔH): This term reflects the change in heat content of the system upon binding. It is primarily associated with the formation and breaking of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. A negative (exothermic) ΔH indicates the formation of favorable interactions and is a major driver of binding for many high-affinity inhibitors.

  • Entropic Contribution (ΔS): This term represents the change in the randomness or disorder of the system. Binding events are often accompanied by a decrease in conformational entropy as the ligand and protein lose rotational and translational freedom. However, the release of ordered water molecules from the binding interface (the hydrophobic effect) can lead to a significant increase in entropy, making a substantial contribution to the overall binding affinity.

A complete thermodynamic profile (ΔG, ΔH, and TΔS) provides a "thermodynamic signature" that offers a deeper understanding of the molecular forces driving the interaction.

Experimental Determination of Thermodynamic Parameters

The precise measurement of the thermodynamic parameters of high-affinity inhibitors like Indinavir requires specialized biophysical techniques. Isothermal Titration Calorimetry (ITC) stands as the gold standard for directly measuring the heat changes associated with binding, allowing for the determination of a complete thermodynamic profile in a single experiment.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. In a typical experiment, a solution of the ligand (Indinavir) is titrated into a solution containing the protein (HIV-1 protease) at a constant temperature. The resulting heat changes are measured and plotted against the molar ratio of ligand to protein.

However, the very high affinity of Indinavir for HIV-1 protease (in the picomolar to low nanomolar range) presents a challenge for standard ITC experiments. The binding isotherm becomes very steep, making it difficult to accurately determine the Kd. To overcome this, a displacement titration approach is employed.[1][2]

This protocol is a synthesized methodology based on established practices for high-affinity inhibitors.[1][3]

I. Materials and Reagents:

  • Purified, active HIV-1 protease

  • Indinavir sulfate

  • A weakly binding competitive inhibitor (e.g., Acetyl-pepstatin)

  • ITC Buffer: 10 mM Sodium Acetate, pH 5.0, with 2% (v/v) DMSO.[1] All solutions must be in identical buffer to minimize heats of dilution.

  • Isothermal Titration Calorimeter

II. Sample Preparation:

  • Protein Preparation: Dialyze the HIV-1 protease extensively against the ITC buffer to ensure buffer matching. Determine the precise active concentration of the protease.

  • Ligand Preparation: Prepare a stock solution of Indinavir in the ITC buffer. Prepare a stock solution of the weak competitor (e.g., Acetyl-pepstatin) in the ITC buffer. Accurately determine the concentrations of both ligand solutions.

  • Degassing: Thoroughly degas all solutions immediately prior to use to prevent the formation of air bubbles in the calorimeter.

III. ITC Experiment - Two-Step Process:

Step 1: Characterization of the Weak Competitor Binding

  • Load the ITC syringe with the weak competitor solution (e.g., 300 µM Acetyl-pepstatin).[1]

  • Load the sample cell with the HIV-1 protease solution (e.g., 20 µM).[1]

  • Perform the titration at 25°C, injecting small aliquots (e.g., 10 µL) of the weak competitor into the protease solution.[1]

  • Analyze the resulting data to determine the binding affinity (Kd) and enthalpy (ΔH) of the weak competitor.

Step 2: Displacement Titration

  • Load the ITC syringe with the high-affinity inhibitor, Indinavir (e.g., 290 µM).[1]

  • Load the sample cell with a mixture of HIV-1 protease (e.g., 20 µM) and the weak competitor at a concentration that partially saturates the protease (e.g., 200 µM Acetyl-pepstatin).[1] The presence of the weak competitor effectively increases the apparent Kd of Indinavir, bringing it into a measurable range.

  • Perform the titration at 25°C, injecting small aliquots of Indinavir into the protease/competitor mixture.

  • Analyze the data from both titrations globally to determine the association constant (Ka), binding enthalpy (ΔH), and binding entropy (ΔS) for Indinavir.[1]

ITC_Displacement_Workflow cluster_step1 Step 1: Characterize Weak Competitor cluster_step2 Step 2: Displacement Titration A Titrate Weak Competitor (e.g., Acetyl-pepstatin) into HIV-1 Protease B Obtain Kd1 and ΔH1 for the weak competitor A->B E Global Data Analysis B->E C Titrate Indinavir into HIV-1 Protease pre-incubated with Weak Competitor D Obtain apparent Kd(app) and ΔH(app) for Indinavir C->D D->E F Determine Thermodynamic Parameters for Indinavir: Kd, ΔG, ΔH, -TΔS E->F

Caption: Workflow for ITC displacement titration.

Surface Plasmon Resonance (SPR)

While Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile, Surface Plasmon Resonance (SPR) is a powerful technique for determining the kinetics of a binding interaction, namely the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (Kd) can then be calculated as the ratio of k_off to k_on (Kd = k_off / k_on).

In an SPR experiment, one of the binding partners (typically the protein) is immobilized on a sensor surface. A solution containing the other binding partner (the analyte) is then flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass bound, is monitored in real-time.

Despite its utility, publicly available, detailed quantitative SPR data for the direct interaction of Indinavir with HIV-1 protease is limited in the scientific literature. However, SPR has been successfully used in competition assays for screening HIV-1 protease inhibitors.[4]

Thermodynamic Profile of Indinavir Binding to Wild-Type HIV-1 Protease

The binding of Indinavir to wild-type HIV-1 protease is a thermodynamically favorable process, characterized by a large, favorable change in Gibbs free energy. The following table summarizes key thermodynamic parameters reported in the literature. It is important to note that variations in experimental conditions (e.g., temperature, pH, buffer composition) can influence these values.

ParameterValueTechniqueExperimental ConditionsReference
ΔH (kcal/mol) +1.3ITC25°C, 10 mM Acetate, pH 5.0[5]
-TΔS (kcal/mol) -13.7ITC25°C, 10 mM Acetate, pH 5.0[6]
ΔG (kcal/mol) -12.4ITC25°C, 10 mM Acetate, pH 5.0[6]
Kd (nM) ~0.5Enzymatic AssayNot specified[7]

Key Insights from the Thermodynamic Signature:

  • Entropy-Driven Interaction: The binding of Indinavir to HIV-1 protease is predominantly an entropy-driven process.[6] The large, favorable entropic contribution (-TΔS = -13.7 kcal/mol) is the main driving force for the high binding affinity.[6] This is likely due to the significant hydrophobic interactions between Indinavir and the protease active site, leading to the release of a large number of ordered water molecules into the bulk solvent.

  • Unfavorable Enthalpy: The binding enthalpy (ΔH) is slightly unfavorable (endothermic) at +1.3 kcal/mol.[5] This suggests that while favorable interactions like hydrogen bonds are formed, they may be offset by the energetic cost of conformational changes in the protease upon inhibitor binding or the disruption of existing interactions.

Thermodynamic_Signature cluster_Gibbs ΔG (Gibbs Free Energy) G Large & Negative (Highly Favorable) H Slightly Positive (Unfavorable) H->G + S Large & Negative (Highly Favorable) S->G +

Sources

Foundational

The Architecture of Inhibition: A Technical Guide to the Development of Indinavir as a Transition-State Analogue

For Researchers, Scientists, and Drug Development Professionals This guide provides a deep dive into the historical and scientific journey of Indinavir, a landmark drug in the fight against HIV/AIDS. We will dissect the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a deep dive into the historical and scientific journey of Indinavir, a landmark drug in the fight against HIV/AIDS. We will dissect the core principles of its design as a transition-state analogue, exploring the molecular intricacies and strategic decisions that led to its creation and success.

The Adversary: Understanding HIV and its Protease

The Human Immunodeficiency Virus (HIV) is a retrovirus that attacks the immune system, specifically CD4+ T cells, leading to Acquired Immunodeficiency Syndrome (AIDS) if left untreated.[1] A critical enzyme in the HIV life cycle is the HIV-1 protease , an aspartic protease responsible for cleaving newly synthesized viral polyproteins into functional proteins essential for the assembly of mature, infectious virions.[1][2] This cleavage process is a crucial step in viral replication, making the HIV-1 protease a prime target for therapeutic intervention.[2]

The HIV-1 protease is a C2-symmetric homodimeric enzyme, with each of its two 99-amino acid monomers contributing a catalytic aspartic acid residue (Asp-25 and Asp-25') to the active site.[3] These residues are essential for the hydrolysis of peptide bonds in the viral polyproteins.[3]

The Strategic Approach: Transition-State Analogue Inhibition

Enzymes function by stabilizing the high-energy transition state of a chemical reaction, thereby lowering the activation energy. The core principle behind the development of Indinavir was the design of a transition-state analogue , a molecule that structurally and electronically mimics this fleeting transition state.[3] By binding to the enzyme's active site with high affinity, the analogue effectively blocks the natural substrate from accessing it, thus inhibiting the enzyme's function.[3]

For HIV protease, the transition state of peptide bond hydrolysis involves a tetrahedral intermediate. Protease inhibitors like Indinavir were rationally designed to mimic this tetrahedral intermediate, featuring a non-hydrolyzable core that fits snugly within the enzyme's active site.[3]

The Blueprint for Indinavir: Rational Drug Design

The development of Indinavir was a triumph of structure-based drug design, guided by molecular modeling and X-ray crystallography of the HIV-1 protease.[3] The goal was to create a peptidomimetic compound containing a stable isostere that would mimic the transition state of the natural substrate.

The Core Mimic: The Hydroxyethylene Isostere

Indinavir is a peptidomimetic hydroxyethylene HIV protease inhibitor.[3] At its core is a hydroxyethylene group (-CH(OH)-CH2-) , which replaces the scissile peptide bond (-CO-NH-) of the natural substrate.[3] This central hydroxyl group is the lynchpin of its inhibitory activity, forming a critical hydrogen bond with the catalytic aspartate residues (Asp-25 and Asp-25') in the deepest part of the protease's active site.[4] This interaction mimics the tetrahedral intermediate of peptide bond hydrolysis.[3]

Building for Affinity: Structure-Activity Relationship (SAR)

Beyond the core isostere, the various substituents of the Indinavir molecule were meticulously optimized to maximize binding affinity and specificity for the HIV-1 protease active site.

  • Hydrophobic Pockets: The terminal phenyl groups of Indinavir contribute significantly to its potency by making hydrophobic interactions with the S1 and S1' pockets of the enzyme's active site.[3]

  • Piperazine Moiety: This heterocyclic ring system plays a crucial role in the overall conformation and solubility of the molecule.[5]

  • Aminoindan-2-ol Moiety: This fragment contributes to the specific interactions within the binding pocket.[5]

The design of Indinavir makes it an analogue of the phenylalanine-proline cleavage site of the HIV Gag-polyprotein.[3]

Visualizing the Mechanism and Development

HIV Protease Inhibition by Indinavir

HIV_Protease_Inhibition cluster_Enzyme HIV Protease Active Site cluster_Substrate Viral Polyprotein (Substrate) cluster_Inhibitor Indinavir (Transition-State Analogue) Asp25 Asp25 Asp25' Asp25' Substrate Substrate Substrate->Asp25 Normal Binding & Cleavage Indinavir Indinavir Indinavir->Asp25 High-Affinity Binding (Inhibition) OH_group Central -OH Indinavir->OH_group OH_group->Asp25 H-Bond OH_group->Asp25' H-Bond

Caption: Indinavir competitively inhibits HIV protease by binding to the active site.

Experimental Workflow for Inhibitor Evaluation

Inhibitor_Evaluation_Workflow Start Hypothesis: Transition-State Analogue Synthesis Chemical Synthesis of Indinavir Analogues Start->Synthesis Enzyme_Assay HIV Protease Kinetic Assays (Ki determination) Synthesis->Enzyme_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR_Analysis Crystallography X-ray Crystallography of Protease-Inhibitor Complex Crystallography->SAR_Analysis Cell_Culture Antiviral Activity in Cell Culture (IC50) Cell_Culture->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design Clinical_Trials Preclinical & Clinical Trials Lead_Optimization->Clinical_Trials Approval FDA Approval Clinical_Trials->Approval

Caption: Iterative workflow for the development and optimization of Indinavir.

The Synthesis of Indinavir: A Retrosynthetic Approach

The chemical synthesis of Indinavir is a complex, multi-step process. A common strategy involves a convergent synthesis, where key fragments of the molecule are prepared separately and then joined together. The structure can be disconnected into three primary fragments:[5]

  • The Piperazine Moiety

  • The Phenylalanine-Glycine Hydroxyethylene Isostere

  • The (-)-cis-(1S,2R)-1-aminoindan-2-ol (CAI) Moiety

Representative Synthetic Protocol Outline

A simplified, conceptual outline of a synthetic approach is as follows. Note that numerous variations and more efficient routes have been developed.[6]

  • Synthesis of the Piperazine Fragment: Often starts from (S)-2-piperazinecarboxylic acid. The amine functionalities are sequentially protected, followed by amidation.[5]

  • Synthesis of the Hydroxyethylene Isostere: This can be achieved through various methods, including the alkylation of a protected lactone or the opening of an epoxide.[5]

  • Coupling of Fragments: The piperazine fragment is coupled with a derivative of the hydroxyethylene isostere.[5]

  • Final Assembly: The resulting intermediate is then coupled with the aminoindan-2-ol moiety, followed by deprotection steps to yield Indinavir.[5]

Synthetic Scheme Visualization

Indinavir_Synthesis Piperazine_Fragment Piperazine Moiety (Fragment 1) Intermediate_1 Coupling of Fragment 1 & 2 Piperazine_Fragment->Intermediate_1 Isostere_Fragment Hydroxyethylene Isostere (Fragment 2) Isostere_Fragment->Intermediate_1 Aminoindan_Fragment Aminoindan-2-ol (Fragment 3) Indinavir Indinavir Aminoindan_Fragment->Indinavir Intermediate_1->Indinavir

Caption: Convergent synthetic strategy for Indinavir.

Validation and Efficacy: From Bench to Bedside

The efficacy of Indinavir as a transition-state analogue inhibitor was validated through a series of rigorous experimental and clinical studies.

Biochemical and Structural Validation
  • Kinetic Assays: These experiments determined the inhibition constant (Ki) of Indinavir for HIV-1 protease, quantifying its binding affinity. Indinavir exhibits a potent inhibitory constant (Ki) against HIV-1 protease, with reported values in the nanomolar range.[1][7]

  • X-ray Crystallography: Co-crystallization of Indinavir with HIV-1 protease provided a high-resolution, three-dimensional structure of the complex.[7][8] This confirmed the binding mode and the crucial hydrogen bonding interactions between the inhibitor's central hydroxyl group and the catalytic aspartates of the enzyme.[4]

Clinical Significance

Indinavir, under the trade name Crixivan®, received accelerated approval from the U.S. Food and Drug Administration (FDA) in March 1996.[9] Clinical trials demonstrated that when used in combination with other antiretroviral drugs, a regimen known as Highly Active Antiretroviral Therapy (HAART), Indinavir could significantly reduce the HIV viral load in patients.[9]

Parameter Value Significance
IC50 25–100 nMConcentration for 50% inhibition of viral replication in cell culture.[5]
Ki (vs. HIV-1 Protease) ~0.56 nMHigh binding affinity to the target enzyme.[5]
Ki (vs. HTLV-1 Protease) ~3.5 µMDemonstrates specificity for HIV-1 protease.[7]

Conclusion: A Legacy of Rational Design

The development of Indinavir stands as a testament to the power of rational, structure-based drug design. By meticulously crafting a molecule that mimics the transition state of the HIV protease-catalyzed reaction, scientists were able to create a highly potent and specific inhibitor. This in-depth understanding of enzyme mechanism and structure-activity relationships not only provided a critical tool in the management of HIV/AIDS but also laid the groundwork for the development of subsequent generations of protease inhibitors. The story of Indinavir continues to be a cornerstone case study for researchers and professionals in the field of drug discovery and development.

References

  • Reconstruction of the binding pathway of an anti-HIV drug, Indinavir, in complex with the HTLV-1 protease by Unaggregated Unbiased Molecular Dynamics simulation. (2021). bioRxiv. [Link]

  • Discovery and development of HIV-protease inhibitors. Wikipedia. [Link]

  • Comparative analysis of the unbinding pathways of antiviral drug Indinavir from HIV and HTLV1 proteases by supervised molecular dynamics simulation. (2021). PLOS One. [Link]

  • Indinavir – First-Generation HIV Protease Inhibitor. Clinical Trials Arena. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Syntheses of FDA Approved HIV Protease Inhibitors. Accounts of Chemical Research, 48(4), 1165–1176. [Link]

  • Zhang, Y. M., et al. (1997). Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites. Journal of Virology, 71(9), 6662–6670. [Link]

  • Process for indinavir intermediate. (1999).
  • Danielson, U. H. (2004). Improved Structure−Activity Relationship Analysis of HIV-1 Protease Inhibitors Using Interaction Kinetic Data. Journal of Medicinal Chemistry, 47(24), 5934–5941. [Link]

  • β-Blockers bearing hydroxyethylamine and hydroxyethylene as potential SARS-CoV-2 Mpro inhibitors: rational based design, in silico, in vitro, and SAR studies for lead optimization. (2022). RSC Advances, 12(19), 11849–11864. [Link]

  • Expression, purification and preliminary X-ray crystallographic studies of the human immunodeficiency virus 1 subtype C protease. (2007). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 63(Pt 4), 313–315. [Link]

  • Efficient Synthesis of an Indinavir Precursor from Biomass-Derived (–)-Levoglucosenone. (2017). Organic & Biomolecular Chemistry, 15(27), 5775–5780. [Link]

  • X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir. (2004). Journal of Virology, 78(6), 2997–3007. [Link]

  • Indinavir. PubChem. [Link]

  • Bueno, A., et al. (2017). Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conformational Preferences. Journal of Medicinal Chemistry, 60(23), 9631–9648. [Link]

  • Comparative analysis of the unbinding pathways of antiviral drug Indinavir from HIV and HTLV1 proteases by supervised molecular dynamics simulation. (2021). PLOS ONE, 16(9), e0257916. [Link]

  • Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conformational Preferences. (2017). Journal of Medicinal Chemistry, 60(23), 9631-9648. [Link]

  • X-ray crystal structures of HIV-1 protease complexed with GRL-0476,-015,-085, or-097. ResearchGate. [Link]

  • Kinetics of Antiviral Activity and Intracellular Pharmacokinetics of Human Immunodeficiency Virus Type 1 Protease Inhibitors in Tissue Culture. (2001). Antimicrobial Agents and Chemotherapy, 45(1), 101–107. [Link]

  • Comparative analysis of the unbinding pathways of antiviral drug Indinavir from HIV and HTLV1 proteases by Supervised Molecular Dynamics simulation. (2021). bioRxiv. [Link]

Sources

Exploratory

A Comprehensive Guide to the Physicochemical Properties of Indinavir Sulfate Ethanolate for Drug Development Professionals

Introduction: The Critical Role of Physicochemical Characterization in the Development of Indinavir Sulfate Ethanolate Indinavir sulfate, marketed as Crixivan®, is a potent inhibitor of the human immunodeficiency virus (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Physicochemical Characterization in the Development of Indinavir Sulfate Ethanolate

Indinavir sulfate, marketed as Crixivan®, is a potent inhibitor of the human immunodeficiency virus (HIV) type 1 (HIV-1) protease, an enzyme crucial for viral replication.[1] The commercially available form is a crystalline sulfate salt ethanolate, a formulation choice driven by the need to overcome the poor aqueous solubility of the free base.[1] A thorough understanding of the physicochemical properties of this active pharmaceutical ingredient (API) is paramount for the development of a safe, stable, and bioavailable drug product. This guide provides an in-depth exploration of the key physicochemical characteristics of Indinavir sulfate ethanolate, offering field-proven insights and detailed experimental protocols for its comprehensive analysis.

The journey of an API from the laboratory to a patient is paved with rigorous scientific investigation. For Indinavir sulfate ethanolate, its inherent properties such as solubility, stability, and solid-state form dictate its biopharmaceutical performance. This guide is structured to provide a holistic view of these properties, emphasizing the causal relationships between experimental choices and the resulting data.

I. Solubility Profile: A Tale of Two Forms

The development of the sulfate salt of Indinavir was a direct response to the significant pH-dependent solubility and limited absorption of the free base monohydrate.[1] The crystalline sulfate salt ethanolate exhibits a dramatically improved aqueous solubility of over 500 mg/mL, yielding a solution with a pH of less than 3.[1] This enhanced solubility in acidic conditions is a key factor in its oral bioavailability.[2] However, this property is not without its challenges, as the compound's stability is compromised in acidic solutions.[1]

Solvent Solubility Reference
WaterVery soluble[3][4]
Water>500 mg/mL[1]
Water100 mg/mL[3]
MethanolVery soluble[3][4]
DMSO100 mg/mL[3]
EthanolInsoluble[3]

Table 1: Solubility of Indinavir Sulfate Ethanolate in Various Solvents

The pH-dependent solubility of Indinavir is a critical parameter to consider during formulation development. While the sulfate salt enhances solubility, a urinary pH above 6.0 can lead to a significant decrease in precipitation time, highlighting the delicate balance required for optimal in vivo performance.[5]

II. Stability Profile: Navigating the Challenges of Degradation

Indinavir sulfate ethanolate is susceptible to degradation through several pathways, making a comprehensive stability testing program essential. The primary factors influencing its stability are humidity, temperature, and pH.

A. Impact of Humidity and Temperature

A major concern for the sulfate salt ethanolate is its excessive hygroscopicity.[1] When exposed to humid air, the sulfate salt can become amorphous or form a hydrate, leading to slow decomposition.[6] This physical form change can significantly impact the drug's stability.[1] Extensive solid-state stability studies have shown that a shelf life of over two years is achievable when the relative humidity (RH) is maintained below 30%.[1] However, at temperatures above 40°C and 30% RH, both the API and the drug product suffer from rapid degradation.[1] This necessitates controlled storage and handling conditions, and a dry granulation process was developed for the drug product to mitigate this instability.[1]

Thermal analysis reveals that the solid form is stable up to 100°C, with slight degradation observed at 125°C and complete degradation around 150°C.[7]

B. pH-Dependent Degradation

Indinavir sulfate is known to be unstable in acidic solutions and also undergoes degradation under basic conditions.[8] The degradation in aqueous solutions can occur via hydrolysis, leading to a complex lactonization reaction or acid-catalyzed hydrolysis of the amide bond.[8] Alcoholysis can also occur in the presence of alcohol solvents.[8]

Forced degradation studies are crucial to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[8][9]

Workflow for Forced Degradation Study

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC_MS HPLC-MS Analysis Acid_Hydrolysis->HPLC_MS Base_Hydrolysis Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base_Hydrolysis->HPLC_MS Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Oxidation->HPLC_MS Photolysis Photolytic Degradation (ICH Q1B guidelines) Photolysis->HPLC_MS Thermal Thermal Degradation (e.g., 105°C) Thermal->HPLC_MS Characterization Identification of Degradation Products HPLC_MS->Characterization Indinavir_Sulfate Indinavir Sulfate Ethanolate Solution Indinavir_Sulfate->Acid_Hydrolysis Expose Indinavir_Sulfate->Base_Hydrolysis Expose Indinavir_Sulfate->Oxidation Expose Indinavir_Sulfate->Photolysis Expose Indinavir_Sulfate->Thermal Expose

Caption: A workflow illustrating the forced degradation study of Indinavir sulfate ethanolate.

III. Solid-State Characterization: Understanding the Crystalline Form

The solid-state properties of an API, including its crystalline form and any potential for polymorphism, are critical for its stability, manufacturability, and bioavailability. Indinavir sulfate ethanolate is a crystalline powder.[4]

A. X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for characterizing the crystalline nature of a material. The diffraction pattern of a crystalline solid is unique and can be used for identification and to detect the presence of different polymorphic forms or an amorphous state.[1] The crystalline nature of Indinavir sulfate is confirmed by its characteristic peaks in the XRD spectrum.[10] A change from a crystalline to an amorphous state can be detrimental to the stability of the drug.[1]

B. Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA provide valuable information about the thermal properties of a material. DSC measures the heat flow into or out of a sample as a function of temperature or time, revealing events such as melting, crystallization, and glass transitions. TGA measures the change in mass of a sample as a function of temperature, indicating processes like desolvation or decomposition.[10][11]

Thermal analysis of Indinavir sulfate shows a melting point around 150-153°C, at which it begins to decompose. TGA curves typically indicate a loss of water and ethanol, followed by decomposition of the molecule.[12]

C. Spectroscopic Characterization: FTIR and NMR

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Indinavir sulfate provides a unique fingerprint that can be used for identification and to detect changes in its chemical structure upon degradation.[7][10]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound. Both ¹H and ¹³C NMR are used to confirm the identity and purity of Indinavir sulfate.[11][13]

Overall Analytical Characterization Workflow

Analytical_Characterization cluster_solid_state Solid-State Characterization cluster_spectroscopy Spectroscopic Identification cluster_chromatography Purity and Stability API Indinavir Sulfate Ethanolate API XRPD X-Ray Powder Diffraction (Crystallinity, Polymorphism) API->XRPD DSC Differential Scanning Calorimetry (Thermal transitions, Melting point) API->DSC TGA Thermogravimetric Analysis (Solvate content, Decomposition) API->TGA FTIR FTIR Spectroscopy (Functional groups, Fingerprinting) API->FTIR NMR NMR Spectroscopy (Structural elucidation, Purity) API->NMR HPLC Stability-Indicating HPLC (Assay, Impurities, Degradants) API->HPLC

Sources

Foundational

The Role of Indinavir in Preventing Viral Polyprotein Cleavage: A Mechanistic and Experimental Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Virology & Antiretroviral Pharmacology Introduction: The Architecture of Viral Maturation The replication cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Virology & Antiretroviral Pharmacology

Introduction: The Architecture of Viral Maturation

The replication cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) hinges on the precise, post-translational processing of the gag and gag-pol polyprotein precursors. These large polypeptides contain the structural proteins (Matrix, Capsid, Nucleocapsid) and essential viral enzymes (Protease, Reverse Transcriptase, Integrase) required to assemble an infectious virion 1.

Viral maturation is driven by the HIV-1 Protease (PR), an aspartyl protease that must first dimerize within the Gag-Pol precursor to become active. Once dimerized, the PR undergoes an initial intramolecular (cis) autocleavage to release itself from the polyprotein 2. The liberated, mature PR then executes a highly ordered cascade of intermolecular (trans) cleavages. Inhibiting this proteolytic cascade traps the virus in an immature, non-infectious state, making HIV-1 PR a premier target for antiretroviral drug design.

G GagPol Gag-Pol Precursor Dimer PR Dimerization (cis-cleavage) GagPol->Dimer Assembly ActivePR Active HIV-1 PR Dimer->ActivePR Autocatalysis Mature Mature Virion (Infectious) ActivePR->Mature trans-cleavage Immature Immature Virion (Non-Infectious) ActivePR->Immature Blocked Cleavage Indinavir Indinavir Indinavir->ActivePR Competitive Binding

Fig 1: HIV-1 Gag-Pol cleavage cascade and the competitive blockade induced by Indinavir.

Mechanistic Action of Indinavir

Indinavir sulfate is a potent, peptidomimetic hydroxyethylene inhibitor engineered to mimic the transition state of the natural Gag-Pol substrate 3. Because HIV-1 PR is a C2​ -symmetric homodimer, its active site is formed at the dimer interface, featuring two highly conserved catalytic aspartic acid residues (Asp25 and Asp25').

Indinavir operates via competitive inhibition 4. The central hydroxyl group of the Indinavir molecule acts as a non-cleavable transition-state analog, forming tight hydrogen bonds with the carboxylate side chains of Asp25 and Asp25' 3. Simultaneously, the hydrophobic terminal phenyl and indane groups of the drug nestle into the S1 and S2 hydrophobic pockets of the enzyme. By physically occupying the active site, Indinavir sterically blocks the enzyme from processing the viral polyproteins, arresting the virus in a morphologically immature state 5.

Kinetic Profiling and Resistance Mechanisms

The clinical durability of Indinavir is dictated by its binding kinetics and the structural plasticity of the HIV-1 PR. Against wild-type HIV-1 PR, Indinavir exhibits sub-nanomolar affinity. However, selective pressure rapidly induces mutations within the protease gene.

Mutations can occur directly in the active site (e.g., V82A) or at distant allosteric sites (e.g., L90M, I50V) 6. These mutations subtly alter the volume or flexibility of the binding pocket, drastically increasing the dissociation rate ( koff​ ) of the inhibitor without completely abolishing the enzyme's ability to cleave the native Gag-Pol substrate.

Table 1: Indinavir Inhibitory Constants ( Ki​ ) Against Wild-Type and Mutant HIV-1 Protease

HIV-1 Protease Variant Ki​ (nM)Fold ResistanceStructural Impact on Indinavir Binding
Wild-Type (WT) 0.241.0xReference baseline; optimal fit.
PR G73S 0.55~2.3xMinimal impact; distal flap mutation.
PR L24I 1.40~5.8xModerate loss of hydrophobic contact.
PR I50V 27.0~112.5xSevere loss of potency; flap distortion.

Experimental Methodology: FRET-Based Cleavage Assay

To rigorously quantify the IC50​ and Ki​ of Indinavir against various PR mutants, application scientists rely on Fluorescence Resonance Energy Transfer (FRET) assays 3, 7.

Causality of Experimental Design

Traditional end-point assays (like SDS-PAGE or HPLC) require discrete sampling, which introduces temporal artifacts and limits kinetic resolution. FRET resolves this by utilizing a synthetic peptide substrate modeled after the native Gag p2/NC cleavage site, flanked by a donor fluorophore (e.g., EDANS) and a quenching acceptor (e.g., DABCYL). When the peptide is intact, fluorescence is quenched via energy transfer. Upon cleavage by the active PR, the fluorophores separate, resulting in a real-time, continuous increase in fluorescence. This allows for the precise calculation of initial velocities ( v0​ ) necessary for Michaelis-Menten kinetics.

Self-Validating Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. It includes internal controls to rule out auto-fluorescence, spontaneous substrate degradation, and solvent interference.

1. Reagent Preparation:

  • Assay Buffer: Prepare 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, adjusted to pH 4.7 (optimal for aspartyl protease activity) 3.

  • Substrate: Reconstitute the EDANS/DABCYL FRET substrate to a 10 μ M working stock in assay buffer.

  • Enzyme: Dilute recombinant HIV-1 PR to a final active dimer concentration of 10 nM.

2. Inhibitor Dilution & Control Setup:

  • Prepare a 10-point serial dilution of Indinavir in DMSO (ranging from 0.01 nM to 1000 nM).

  • Validation Controls:

    • Negative Control (No Enzyme): Buffer + Substrate + DMSO (Establishes baseline background fluorescence).

    • Positive Control (Vehicle): Buffer + Enzyme + Substrate + DMSO (Defines 100% uninhibited initial velocity, vmax​ ).

    • Reference Control: Buffer + Enzyme + Substrate + Pepstatin A (Validates assay sensitivity to a known universal aspartyl protease inhibitor).

3. Reaction Assembly:

  • In a 96-well black microplate, combine 40 μ L of Assay Buffer, 10 μ L of diluted Indinavir (or control solvent), and 25 μ L of HIV-1 PR.

  • Crucial Step: Incubate the plate at 37°C for 15 minutes. Causality: This pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before introducing the competing substrate.

4. Reaction Initiation & Kinetic Readout:

  • Initiate the reaction by rapidly adding 25 μ L of the FRET substrate to all wells using a multichannel pipette.

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Record fluorescence continuously for 30 minutes at 37°C (Excitation: 340 nm, Emission: 490 nm).

5. Data Analysis:

  • Extract the linear slope of the fluorescence-time curve to determine the initial velocity ( v0​ ) for each well.

  • Normalize the data against the Positive Control ( vmax​ ) and plot fractional activity versus log[Indinavir]. Fit the data to a four-parameter logistic non-linear regression model to derive the IC50​ .

FRET Substrate FRET Substrate (Quenched) Mix Reaction Incubation (+/- Indinavir) Substrate->Mix Enzyme Recombinant HIV-1 PR Enzyme->Mix Control Controls (DMSO / No Enzyme) Control->Mix Readout Fluorescence Readout (Ex: 340nm, Em: 490nm) Mix->Readout Cleavage / Separation Analysis IC50 & Kinetic Analysis Readout->Analysis

Fig 2: Self-validating FRET assay workflow for continuous kinetic monitoring of HIV-1 PR inhibition.

Pharmacokinetics and Clinical Context

From a pharmacological standpoint, the in vitro potency of Indinavir must be reconciled with its in vivo bioavailability. Indinavir is rapidly absorbed but is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoform 8.

Because Indinavir acts as both a substrate and a competitive inhibitor of CYP3A4, its plasma half-life is relatively short (approximately 1.8 hours). If trough concentrations fall below the IC95​ required to suppress viral replication, the virus is subjected to sub-lethal selective pressure, accelerating the emergence of the resistance mutations detailed in Table 1. To counteract this, Indinavir is frequently co-administered with a pharmacokinetic enhancer (like Ritonavir), which potently inhibits CYP3A4, thereby boosting Indinavir's plasma concentration and extending its half-life without altering its fundamental mechanism of action at the viral polyprotein level.

Conclusion

Indinavir represents a triumph of structure-based drug design, effectively paralyzing HIV-1 maturation by competitively binding the active site of the viral protease and preventing Gag-Pol polyprotein cleavage. While its sub-nanomolar affinity makes it a potent antiviral agent, continuous monitoring via robust, self-validating kinetic assays (like FRET) remains essential for researchers to track the evolving landscape of protease mutations and guide the development of next-generation inhibitors.

References

  • Patsnap Synapse: What is the mechanism of Indinavir Sulfate? URL: [Link]

  • Immunopaedia: CRIXIVAN® Mechanism of Action. URL: [Link]

  • FDA AccessData: Crixivan (indinavir sulfate) capsules label - Pharmacokinetics. URL: [Link]

  • RCSB PDB (1SDV): Crystal structures of HIV protease V82A and L90M mutants reveal changes in indinavir binding site. URL: [Link]

  • PMC (NIH): Ordered Processing of the Human Immunodeficiency Virus Type 1 GagPol Precursor Is Influenced by the Context of the Embedded Viral Protease. URL:[Link]

  • Antimicrobial Agents and Chemotherapy (ASM Journals): Activity of Human Immunodeficiency Virus Type 1 Protease Inhibitors against the Initial Autocleavage in Gag-Pol Polyprotein Processing. URL: [Link]

  • Biocompare: Indinavir sulfate from BOC Sciences (Inhibitory Constants). URL: [Link]

  • Frontiers: FRET-Based Detection and Quantification of HIV-1 Virion Maturation. URL:[Link]

Sources

Exploratory

Structural Basis of Indinavir Specificity for HIV-1 vs. HIV-2 Protease: A Comprehensive Technical Guide

Executive Summary The advent of protease inhibitors (PIs) such as Indinavir marked a turning point in the management of HIV-1, transforming a fatal diagnosis into a manageable chronic condition. However, the clinical eff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of protease inhibitors (PIs) such as Indinavir marked a turning point in the management of HIV-1, transforming a fatal diagnosis into a manageable chronic condition. However, the clinical efficacy of first-generation PIs does not universally translate to HIV-2. Despite sharing roughly 50% sequence identity and highly conserved tertiary topologies, the HIV-2 protease (PR2) exhibits profound intrinsic resistance to Indinavir.

As drug development professionals, understanding this discrepancy is paramount. This whitepaper dissects the structural and thermodynamic determinants that dictate Indinavir's specificity for HIV-1 protease (PR1) over PR2. By analyzing the causality of specific amino acid substitutions (V32I, I47V, M76L, V82I) and providing self-validating experimental workflows, this guide serves as an authoritative resource for researchers engineering next-generation, pan-isotypic antiretrovirals.

The Clinical and Biochemical Context

Indinavir is a peptidomimetic inhibitor designed to mimic the transition state of the Gag-Pol polyprotein cleavage site. It functions by competitively binding to the active site of the protease homodimer, coordinating with the catalytic aspartic acid dyads (D25 and D25') via a central hydroxyl group 1[1].

While Indinavir achieves sub-nanomolar inhibition ( Ki​≈0.5 nM) against PR1, its potency drops dramatically against PR2. Clinical and biochemical data reveal that HIV-2 is intrinsically resistant to several HIV-1-optimized PIs, requiring researchers to elucidate the exact structural deviations in the PR2 binding pocket 2[2].

Structural Architecture and Mechanistic Basis of Specificity

Both PR1 and PR2 are C2-symmetric homodimers featuring a substrate-binding cleft covered by two highly flexible β -hairpin flaps. The specificity of Indinavir is heavily dependent on the peripheral "caps" of the molecule—bulky indanyl and pyridyl groups—which anchor the inhibitor into the S2/S2' and S1/S1' subsites.

The loss of Indinavir affinity in PR2 is primarily driven by four conservative but structurally disruptive amino acid substitutions in the ligand-binding pocket 3[3]:

  • Position 32 (Valine in PR1 Isoleucine in PR2): Causality: The V32I substitution introduces an additional methyl group into the S2 subsite. Because Indinavir possesses a rigid, bulky indanyl cap, this extra bulk causes severe steric clashes, preventing the inhibitor from seating deeply into the pocket4[4].

  • Position 47 (Isoleucine in PR1 Valine in PR2): Causality: The I47V mutation removes a methyl group, creating a hydrophobic void. This reduces the total van der Waals (VDW) surface area available to interact with the inhibitor, drastically lowering the enthalpic favorability of binding.

  • Position 76 (Leucine in PR1 Methionine in PR2) & Position 82 (Valine in PR1 Isoleucine in PR2): Causality: These substitutions alter the geometry of the S1/S1' pockets. The shift forces the inhibitor into a suboptimal conformation, which subsequently destabilizes the critical hydrogen-bonding network mediated by the conserved structural water molecule located beneath the β -hairpin flaps 5[5].

G cluster_HIV1 HIV-1 Protease cluster_HIV2 HIV-2 Protease Indinavir Indinavir (Bulky Caps) H1_Res V32, I47, L76, V82 Indinavir->H1_Res Optimal Fit H2_Res I32, V47, M76, I82 Indinavir->H2_Res Suboptimal Fit H1_Aff High Affinity (Ki ~ 0.5 nM) H1_Res->H1_Aff Strong VDW Contacts H2_Aff Low Affinity (Intrinsic Resistance) H2_Res->H2_Aff Steric Clash & Voids

Caption: Logical relationship between protease isotype active-site residues and Indinavir binding affinity.

Quantitative Data: Kinetic and Inhibition Parameters

The structural deviations directly manifest in the enzyme kinetics. The table below summarizes the inhibition constants ( Ki​ ) of various PIs, highlighting the severe potency drop of first-generation inhibitors (like Indinavir) compared to second-generation inhibitors (like Darunavir) which rely heavily on backbone interactions rather than side-chain VDW contacts 6[6].

Protease InhibitorHIV-1 PR Ki​ (nM)HIV-2 PR Ki​ (nM)Fold Decrease in PotencyStructural Class / Mechanism Notes
Indinavir ~0.5~15.0 - 30.0~30x - 60xFirst-gen; relies on bulky caps
Amprenavir ~0.6~11.0~18xFirst-gen; vulnerable to P2 shifts
Saquinavir ~0.1~0.6~6xFirst-gen; better P1/P1' fit
Darunavir ~0.01~0.17~17xSecond-gen; backbone H-bonding

(Note: Values are synthesized averages from steady-state kinetic assays[3][5].)

Experimental Protocols for Structural and Kinetic Profiling

To validate the structural determinants of PI resistance, researchers must employ rigorous, self-validating workflows. Below are the definitive methodologies for kinetic profiling and structural resolution.

Protocol 1: FRET-Based Kinetic Inhibition Assay ( Ki​ Determination)

Self-Validating Mechanism: Because Indinavir is a tight-binding inhibitor, standard Michaelis-Menten assumptions (where free inhibitor total inhibitor) fail. This protocol uses the Morrison equation for tight binding, ensuring that enzyme depletion does not artificially inflate the apparent Ki​ .

  • Reagent Preparation: Purify recombinant PR1 and PR2. Prepare a fluorogenic substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R). Causality for choice: The EDANS/DABCYL pair minimizes the inner-filter effect at Ex 340 nm / Em 490 nm.

  • Buffer Optimization: Prepare assay buffer at pH 5.0 (50 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT). Causality: Aspartic proteases require a partially protonated catalytic dyad for the nucleophilic attack of the catalytic water.

  • Enzyme-Inhibitor Pre-incubation: Mix 10 nM of PR with varying concentrations of Indinavir (0.1 nM to 1000 nM) in the assay buffer. Incubate for 15 minutes at 37°C to allow complex equilibration.

  • Reaction Initiation & Monitoring: Add the FRET substrate (final concentration 5 μ M) to initiate the reaction. Continuously monitor fluorescence for 10 minutes to capture the initial velocity ( v0​ ) before substrate depletion (<10% turnover).

  • Data Regression: Plot v0​ versus inhibitor concentration. Fit the data to the Morrison equation using non-linear regression to determine the apparent Ki​ , then mathematically correct for substrate competition using the known Km​ .

Protocol 2: X-ray Crystallography of PR-Indinavir Complexes

Self-Validating Mechanism: Reserving 5% of the diffraction reflections for Rfree​ cross-validation ensures the final structural model is driven by empirical data, not over-fitted to the software's geometric restraints.

  • Co-crystallization: Mix purified PR (1.5 mg/mL) with a 5-fold molar excess of Indinavir. Causality: Co-crystallization is strictly preferred over crystal soaking because Indinavir induces a massive conformational shift (flap closure) that would shatter the lattice of pre-formed apo-crystals.

  • Vapor Diffusion: Set up hanging drop vapor diffusion plates at 20°C. Mix 1 μ L of the protein-inhibitor complex with 1 μ L of precipitant solution (e.g., 2.0 M ammonium sulfate, 0.1 M MES pH 6.0).

  • Cryopreservation: Once crystals form (typically 3-7 days), briefly transfer them to a cryoprotectant drop (precipitant supplemented with 20% v/v glycerol) to prevent ice-crystal formation, then flash-freeze in liquid nitrogen.

  • Diffraction & Phasing: Collect diffraction data at a synchrotron source (100 K, λ≈1.0 Å). Phase the data using Molecular Replacement (MR) with a high-resolution apo-PR structure as the search model. Causality: The high sequence identity allows MR to easily solve the phase problem without heavy-atom derivatization.

  • Refinement: Iteratively refine the model using software like Phenix or Refmac, manually building the Indinavir ligand into the Fo​−Fc​ difference electron density map using Coot.

Workflow Step1 1. Mutagenesis & Synthesis Generate HIV-1/HIV-2 PR variants Step2 2. Expression & Purification E. coli expression, refolding, SEC Step1->Step2 Step3 3. Kinetic Inhibition Assays FRET-based Ki determination Step2->Step3 Step4 4. X-ray Crystallography Co-crystallization with Indinavir Step2->Step4 Step5 5. Structural Analysis P2/P2' pocket mapping & VDW calculation Step3->Step5 Step4->Step5

Caption: Step-by-step experimental workflow for profiling protease inhibitor specificity.

Implications for Next-Generation Drug Design

The failure of Indinavir against HIV-2 PR serves as a critical lesson in structure-based drug design. Over-reliance on side-chain van der Waals interactions creates a vulnerability to both natural isotypic variations (HIV-1 vs. HIV-2) and acquired polymorphic resistance mutations.

To achieve pan-isotypic efficacy, drug development must pivot toward the "substrate envelope" hypothesis. Next-generation PIs, such as Darunavir, succeed where Indinavir fails because they establish highly stable hydrogen bonds directly with the main-chain backbone atoms of the protease1[1]. Because the backbone geometry is strictly conserved to maintain catalytic function, viruses cannot easily mutate these interactions without suffering a fatal loss of viral fitness.

References

  • Title : HIV-1 Protease: Structural Perspectives on Drug Resistance | Source : mdpi.com | URL : 1

  • Title : Critical differences in HIV-1 and HIV-2 protease specificity for clinical inhibitors | Source : nih.gov | URL :3

  • Title : Structural Impacts of Drug-Resistance Mutations Appearing in HIV-2 Protease | Source : mdpi.com | URL : 6

  • Title : Comparative analysis of the sequences and structures of HIV-1 and HIV-2 proteases | Source : nih.gov | URL : 4

  • Title : Four Amino Acid Changes in HIV-2 Protease Confer Class-Wide Sensitivity to Protease Inhibitors | Source : asm.org | URL :2

  • Title : Inhibition of HIV-2 Protease by HIV-1 Protease Inhibitors in Clinical Use | Source : researchgate.net | URL : 5

Sources

Foundational

Indinavir: Comprehensive Chemical Structure, Functional Group Analysis, and Analytical Methodologies

Abstract Indinavir is a potent, rationally designed human immunodeficiency virus type 1 (HIV-1) protease inhibitor. As a cornerstone of highly active antiretroviral therapy (HAART), its efficacy relies on a highly specif...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Indinavir is a potent, rationally designed human immunodeficiency virus type 1 (HIV-1) protease inhibitor. As a cornerstone of highly active antiretroviral therapy (HAART), its efficacy relies on a highly specific molecular architecture engineered to mimic the transition state of viral polyprotein cleavage. This whitepaper provides an in-depth technical analysis of Indinavir’s chemical structure, the mechanistic causality of its functional groups, and the self-validating analytical workflows required for its structural characterization and pharmacokinetic quantification.

Chemical Architecture & Pharmacophore Causality

Indinavir (C36H47N5O4) is a complex peptidomimetic molecule. Its IUPAC name is (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide [1][1].

As an application scientist, it is critical to understand that every functional group in Indinavir was purposefully selected to optimize binding affinity, bioavailability, and steric complementarity within the HIV-1 protease active site:

  • Hydroxyethylene Core (Transition State Isostere): The central secondary hydroxyl group is the most critical pharmacophore. HIV-1 protease relies on a catalytic dyad (Asp25 and Asp25') to hydrolyze peptide bonds via a tetrahedral intermediate. The hydroxyethylene core mimics this intermediate but replaces the scissile amide bond with a non-cleavable carbon-carbon bond, effectively stalling the enzyme.

  • Cis-1-amino-2-indanol Moiety: This bulky, rigid bicyclic ring system occupies the S2' hydrophobic pocket of the protease. Its stereochemistry (1S, 2R) is vital for orienting the molecule and providing optimal van der Waals interactions.

  • Piperazine Ring: Acts as a conformational scaffold that precisely projects the adjacent functional groups into their respective binding pockets (S1, S2, S3) while improving the aqueous solubility of the free base.

  • Pyridine Ring: Positioned to interact with the S3 subsite, the basic nitrogen in the pyridine ring enhances aqueous solubility and allows for the formulation of the drug as a sulfate salt [2][2].

  • Tert-butyl Carboxamide: This highly lipophilic and sterically hindered group fits snugly into the S2 pocket, displacing ordered water molecules and driving the binding event through a favorable entropic effect.

Mechanism of Action: HIV-1 Protease Inhibition

Indinavir functions as a competitive inhibitor. By occupying the active site of the HIV-1 protease homodimer, it physically blocks the enzyme from cleaving the gag and gag-pol viral polyproteins. The causality of this blockade is rooted in hydrogen bonding: the central hydroxyl group of Indinavir forms tight hydrogen bonds with the carboxylate oxygens of the Asp25/Asp25' catalytic dyad [3][3]. Without polyprotein cleavage, the virus cannot assemble functional structural proteins, resulting in the release of immature, non-infectious virions.

MOA Indinavir Indinavir (Transition State Isostere) Binding Competitive Inhibition (Hydrogen Bonding) Indinavir->Binding Enters Pocket Protease HIV-1 Protease Homodimer ActiveSite Catalytic Dyad (Asp25 / Asp25') Protease->ActiveSite Structural Core ActiveSite->Binding Target Site Blockade Polyprotein Cleavage Blockade Binding->Blockade Prevents Substrate Access Result Immature Non-Infectious Virions Blockade->Result Viral Arrest

Fig 1. Logical pathway of HIV-1 protease inhibition by Indinavir via competitive binding.

Analytical Characterization Workflows

To ensure the structural integrity and accurate pharmacokinetic profiling of Indinavir, a dual-pronged analytical approach is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high-throughput quantification in biological matrices, while Nuclear Magnetic Resonance (NMR) spectroscopy validates the stereochemical and functional group integrity of the synthesized API (Active Pharmaceutical Ingredient).

Workflow Sample Sample Preparation (Acetonitrile Precipitation) LC Reversed-Phase HPLC (C18 Column) Sample->LC Supernatant NMR NMR Spectroscopy (DMSO-d6, 1H & 13C) Sample->NMR Purified Crystal MS ESI-MS/MS (m/z 614 -> 421) LC->MS Eluent Validation Self-Validating Data Synthesis MS->Validation Quantitative NMR->Validation Qualitative

Fig 2. Self-validating analytical workflow combining LC-MS/MS and NMR for Indinavir analysis.

Self-Validating Experimental Protocols

Protocol A: LC-MS/MS Quantification in Human Plasma

Objective: High-sensitivity quantification of Indinavir for therapeutic drug monitoring. Causality of Methodological Choices:

  • Extraction: Acetonitrile is used for protein precipitation because it efficiently denatures plasma proteins while maintaining the solubility of the lipophilic Indinavir backbone, ensuring >90% recovery.

  • Ionization: Positive electrospray ionization (+ESI) is selected because the secondary and tertiary amines within the piperazine and pyridine rings are highly basic and readily accept protons, yielding a strong [M+H]+ precursor ion at m/z 614 [4][4].

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (I.S., e.g., Verapamil or stable-isotope labeled Indinavir).

  • Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex vigorously for 60 seconds to disrupt protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Chromatographic Separation: Inject 10 µL of the supernatant onto a reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 3 µm particle size). Elute using a gradient mobile phase of 15 mM ammonium formate buffer (pH 5.75) and acetonitrile.

  • MS/MS Detection: Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 614 → 421 for Indinavir and the respective transition for the I.S.

  • Self-Validation Step: Run a 6-point calibration curve (3.0 to 12320 ng/mL). The protocol is validated only if the R² value is ≥ 0.995 and Quality Control (QC) samples fall within ±15% of their nominal concentrations.

Protocol B: NMR Preparation and Functional Group Validation

Objective: Confirm the structural integrity and functional group presence of crystallized Indinavir sulfate. Causality of Methodological Choices:

  • Solvent: Deuterated DMSO (DMSO-d6) is chosen because Indinavir sulfate exhibits an extensive intermolecular hydrogen-bonding network. DMSO’s high polarity effectively disrupts these bonds, ensuring complete dissolution and preventing line broadening in the spectra [5][5].

Step-by-Step Methodology:

  • Sample Dissolution: Weigh exactly 15 mg of crystallized Indinavir sulfate. Dissolve in 0.6 mL of anhydrous DMSO-d6 containing 1% Tetramethylsilane (TMS) as an internal chemical shift reference (0 ppm).

  • Transfer: Transfer the clear solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

  • 1H NMR Acquisition: Acquire the proton spectrum at 288 K using a minimum of 64 scans to ensure a high signal-to-noise ratio for the broad exchangeable proton peaks (e.g., -OH and -NH).

  • 13C NMR Acquisition: Acquire the carbon spectrum using proton decoupling (e.g., WALTZ-16) to simplify the multiplet structures into sharp singlets.

  • Self-Validation Step: Integrate the proton signals. The integration must perfectly match the stoichiometric ratio of the functional groups (e.g., the sharp singlet for the tert-butyl group must integrate to exactly 9 protons relative to the single broad -OH peak at δ 5.83 ppm).

Quantitative Data Summaries

The following tables summarize the critical physicochemical properties and spectral data utilized during the structural validation of Indinavir.

Table 1: Physicochemical and Structural Properties of Indinavir

PropertyValueClinical / Analytical Significance
Molecular Formula C36H47N5O4 (anhydrous)Determines exact mass for High-Resolution MS.
Molecular Weight 613.8 g/mol Used for molarity calculations in standard curves.
XLogP3 2.8Indicates high lipophilicity; necessitates C18 column.
Topological Polar Surface Area 118 ŲReflects the dense hydrogen-bonding network.
Melting Point 150 – 153 °CDecomposition threshold; critical for thermal analysis.
Solubility Very soluble in water/methanolFacilitates formulation as a sulfate salt.

Table 2: NMR Chemical Shifts (1H and 13C) for Key Functional Groups in DMSO-d6

Functional GroupNucleusChemical Shift (δ, ppm)Multiplicity / Appearance
Aliphatic Backbone (-CH2-) 1H2.91 – 3.03Multiplet
Secondary Hydroxyl (-OH) 1H5.83Broad Singlet
Ammonium Protons (-NH3+) 1H7.71, 8.13, 8.50Three distinct Singlets
Aliphatic Carbon (-CH2-) 13C35.53Singlet
Amine-bearing Carbon (C-NH3+) 13C62.44Singlet

References

  • The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt Source: IUCr Journals URL
  • Source: bioRxiv.
  • Crixivan (indinavir sulfate)
  • Indinavir | C36H47N5O4 | CID 5362440 Source: PubChem - NIH URL
  • An LC-MS-MS method for the determination of indinavir, an HIV-1 protease inhibitor, in human plasma Source: PubMed - NIH URL

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC-UV Method Development for Indinavir Quantification in Human Plasma

Executive Summary Therapeutic drug monitoring (TDM) of Indinavir, a potent HIV protease inhibitor, is critical due to its narrow therapeutic window and high inter-individual pharmacokinetic variability. This application...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Therapeutic drug monitoring (TDM) of Indinavir, a potent HIV protease inhibitor, is critical due to its narrow therapeutic window and high inter-individual pharmacokinetic variability. This application note details a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for quantifying Indinavir in human plasma. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind chromatographic choices, ensuring reproducible and highly sensitive quantification.

Mechanistic Rationale & Method Design

Method development is not a random selection of parameters; it is dictated by the physicochemical properties of the analyte. Understanding these properties ensures the method is robust against matrix effects and instrumental variations.

  • Stationary Phase & Mobile Phase Causality : Indinavir is a basic compound. When analyzed on reversed-phase columns (e.g., C18 or C4), secondary interactions between the basic amine groups of Indinavir and residual silanols on the silica support can cause severe peak tailing. To mitigate this, an acidic mobile phase (e.g., 50 mmol/L ammonium formate buffer at pH 4.1) is utilized to ensure the analyte is fully protonated and silanol ionization is suppressed, yielding sharp, symmetrical peaks (1)[1]. Alternatively, phosphate buffers around pH 5.6 can be used with highly end-capped C18 columns (2)[2].

  • Detection Wavelength : Indinavir possesses conjugated aromatic systems that exhibit maximum UV absorbance in the low-UV region. Detection is optimally set between 210 nm and 218 nm to maximize the signal-to-noise ratio, enabling Lower Limits of Quantification (LLOQ) down to 10–50 ng/mL (3)[3].

  • Sample Extraction Logic : Direct injection of plasma leads to rapid column degradation due to protein precipitation and lipid accumulation. Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether under basic conditions selectively partitions the un-ionized Indinavir into the organic phase, leaving polar matrix components behind (). For higher throughput and cleaner baselines, Solid-Phase Extraction (SPE) using polymeric sorbents (like Oasis HLB) provides a dual retention mechanism (hydrophilic and lipophilic), yielding consistent recoveries and eliminating matrix effects[3].

HPLC_Causality Problem Indinavir TDM Challenges pH Basic Analyte (Amine Groups) Action: Acidic Buffer (pH 4.1) Problem->pH Matrix Complex Plasma Matrix Action: SPE (Polymeric Sorbent) Problem->Matrix Sensitivity Low Trough Concentrations Action: UV Detection (210-218 nm) Problem->Sensitivity Tailing Suppress Silanol Activity Result: Sharp, Symmetrical Peaks pH->Tailing Clean Remove Proteins & Lipids Result: Extended Column Life Matrix->Clean Quant Maximize Molar Absorptivity Result: LLOQ ≤ 50 ng/mL Sensitivity->Quant

Mechanistic causality and logical decision tree for Indinavir HPLC method development.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. The system autonomously verifies its performance through integrated System Suitability Testing (SST) and Quality Control (QC) bracketing before and during the analytical run. If any SST parameter fails, the sequence is programmed to abort, preventing the generation of invalid data.

Reagents & Materials
  • Reference Standards : Indinavir sulfate and an Internal Standard (IS) such as Verapamil or Propylparaben[4],[2].

  • Solvents : HPLC-grade Acetonitrile, Methanol, and Ultrapure Water.

  • Buffers : Ammonium formate or Potassium phosphate.

  • Extraction Media : Oasis HLB cartridges (30 mg/1 mL) for SPE.

Sample Preparation Workflow (Solid-Phase Extraction)

SPE is prioritized over LLE in this protocol for its superior reproducibility, higher absolute recovery (up to 90%+), and automation potential.

  • Aliquot & Spike : Transfer 500 µL of human plasma into a clean microcentrifuge tube. Spike with 20 µL of the IS working solution.

  • Pre-treatment : Add 500 µL of 2% ammonium hydroxide to basify the sample. Causality: This disrupts protein binding and ensures Indinavir is un-ionized, maximizing its affinity for the lipophilic SPE sorbent.

  • Conditioning : Condition the SPE cartridge with 1 mL Methanol followed by 1 mL Water to activate the sorbent bed.

  • Loading : Load the pre-treated plasma sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing : Wash the cartridge with 1 mL of 5% Methanol in water to elute polar endogenous interferences.

  • Elution : Elute the target analytes with 1 mL of Acetonitrile/Methanol (50:50, v/v).

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of the mobile phase[3],[2].

SPE_Workflow Plasma 1. Aliquot Plasma (250 - 1000 µL) IS 2. Spike IS (Verapamil) Plasma->IS Buffer 3. Basify Sample (Ammonium Hydroxide) IS->Buffer Load 4. Load onto SPE (Oasis HLB) Buffer->Load Wash 5. Wash Interferences (5% MeOH / Water) Load->Wash Elute 6. Elute Analyte (ACN / MeOH) Wash->Elute Evaporate 7. Evaporate (N2 Stream, 40°C) Elute->Evaporate Reconstitute 8. Reconstitute (Mobile Phase) Evaporate->Reconstitute Inject 9. HPLC-UV Analysis Reconstitute->Inject

Step-by-step solid-phase extraction (SPE) workflow for Indinavir in human plasma.

Chromatographic Conditions & Self-Validation Sequence
ParameterSpecification
Analytical Column C18 or C4 reversed-phase column (e.g., 250 × 4.6 mm, 5 µm) maintained at 40°C[5],[6].
Mobile Phase Acetonitrile : 50 mM Ammonium Formate buffer (pH 4.1) in a 52:48 (v/v) ratio[5].
Flow Rate 1.0 - 1.5 mL/min (Isocratic elution).
Detection UV at 215 nm or 218 nm[5],[2].
Injection Volume 20 µL.

Self-Validation Sequence (System Suitability): The sequence MUST begin with the following automated checks:

  • Blank Injection : Confirms no carryover or matrix interference at the retention times of Indinavir and IS.

  • SST Injections (x5) : A mid-level standard is injected five times.

    • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) ≤ 1.0%; Peak area RSD ≤ 2.0%; Resolution (Rs) between Indinavir and IS ≥ 2.0; Tailing factor ≤ 1.5.

  • QC Bracketing : Low, Medium, and High QC samples are injected at the beginning, middle, and end of the patient sample batch to ensure continuous accuracy.

Data Presentation: Method Validation Summary

Validation must be performed according to FDA/ICH guidelines for bioanalytical methods. The quantitative data from established authoritative protocols are summarized below for benchmarking[4],[5],[3].

Validation ParameterAcceptance CriteriaTypical Observed ValuesCausality / Significance
Linearity Range R² ≥ 0.9950.05 – 15.0 µg/mLCovers the clinical trough and peak therapeutic concentrations of Indinavir.
LLOQ Signal-to-Noise ≥ 10:110 – 50 ng/mLEnsures accurate quantification of trough levels in patients with rapid clearance.
Extraction Recovery Consistent at all QC levels73.9% (LLE) – 90%+ (SPE)High recovery minimizes variability and maximizes assay sensitivity.
Intra/Inter-day Precision CV ≤ 15% (20% at LLOQ)2.0% – 8.0%Guarantees reproducibility across different analysts and days.
Accuracy 85% – 115% of nominal92% – 104%Confirms the measured concentration reflects the true physiological state.
Stability Deviation ≤ 15%Stable 270 days at -70°CValidates sample integrity during long-term pharmacokinetic studies.

References

  • Title: Determination of indinavir in human plasma and its use in pharmacokinetic study Source: SciELO URL
  • Title: Simultaneous HPLC Assay for Quantification of Indinavir, Nelfinavir, Ritonavir, and Saquinavir in Human Plasma Source: Oxford Academic / Clinical Chemistry URL
  • Title: Determination of Indinavir in Plasma by Solid-Phase Extraction and Column Liquid Chromatography Source: PubMed / NIH URL
  • Title: Simultaneous Determination of Indinavir, Ritonavir and Saquinavir in Plasma by High-Performance Liquid Chromatography Source: PubMed / NIH URL

Sources

Application

Application Note: Optimized Protocol for the Dissolution and In Vitro Application of Indinavir Sulfate

Introduction & Mechanistic Overview Indinavir sulfate is a highly potent, selective, and competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease[1]. By binding directly to the active site of the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Indinavir sulfate is a highly potent, selective, and competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease[1]. By binding directly to the active site of the protease enzyme, it prevents the cleavage of newly synthesized gag-pol viral polyprotein precursors. This competitive inhibition halts the maturation process of the virus, resulting in the production of immature, non-infectious viral particles and a subsequent drop in viral load[1][2].

Beyond its primary antiviral efficacy, Indinavir sulfate exhibits notable off-target effects in mammalian cell cultures that are highly relevant to oncology and immunology researchers. For instance, it has been shown to inhibit matrix metalloproteinase-2 (MMP-2) activation in hepatocarcinoma cell lines (such as Huh7 and SK-HEP-1)[3], disrupt ERK1/2 and p38 MAPK signaling pathways[4], and block cell-cycle progression in the G0/G1 phase in peripheral blood mononuclear cells (PBMCs)[3][5].

MoA HIV HIV-1 Infection Polyprotein Viral Polyproteins (gag-pol) HIV->Polyprotein Translation Protease HIV-1 Protease (Active) Polyprotein->Protease Cleavage Inhibited Inhibited Protease Complex Protease->Inhibited Drug Action Mature Mature Infectious Virions Protease->Mature Normal Pathway Indinavir Indinavir Sulfate (Inhibitor) Indinavir->Protease Competitive Binding Immature Immature Non-infectious Virions Inhibited->Immature Arrested Maturation

Diagram 1: Mechanism of Action of Indinavir Sulfate in HIV-1 Protease Inhibition.

Physicochemical Properties & Solubility Dynamics

Understanding the solubility profile of Indinavir sulfate (Molecular Weight: 711.88 g/mol ) is critical before initiating in vitro assays. The sulfate salt was specifically formulated to improve aqueous solubility compared to the free base[6]; however, its solubility remains highly sensitive to solvent choice, moisture content, and pH[7].

Table 1: Solubility Profile of Indinavir Sulfate

SolventMaximum ConcentrationExperimental Conditions & Causality
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mL (~140.5 mM)Highly Recommended. Must use fresh, anhydrous DMSO. Hygroscopic moisture severely reduces solubility and causes precipitation[3][8].
Ultrapure Water (H₂O) 50 - 100 mg/mLRequires ultrasonic assistance. Solubility is highly pH-dependent (most soluble in acidic conditions)[3][7].
Ethanol InsolubleDo not use for primary stock generation[7][8].

Causality & Experimental Design (The "Why")

To ensure a self-validating and reproducible protocol, researchers must adhere to the following mechanistic principles:

  • Solvent Selection (DMSO vs. Water): While Indinavir sulfate is water-soluble, preparing high-concentration master stocks in water can lead to instability over long-term storage and requires extensive sonication[3]. Anhydrous DMSO is the gold standard for master stocks because it rapidly solvates the compound and prevents hydrolytic degradation.

  • The Hygroscopic Trap: Indinavir sulfate powder is highly sensitive to moisture. Using older, moisture-contaminated DMSO will result in incomplete dissolution or precipitation upon freezing[3][8]. Always use a newly opened ampoule of anhydrous DMSO. Furthermore, opening a cold vial of the powder causes atmospheric condensation, altering the mass-to-mole ratio.

  • Cytotoxicity Control: DMSO is toxic to most cell lines at concentrations above 0.1% - 0.5% (v/v). By generating a highly concentrated master stock (e.g., 100 mM), the final volume of DMSO introduced into the cell culture media remains negligible (≤ 0.1%), isolating the true pharmacological effect of the drug.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock in DMSO

Objective: Create a stable, high-concentration stock for long-term storage.

  • Equilibration: Allow the sealed vial of Indinavir sulfate powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation on the hygroscopic powder.

  • Weighing: Accurately weigh 7.12 mg of Indinavir sulfate using an analytical balance.

  • Solvation: Add 100 μL of fresh, anhydrous DMSO to the vial to achieve a 100 mM stock solution.

  • Agitation: Vortex the solution vigorously for 30-60 seconds. If the solution is not perfectly clear, place the microcentrifuge tube in a water bath sonicator at room temperature for 2-5 minutes until complete dissolution is achieved[3].

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10 μL to 20 μL per tube) to avoid repeated freeze-thaw cycles, which can induce irreversible precipitation.

  • Storage: Store aliquots at -20°C (short-term, up to 1 month) or -80°C (long-term, up to 6 months)[4].

Protocol B: Preparation of Working Solutions and In Vitro Treatment

Objective: Dilute the master stock for cell culture assays (e.g., HIV-1 inhibition or MMP-2 suppression).

  • Thawing: Thaw a single aliquot of the 100 mM master stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Critical Step): To prevent localized precipitation ("crashing out") when a highly concentrated organic stock hits an aqueous buffer, perform a 1:10 intermediate dilution in sterile PBS or basal culture media (yielding a 10 mM solution). Note: Perform this step immediately before treating the cells.

  • Final Dilution: Add the required volume of the intermediate or master stock directly to the pre-warmed complete cell culture media.

    • Example for MT4 Lymphoid Cells (Antiviral Assay): Target concentration is 50 nM[4]. Dilute the 100 mM stock 1:2,000,000.

    • Example for Huh7 Hepatocarcinoma Cells (MMP-2 Assay): Target concentration is 40 μM[3]. Dilute the 100 mM stock 1:2,500. Final DMSO concentration will be 0.04%, well below the cytotoxicity threshold.

  • Incubation: Aspirate the old media from the cultured cells and replace it with the Indinavir-containing media. Incubate at 37°C, 5% CO₂ for the desired duration (e.g., 48 hours for MMP-2 assays or 5 days for cell invasion assays)[3].

Workflow Step1 Equilibrate & Weigh Indinavir Sulfate Step2 Add Anhydrous DMSO (Target: 100 mM) Step1->Step2 Step3 Vortex & Sonicate (Until Clear) Step2->Step3 Step4 Aliquot & Store (-20°C / -80°C) Step3->Step4 Step5 Dilute in Culture Media (DMSO < 0.1%) Step4->Step5 Step6 Apply to Cell Culture (e.g., PBMCs, Huh7) Step5->Step6

Diagram 2: Standard Workflow for the Preparation and In Vitro Application of Indinavir Sulfate.

References

  • Indinavir sulfate (MK-639) | HIV Protease Inhibitor. MedChemExpress.3

  • Overcoming Solubility Challenges of Indinavir Sulfate Ethanolate. Benchchem. 7

  • Indinavir sulfate | HIV Protease. Tocris Bioscience. 4

  • What is the mechanism of Indinavir Sulfate? PatSnap Synapse. 1

  • Chemical structure of indinavir sulfate. ResearchGate. 6

  • Indinavir Sulfate | HIV Protease inhibitor. Selleck Chemicals.8

  • Indinavir. Wikipedia. 2

  • Indinavir sulfate salt hydrate ≥98% (HPLC). Sigma-Aldrich.

  • The HIV protease inhibitor Indinavir inhibits cell-cycle progression in vitro in lymphocytes of HIV-infected and uninfected individuals. PubMed. 5

Sources

Method

Determining the Anti-HIV-1 Activity of Indinavir: An IC50 Assay Protocol Using MT-4 Cell Lines

Introduction: Targeting HIV-1 Protease for Antiviral Therapy Human Immunodeficiency Virus Type 1 (HIV-1) remains a formidable global health challenge. The lifecycle of this retrovirus is critically dependent on a series...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting HIV-1 Protease for Antiviral Therapy

Human Immunodeficiency Virus Type 1 (HIV-1) remains a formidable global health challenge. The lifecycle of this retrovirus is critically dependent on a series of viral enzymes, which have become primary targets for antiretroviral therapies. Among these, the HIV-1 protease, an aspartyl protease, plays an indispensable role in the viral maturation process. This enzyme is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors into functional structural proteins and enzymes. This cleavage is a crucial step for the assembly of mature, infectious virions. Consequently, inhibiting the HIV-1 protease results in the production of immature, non-infectious viral particles, effectively halting the propagation of the virus. This central role makes the HIV-1 protease a prime target for antiviral drug development.

Indinavir is a potent and selective inhibitor of the HIV-1 protease. As a peptidomimetic hydroxyethylene inhibitor, it is designed to mimic the transition state of the natural substrate of the HIV-1 protease. Indinavir competitively binds with high affinity to the active site of the enzyme, preventing it from cleaving the viral polyproteins. This inhibitory action forms the basis of its therapeutic effect in the management of HIV-1 infection.

To evaluate the efficacy of antiviral compounds like Indinavir, robust and reproducible in vitro assays are essential. The determination of the 50% inhibitory concentration (IC50) is a key metric in this evaluation. The IC50 represents the concentration of a drug that is required to inhibit a biological process by 50%. In the context of antiviral research, it quantifies the potency of a compound in inhibiting viral replication.

This application note provides a detailed protocol for determining the IC50 of Indinavir against HIV-1 in MT-4 cells. The MT-4 cell line, a human T-cell leukemia line, is highly susceptible and permissive to HIV infection, exhibiting rapid and extensive cytopathic effects (CPE), such as syncytia formation and cell death, upon infection. This characteristic makes it an invaluable tool for sensitive and rapid antiviral screening assays. The protocol described herein utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify cell viability, which serves as an indirect measure of the cytopathic effect of the virus and the protective effect of the antiviral compound.

Principle of the Assay

This assay is based on the principle of measuring the viability of MT-4 cells in the presence of HIV-1 and varying concentrations of Indinavir. HIV-1 infection leads to cell death, a phenomenon known as the cytopathic effect (CPE). Indinavir, by inhibiting viral replication, protects the cells from this CPE. The extent of this protection is proportional to the concentration of the drug.

Cell viability is quantified using the MTT colorimetric assay. Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, we can determine the percentage of cell survival at different Indinavir concentrations. This data is then used to generate a dose-response curve from which the IC50 value is calculated.

Simultaneously, a cytotoxicity assay is performed on uninfected MT-4 cells to determine the 50% cytotoxic concentration (CC50) of Indinavir. This is crucial to ensure that the observed antiviral effect is not due to the drug's toxicity to the host cells. The ratio of CC50 to IC50 provides the selectivity index (SI), a measure of the drug's therapeutic window.

Experimental Workflow Overview

The following diagram illustrates the key steps involved in the Indinavir IC50 determination assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis prep_cells Prepare MT-4 Cells seed_cells Seed MT-4 Cells in 96-well Plate prep_cells->seed_cells prep_virus Prepare HIV-1 Stock infect_cells Infect Cells with HIV-1 prep_virus->infect_cells prep_drug Prepare Indinavir Dilutions add_drug Add Indinavir Dilutions prep_drug->add_drug seed_cells->add_drug add_drug->infect_cells incubate Incubate for 4-5 Days infect_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis calc_ic50 Calculate IC50 data_analysis->calc_ic50

Caption: Workflow for Indinavir IC50 determination in MT-4 cells.

Materials and Reagents

Reagent/MaterialSupplier and Catalog Number (Example)Storage
MT-4 CellsNIH AIDS Reagent Program (Cat. No. 120)37°C, 5% CO₂
HIV-1 Strain (e.g., IIIB)NIH AIDS Reagent Program-80°C
Indinavir SulfateMerck (Crixivan) or equivalentRoom Temperature
RPMI 1640 MediumGibco (Cat. No. 11875093)4°C
Fetal Bovine Serum (FBS), Heat-InactivatedGibco (Cat. No. 10082147)-20°C
Penicillin-StreptomycinGibco (Cat. No. 15140122)-20°C
L-GlutamineGibco (Cat. No. 25030081)-20°C
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-Aldrich (Cat. No. M5655)4°C (protect from light)
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)In-house preparationRoom Temperature
96-well flat-bottom cell culture platesCorning (Cat. No. 3596)Room Temperature
Phosphate-Buffered Saline (PBS), pH 7.4Gibco (Cat. No. 10010023)Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich (Cat. No. D8418)Room Temperature

Detailed Experimental Protocol

Part 1: Preparation of Reagents and Cells
  • Complete Culture Medium: Prepare RPMI 1640 supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

  • MT-4 Cell Culture: Culture MT-4 cells in complete culture medium in a humidified incubator at 37°C with 5% CO₂. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL by subculturing every 2-3 days. Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by trypan blue exclusion before starting the assay.

  • Indinavir Stock Solution: Prepare a 10 mM stock solution of Indinavir sulfate in sterile DMSO or nuclease-free water. For example, dissolve 7.12 mg of Indinavir sulfate (MW: 711.88 g/mol ) in 1 mL of solvent. Aliquot and store at -20°C.

  • MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Vortex to dissolve completely and filter-sterilize through a 0.22 µm filter. Store at 4°C, protected from light.

Part 2: Antiviral (IC50) and Cytotoxicity (CC50) Assay
  • Cell Seeding:

    • Harvest MT-4 cells in their logarithmic growth phase and resuspend in fresh complete culture medium to a final concentration of 1 x 10⁵ cells/mL.

    • Dispense 100 µL of the cell suspension (1 x 10⁴ cells/well) into the wells of a 96-well plate.

    • For the cytotoxicity assay (CC50), prepare a parallel plate with the same cell seeding.

  • Compound Dilution and Addition:

    • Prepare serial dilutions of Indinavir from the stock solution in complete culture medium. A typical starting concentration is 1000 nM, with 2-fold serial dilutions down the plate.

    • Add 50 µL of the diluted Indinavir to the appropriate wells of both the IC50 and CC50 plates.

    • Controls for each plate:

      • Cell Control (CC): Wells containing cells and medium only (no virus, no drug).

      • Virus Control (VC): Wells containing cells, medium, and virus (no drug). This applies only to the IC50 plate.

      • Blank Control: Wells containing medium only (no cells).

  • Virus Infection (for IC50 plate only):

    • Dilute the HIV-1 stock in complete culture medium to a multiplicity of infection (MOI) that causes a significant cytopathic effect in 4-5 days.

    • Add 50 µL of the diluted virus to all wells of the IC50 plate except for the Cell Control wells. Add 50 µL of medium to the Cell Control wells.

  • Incubation: Incubate both the IC50 and CC50 plates in a humidified incubator at 37°C with 5% CO₂ for 4-5 days.

Part 3: MTT Assay and Data Acquisition
  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well of both plates.

  • Incubation with MTT: Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan: Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Gently mix the contents of the wells on a plate shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and IC50 Calculation

  • Data Normalization:

    • Subtract the average absorbance of the blank control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each well using the following formulas:

      • For the IC50 plate (Antiviral Activity): % Protection = [(Absorbance of Treated, Infected Wells - Absorbance of Virus Control) / (Absorbance of Cell Control - Absorbance of Virus Control)] * 100

      • For the CC50 plate (Cytotoxicity): % Viability = (Absorbance of Treated, Uninfected Wells / Absorbance of Cell Control) * 100

  • Dose-Response Curve and IC50/CC50 Determination:

    • Plot the percentage of protection (for IC50) or percentage of viability (for CC50) against the logarithm of the Indinavir concentration.

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve.

    • The IC50 is the concentration of Indinavir that results in 50% protection from virus-induced cell death.

    • The CC50 is the concentration of Indinavir that reduces the viability of uninfected cells by 50%.

  • Selectivity Index (SI) Calculation:

    • SI = CC50 / IC50

    • A higher SI value indicates a more favorable safety profile for the compound.

Expected Results: A Representative Data Set

The following table provides an example of the data that might be obtained from this assay.

Indinavir (nM)% Protection (IC50)% Viability (CC50)
100098.599.1
50097.299.5
25095.1100.2
12588.3101.0
62.575.6100.5
31.2552.199.8
15.6328.4100.1
7.8110.299.6
00100

From a dose-response curve generated with such data, the IC50 value for Indinavir would be determined. Published studies have reported varying IC50 values for Indinavir depending on the specific cell line, virus strain, and assay conditions. For instance, some studies have shown IC50 values in the low nanomolar range.

Troubleshooting and Expert Insights

  • High Variability between Replicates: This can be due to inconsistent cell seeding, pipetting errors, or uneven evaporation from the wells. Ensure a homogenous cell suspension and use a multichannel pipette for consistency. To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS.

  • Low Signal-to-Noise Ratio: This may occur if the cytopathic effect of the virus is not optimal. The MOI of the virus may need to be titrated to achieve approximately 80-90% cell death in the virus control wells after the incubation period.

  • Indinavir Appears Toxic at Low Concentrations: If the CC50 value is close to the IC50 value, it may indicate that the observed antiviral effect is partly due to cytotoxicity. It is crucial to use a high-purity source of Indinavir and to ensure that the DMSO concentration in the final assay volume does not exceed 0.5%, as higher concentrations can be toxic to cells.

  • Incomplete Formazan Solubilization: If the purple crystals are not fully dissolved, it will lead to inaccurate absorbance readings. Ensure the solubilization buffer is added to all wells and that the plate is sufficiently agitated before reading.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for determining the IC50 of Indinavir against HIV-1 in MT-4 cells. By quantifying the protective effect of the compound against viral cytopathicity using the MTT assay, researchers can obtain a key measure of its antiviral potency. The simultaneous determination of the CC50 ensures that the observed activity is specific to the inhibition of viral replication and not a result of host cell toxicity. This assay is a fundamental tool in the preclinical evaluation of anti-HIV drugs and can be adapted for high-throughput screening of novel antiviral compounds.

References

  • Problems of Virology. (n.d.). Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity.
  • Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Anti-HIV Assays Using MT-4 Cells.
Application

Application Note: Synthesis Pathways for Indinavir and Deuterated Internal Standards

Introduction & Scope Indinavir (Crixivan®) is a highly potent human immunodeficiency virus type 1 (HIV-1) protease inhibitor. Due to its narrow therapeutic index and susceptibility to high pharmacokinetic variability, th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Indinavir (Crixivan®) is a highly potent human immunodeficiency virus type 1 (HIV-1) protease inhibitor. Due to its narrow therapeutic index and susceptibility to high pharmacokinetic variability, therapeutic drug monitoring (TDM) via LC-MS/MS has become a clinical standard for optimizing patient dosing[1]. Accurate quantification of Indinavir in complex biological matrices (like plasma) requires a stable isotopically labeled internal standard (SIL-IS) to correct for matrix effects, ionization suppression, and extraction losses[2].

This application note details the convergent synthetic pathways for both the active pharmaceutical ingredient (API) Indinavir and its deuterated analog, Indinavir-d6, providing researchers with field-proven methodologies and mechanistic insights.

Retrosynthetic Strategy & Mechanistic Rationale

Indinavir’s molecular architecture is specifically designed to mimic the transition state of the phenylalanine-proline peptide bond cleaved by the HIV-1 protease enzyme. The synthesis is highly convergent, relying on the assembly of three primary building blocks:

  • The Chiral Epoxide (Isostere Core): Derived from (-)-cis-1-aminoindan-2-ol, this fragment provides the critical hydroxyl group that interacts with the catalytic aspartate residues of the protease[3].

  • The Chiral Piperazine: Acts as a rigid scaffold to orient the binding moieties perfectly into the protease’s S1 and S2 pockets[4].

  • The 3-Picolyl Group: Enhances aqueous solubility and provides additional binding interactions. For the internal standard, this is the optimal site for deuterium incorporation (using 3-picolyl-d6 chloride) because it is metabolically stable and avoids deuterium-hydrogen back-exchange during LC-MS/MS analysis[2].

Retrosynthesis Indinavir Indinavir / Indinavir-d6 Piperazine (S)-Piperazine Derivative Piperazine->Indinavir Step 1: Coupling Epoxide Aminoindanol Epoxide Epoxide->Indinavir Picolyl 3-Picolyl Chloride (Standard or -d6) Picolyl->Indinavir Step 2: Alkylation

Convergent retrosynthetic assembly of Indinavir and Indinavir-d6.

Experimental Protocols: Synthesis of Indinavir

Expertise & Experience Note: The coupling of the epoxide and piperazine fragments is highly stereospecific. The epoxide ring opening occurs regioselectively at the less sterically hindered terminal carbon, driven by the nucleophilicity of the secondary amine on the piperazine ring.

Protocol A: Synthesis of the Chiral Piperazine Fragment[4]
  • Amidation: React pyrazine-2-carboxylic acid with tert-butylamine using EDC/HOBt coupling reagents in DMF to yield N-tert-butylpyrazine-2-carboxamide.

  • Hydrogenation: Subject the intermediate to catalytic asymmetric hydrogenation using[(R)-BINAP(COD)Rh]TfO in methanol under H2 pressure to reduce the pyrazine ring to a piperazine. Causality: Using a chiral rhodium catalyst directly establishes the (S)-stereocenter in >99% ee, bypassing the need for wasteful downstream chiral resolution.

  • Protection: Protect the primary amine functionality sequentially with Boc and Cbz groups, followed by selective deprotection to yield the mono-protected (S)-piperazine-2-tert-butylcarboxamide[3].

Protocol B: Synthesis of the Aminoindanol Epoxide[3]
  • Allylation: Treat protected (-)-cis-1-aminoindan-2-ol with LiHMDS and allyl bromide at -78°C. Causality: The ultra-low temperature and bulky strong base ensure stereoselective allylation (typically 96:4 diastereomeric ratio) by directing the electrophilic attack away from the sterically hindered indane system.

  • Epoxidation: Convert the resulting olefin to an iodohydrin using N-chlorosuccinimide (NCS) and NaI, followed by treatment with sodium methoxide to close the epoxide ring, yielding the critical epoxide isostere.

Protocol C: Final Assembly (Coupling & Alkylation)[3],[4]
  • Epoxide Opening: Dissolve the chiral piperazine intermediate and the epoxide fragment in isopropanol. Heat to reflux (approx. 80°C) for 12 hours.

    • Self-Validating Step: Monitor the reaction via TLC or LC-MS; the complete disappearance of the epoxide mass/spot indicates successful and complete ring opening.

  • Deprotection: Cool the mixture and add aqueous HCl to concomitantly remove the Boc and acetonide protecting groups.

  • N-Alkylation: Neutralize the solution with NaOH. Add 3-picolyl chloride hydrochloride and triethylamine in DMF. Stir at room temperature until complete. Purify via column chromatography to yield Indinavir base.

Synthesis of Indinavir-d6 (Stable Isotope Internal Standard)

For LC-MS/MS bioanalysis, an internal standard must exhibit identical chromatographic retention times and extraction recoveries to the target analyte while maintaining a sufficient mass shift (≥ +3 Da) to prevent isotopic interference from the natural heavy isotopes (13C, 15N) of the analyte[2].

Protocol D: Deuterium Incorporation

The synthesis of Indinavir-d6 follows the exact pathway as Protocol C, with one critical substitution in the final N-alkylation step:

  • Reagent Substitution: Replace standard 3-picolyl chloride with 3-picolyl-d6 chloride (pyridine ring-d4, methylene-d2).

  • Reaction Dynamics: Causality: The kinetic isotope effect (KIE) of the deuterated methylene group during the SN2 alkylation is negligible. Therefore, reaction times, temperatures, and yields remain identical to the unlabeled synthesis, requiring no protocol optimization.

  • Validation: The final Indinavir-d6 product will exhibit a +6 Da mass shift (m/z 614.4 → 620.4 [M+H]+). This +6 shift is optimal, as it completely clears the M+1 to M+3 natural isotopic envelope of unlabeled Indinavir, ensuring absolute quantitative accuracy in TDM assays[1].

Quantitative Data & Yield Summaries

The following table summarizes the expected yields and stereochemical purities for the optimized convergent synthesis based on established literature[3],[4].

Synthetic StepSubstrates / ReagentsYield (%)Enantiomeric Excess (ee%) / d.r.
Asymmetric Hydrogenation Pyrazine amide,[(R)-BINAP(COD)Rh]TfO96%>99% ee
Stereoselective Allylation Aminoindanol deriv., LiHMDS, Allyl-Br94%96:4 d.r.
Epoxide Formation Olefin, NCS/NaI, then NaOMe72%98:2 d.r.
Epoxide Opening (Coupling) Epoxide + Piperazine fragment, iPrOH85%N/A (Stereocenters retained)
Final N-Alkylation (Indinavir) Coupled intermediate, 3-Picolyl chloride71%>99% ee
Final N-Alkylation (Indinavir-d6) Coupled intermediate, 3-Picolyl-d6 chloride69-71%>99% ee

References

  • Syntheses of FDA Approved HIV Protease Inhibitors - PMC - NIH.3

  • Chiral Piperazines: Versatile Scaffolds in the Synthesis of Active Pharmaceutical Ingredients - Benchchem. 4

  • Canine orosomucoid (alpha-1 acid glycoprotein) variants and their influence on drug plasma protein binding - PMC - NIH. 1

  • Isotope-labeled Protease & Enzyme Inhibitors for Bioanalysis - Alfa Chemistry. 2

Sources

Method

Application Note: LC-MS/MS Method Development and Validation for Indinavir in Biological Fluids

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Plasma Analytes: Indinavir (IDV) and Indinavir-d6 (Internal Standard) Executive Summary & Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Plasma Analytes: Indinavir (IDV) and Indinavir-d6 (Internal Standard)

Executive Summary & Mechanistic Rationale

Indinavir is a potent HIV-1 protease inhibitor utilized in antiretroviral therapy. Due to its narrow therapeutic index, high pharmacokinetic inter-patient variability, and susceptibility to drug-drug interactions (via CYP3A4 metabolism), Therapeutic Drug Monitoring (TDM) is essential for optimizing clinical outcomes[1].

Mechanistic Insight: Indinavir contains basic amine moieties that readily accept protons. By utilizing an acidic mobile phase (0.1% Formic Acid), we force the analyte into its ionized state [M+H]+ , maximizing ionization efficiency in the positive Electrospray Ionization (ESI+) source. During Collision-Induced Dissociation (CID), the protonated precursor ion ( m/z 614.3) undergoes predictable cleavage at the piperazine-indane bond, yielding a highly stable, abundant product ion at m/z 421.2[3]. Monitoring this specific transition ensures a high signal-to-noise ratio, enabling a Lower Limit of Quantification (LLOQ) of 3.0 ng/mL[2].

Experimental Workflow & Pathway

The following workflow illustrates the self-validating sample preparation and analytical pathway designed to meet stringent regulatory standards.

Workflow N1 Human Plasma Sample (50 µL Aliquot) N2 Add Internal Standard (Indinavir-d6, 20 µL) N1->N2 N3 Protein Precipitation (PPT) (150 µL Acetonitrile) N2->N3 N4 Vortex & Centrifuge (14,000 x g, 10 min) N3->N4 N5 UHPLC Separation (C18, Gradient Elution) N4->N5 N6 ESI-MS/MS Detection (MRM: 614.3 -> 421.2) N5->N6 N7 Data Processing & ICH M10 Validation N6->N7

Caption: Self-validating LC-MS/MS workflow for Indinavir quantification in human plasma.

Detailed Experimental Protocol

This protocol is engineered to be a self-validating system. Every batch must include System Suitability Tests (SST), calibration standards, and Quality Control (QC) samples to ensure data integrity per the FDA (2018) and ICH M10 bioanalytical method validation guidelines[4][5].

Sample Preparation (Protein Precipitation)

Causality Check: Protein precipitation (PPT) with acetonitrile (ACN) is selected over methanol. ACN provides a harder "solvent crash," yielding a tighter protein pellet and superior removal of endogenous phospholipases, which are primary culprits of ion suppression in the ESI source[6].

  • Aliquot: Transfer 50 µL of human plasma (blank, spiked, or incurred sample) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of Indinavir-d6 working solution (500 ng/mL in 50% methanol). Note: A stable-isotope labeled internal standard (SIL-IS) is critical as it co-elutes with the analyte, perfectly compensating for any residual matrix effects during ionization[7].

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (LC-MS grade) to the mixture.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A. Causality: Diluting the organic extract with aqueous mobile phase prevents "solvent effects" (peak broadening or splitting) upon injection into the reverse-phase column.

UHPLC Chromatographic Conditions
  • Column: Sub-2 µm C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 90% B

    • 2.5 - 3.5 min: Hold at 90% B (Column wash to elute highly retained phospholipids)

    • 3.5 - 3.6 min: Return to 10% B

    • 3.6 - 5.0 min: Re-equilibration at 10% B

  • Injection Volume: 2.0 µL.

Mass Spectrometry (ESI-MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

ParameterSetting / Value
Capillary Voltage 3.5 kV
Desolvation Temperature 500 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon (2.0 x 10−3 mbar)

Table 1: MRM Transitions and Voltage Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Cone Voltage (V)Collision Energy (eV)
Indinavir 614.3421.23525
Indinavir-d6 (IS) 620.3421.23525

Method Validation Parameters & Acceptance Criteria

Validation must be executed strictly according to the FDA Bioanalytical Method Validation Guidance (2018) and the harmonized ICH M10 guidelines[8][9]. The data presented below represents the target performance metrics for a robust Indinavir assay[2][3].

Table 2: Summary of Quantitative Validation Parameters

Validation ParameterTarget PerformanceRegulatory Acceptance Criteria (ICH M10)
Linearity Range 3.0 – 12,320 ng/mL R2≥0.99 ; use 1/x2 weighting to correct heteroscedasticity.
LLOQ 3.0 ng/mLSignal-to-Noise (S/N) 5; Precision 20%; Accuracy ± 20%.
Intra-day Precision < 8.5% CV 15% CV for all QCs (except LLOQ 20%).
Inter-day Precision < 9.2% CV 15% CV for all QCs (except LLOQ 20%).
Accuracy (Bias) Within ± 7.5% ± 15% of nominal concentration ( ± 20% at LLOQ).
Extraction Recovery > 85% (Consistent)Must be consistent and reproducible across Low, Med, High QCs.
Matrix Effect (IS-normalized) 0.95 – 1.05CV of IS-normalized matrix factor should be 15% across 6 lots.
Carryover < 0.1% of LLOQBlank injected after ULOQ must have analyte peak area 20% of LLOQ.
Expert Insights on Validation Logic
  • Calibration Weighting: At wide dynamic ranges (e.g., 3.0 to 12,320 ng/mL), the absolute variance increases with concentration (heteroscedasticity). Applying a 1/x2 linear regression weighting ensures that the lower concentration standards are not disproportionately ignored by the regression algorithm, securing accuracy at the LLOQ[3].

  • Matrix Effect Assessment: Matrix effects are evaluated using the post-extraction spike method across six independent lots of human plasma (including hemolyzed and lipemic lots). The use of Indinavir-d6 ensures that the IS-normalized matrix factor remains close to 1.0, proving that ionization suppression/enhancement equally affects the analyte and the IS, canceling out the error[6][7].

  • Incurred Sample Reanalysis (ISR): To guarantee trustworthiness, 10% of actual study samples must be reanalyzed. The difference between original and ISR values must be within ± 20% for at least 67% of the samples tested[10].

References

  • A Comparative Guide to the Bioanalytical Validation of Indinavir Sulfate Ethanolate using LC-MS/MS Benchchem URL
  • An LC-MS-MS method for the determination of indinavir, an HIV-1 protease inhibitor, in human plasma PubMed / NIH URL
  • U.S. Food and Drug Administration (FDA)
  • Bioanalytical Method Validation Guidance for Industry (May 2018)
  • Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry Journal of Applied Bioanalysis URL
  • Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids Analytical Chemistry - ACS Publications URL
  • FDA guideline - Bioanalytical Method Validation PharmaCompass URL
  • HHS.

Sources

Application

Preparation of Indinavir stock solutions for enzymatic assays

Application Note: Preparation and Optimization of Indinavir Stock Solutions for HIV-1 Protease Enzymatic Assays Mechanistic Context & Rationale Indinavir is a highly potent, orally bioavailable, competitive inhibitor of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Optimization of Indinavir Stock Solutions for HIV-1 Protease Enzymatic Assays

Mechanistic Context & Rationale

Indinavir is a highly potent, orally bioavailable, competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease[1]. The HIV-1 protease is a homodimeric aspartyl protease responsible for cleaving the viral Gag-Pol polyprotein precursor into mature, infectious viral particles. Indinavir mimics the transition state of the protease's natural substrate, binding with high affinity (Ki ~ 0.54 nM) to the active site catalytic triad (centered around Asp25 and Asp25')[1].

Accurate in vitro evaluation of Indinavir's inhibitory kinetics relies heavily on fluorescence resonance energy transfer (FRET) assays[2]. The absolute prerequisite for reproducible IC50 determination is the physicochemical integrity of the Indinavir stock solution.

Mechanism GagPol Gag-Pol Polyprotein Protease Active HIV-1 Protease (Asp25/Asp25') GagPol->Protease Autocatalysis Complex Enzyme-Inhibitor Complex (Catalytically Inactive) Protease->Complex Mature Mature Viral Proteins Protease->Mature Cleavage Indinavir Indinavir Sulfate (Competitive Inhibitor) Indinavir->Complex Binds Active Site

Mechanism of competitive inhibition of HIV-1 Protease by Indinavir.

Physicochemical Properties & Solubility Dynamics

The choice of solvent and the handling of Indinavir are dictated by its unique solubility profile. In its native free-base form, Indinavir is notoriously poorly soluble in aqueous environments at physiological pH[3]. As the pH increases, its aqueous solubility drops precipitously. To circumvent this limitation, the biochemical standard is to utilize the sulfate salt (Indinavir sulfate), which exhibits significantly enhanced solubility[3].

While Indinavir sulfate can achieve up to 100 mM solubility in water, aqueous solutions are prone to hydrolytic degradation and pH-dependent micro-precipitation over time. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the universally mandated solvent for primary stock cryopreservation[4]. Crucially, moisture contamination in DMSO will drastically reduce Indinavir's solubility; thus, strictly anhydrous, fresh DMSO must be used to ensure concentration accuracy[5].

Table 1: Physicochemical Profile of Indinavir Sulfate

PropertySpecification
Target HIV-1 Protease
Inhibitory Constant (Ki) ~0.54 nM[1]
Molecular Weight 711.88 g/mol (Sulfate salt)[4]
Primary Solvent Anhydrous DMSO[5]
Max Solubility (DMSO) 71.19 mg/mL (100 mM)[4]
Storage Temperature -20°C to -80°C[4]

Protocol 1: Preparation of 10 mM Indinavir Primary Stock

Causality & Self-Validation: This protocol utilizes gravimetric precision and inert gas purging to maintain an anhydrous environment. The self-validating aspect relies on visual clarity and the absence of light scattering (OD600 = 0) to confirm complete dissolution before cryopreservation.

Step-by-Step Methodology:

  • Equilibration : Remove the lyophilized Indinavir sulfate powder from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening cold vials introduces atmospheric condensation, which degrades the anhydrous environment and severely reduces compound solubility[5].

  • Gravimetric Measurement : Accurately weigh 7.12 mg of Indinavir sulfate powder into a sterile, amber glass vial.

  • Solvent Addition : Add exactly 1.0 mL of fresh, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM primary stock[4].

  • Dissolution : Vortex the vial gently for 60 seconds. The resulting solution must be completely clear and colorless. Validation Check: If the solution appears cloudy, moisture contamination has occurred, and the stock must be discarded to prevent inaccurate downstream dosing.

  • Aliquoting : Dispense the 10 mM stock into 20 µL single-use aliquots in amber microcentrifuge tubes. Causality: Indinavir is highly sensitive to repeated freeze-thaw cycles, which induce invisible micro-precipitation that artificially inflates IC50 values in enzymatic assays.

  • Inert Purging : Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing to prevent oxidation.

  • Cryopreservation : Store all aliquots immediately at -20°C or -80°C[4].

Workflow Step1 1. Indinavir Sulfate Powder Equilibrate to RT Step2 2. Reconstitute in Anhydrous DMSO (10 mM Primary Stock) Step1->Step2 Prevent moisture Step3 3. Aliquot & Purge with Argon Store at -20°C Step2->Step3 Avoid freeze-thaw Step4 4. Serial Dilution in Assay Buffer (pH 4.7) Step3->Step4 Thaw on ice Step5 5. FRET-based Enzymatic Assay Read Ex/Em: 330/450 nm Step4->Step5 Maintain <5% DMSO

Workflow for Indinavir stock preparation and FRET assay integration.

Protocol 2: Integration into FRET-Based HIV-1 Protease Assay

Causality & Self-Validation: HIV-1 protease is an aspartyl protease that requires a strictly acidic environment for optimal catalytic turnover[2]. Conveniently, this acidic pH also maximizes the aqueous solubility of Indinavir when it is diluted out of the DMSO stock, preventing precipitation during the assay[3].

Step-by-Step Methodology:

  • Buffer Preparation : Prepare the FRET Assay Buffer consisting of 0.1 M Sodium Acetate, 1 M NaCl, 1 mM EDTA, and 1 mM DTT. Adjust the pH strictly to 4.7[2].

  • Stock Thawing : Thaw a single 20 µL aliquot of the 10 mM Indinavir DMSO stock on ice.

  • Serial Dilution : Prepare a 100 µM intermediate solution by diluting 1 µL of the 10 mM stock into 99 µL of Assay Buffer. Perform subsequent 1:3 or 1:10 serial dilutions in Assay Buffer to cover the concentration range of 0.01 nM to 100 nM. Causality: Ensure the final DMSO concentration in the assay well remains ≤ 5% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation : In a 96-well black microplate, combine the Assay Buffer, recombinant HIV-1 Protease, and the Indinavir dilutions. Pre-incubate the plate at 37°C for 15 minutes[2]. Causality: This pre-incubation allows the system to reach thermodynamic equilibrium, ensuring the formation of a stable enzyme-inhibitor complex prior to substrate introduction.

  • Reaction Initiation : Add the FRET-based peptide substrate (e.g., EDANS/DABCYL fluorophore-quencher pair) to all wells to initiate the reaction[2].

  • Kinetic Measurement : Immediately monitor the fluorescence intensity using a microplate reader in kinetic mode (Ex/Em = 330/450 nm) for 30 to 60 minutes at 37°C[2][6].

  • Data Analysis : Calculate the initial velocity (V0) from the linear portion of the kinetic curve. Plot the percent inhibition against the logarithmic inhibitor concentration to derive the IC50 value[2].

References

  • Abcam. ab211106 HIV-1 Protease Inhibitor Screening Kit (Fluorometric). Retrieved from:[Link]

  • National Institutes of Health (PMC). Effect of omeprazole on the plasma concentrations of indinavir. Retrieved from:[Link]

  • ACP Journals. Crystalluria and Urinary Tract Abnormalities Associated with Indinavir. Retrieved from:[Link]

Sources

Method

Molecular dynamics simulation setup for Indinavir-protease complex

Application Note: Molecular Dynamics Simulation Setup for the Indinavir-HIV-1 Protease Complex Introduction & Mechanistic Rationale Molecular dynamics (MD) simulations of protein-ligand complexes provide critical atomic-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Molecular Dynamics Simulation Setup for the Indinavir-HIV-1 Protease Complex

Introduction & Mechanistic Rationale

Molecular dynamics (MD) simulations of protein-ligand complexes provide critical atomic-level insights into binding thermodynamics, conformational flexibility, and drug resistance mechanisms. HIV-1 protease, a homodimeric aspartic protease, is a primary target for antiretroviral therapy. Indinavir is a potent transition-state analog inhibitor that binds tightly to the active site[1]. Setting up an MD simulation for this complex (typically utilizing the high-resolution PDB structure 1HSG) requires meticulous attention to the protonation states of the catalytic residues and the parameterization of the non-standard ligand.

Causality in Protonation : The catalytic engine of HIV-1 protease relies on a dyad of aspartic acid residues: Asp25 from monomer A and Asp25' from monomer B. Because Indinavir contains a secondary alcohol that mimics the transition-state diol of the natural peptide substrate, it coordinates directly with these aspartates. Experimental and theoretical consensus dictates that to accurately model this hydrogen-bonding network, the dyad must be asymmetric: one aspartate must be monoprotonated (ASH) while the other remains deprotonated (ASP)[1]. Simulating both as deprotonated leads to electrostatic repulsion and artificial ligand unbinding.

Causality in Structural Waters : A hallmark of HIV-1 protease-inhibitor complexes is the presence of a structural water molecule (HOH 301 in 1HSG) that tetrahedrally bridges the amide oxygens of Indinavir and the amide nitrogens of Ile50 and Ile50' in the flexible flap regions[2]. Retaining this specific water molecule during system setup is mandatory, as it strengthens ligand binding and stabilizes the closed conformation of the flaps[2].

Causality in Ligand Parameterization : Standard protein force fields lack the parameters necessary to describe the unique piperazine and indane moieties of Indinavir. Therefore, the ligand must be treated with a generalized force field, such as the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF), to derive accurate partial charges and bonded parameters[3].

Critical System Parameters & Quantitative Setup

ParameterValue / SelectionMechanistic Rationale
Base Force Field CHARMM36 or AMBER ff14SBExtensively validated for folded globular proteins and compatible with generalized ligand force fields.
Ligand Force Field CGenFF or GAFFSpecifically parameterized to capture the torsional profiles and electrostatics of drug-like small molecules[3].
Water Model TIP3PStandard 3-site model optimized for use with CHARMM and AMBER force fields.
Box Geometry Rhombic DodecahedronMinimizes solvent volume and computational overhead by ~29% compared to a cubic box[4].
Box Clearance 1.0 nmEnsures the protein does not interact with its periodic image across boundaries.
Ion Concentration 0.15 M NaClNeutralizes system charge and mimics physiological ionic strength to screen long-range electrostatics.
Ensembles NVT (300 K), NPT (1.0 bar)Replicates standard biological isothermal-isobaric conditions.
Integration Step 2.0 fsEnabled by constraining bonds involving hydrogen atoms (via LINCS or SHAKE algorithms).

Step-by-Step Experimental Protocol

This protocol outlines the workflow using the GROMACS simulation suite, a highly efficient engine for biomolecular MD[4].

Step 1: Structure Preparation

  • Download the 1HSG crystal structure from the Protein Data Bank.

  • Strip all crystallographic water molecules except the bridging structural water (residue HOH 301)[2].

  • Separate the complex into three coordinate files: protein.pdb, indinavir.pdb (residue MK1), and water.pdb.

  • Process the protein using gmx pdb2gmx. Crucially, manually assign the protonation states of the catalytic dyad when prompted: select the protonated state (ASH) for Asp25 on chain A, and the deprotonated state (ASP) for Asp25 on chain B[1].

Step 2: Ligand Parameterization

  • Add missing hydrogen atoms to indinavir.pdb using a tool like Avogadro or Chimera, ensuring a net neutral charge at pH 7.4.

  • Generate the ligand topology. If using the CHARMM36 force field, submit the mol2 file to the CGenFF server[4]. If using AMBER, utilize Antechamber to calculate AM1-BCC partial charges and assign GAFF atom types[3].

  • Convert the resulting topology into GROMACS format (.itp and .gro).

Step 3: Complex Assembly and Solvation

  • Concatenate the coordinates of the protein, ligand, and bridging water into a single complex.gro file. Update the total number of atoms at the top of the file[4].

  • Include the ligand .itp file in the main system topology (topol.top) immediately after the protein force field inclusion[4].

  • Define the simulation box: gmx editconf -f complex.gro -o newbox.gro -c -d 1.0 -bt dodecahedron.

  • Solvate the system: gmx solvate -cp newbox.gro -cs spc216.gro -o solvated.gro -p topol.top.

  • Add physiological ions: gmx grompp followed by gmx genion -s ions.tpr -o solv_ions.gro -p topol.top -pname NA -nname CL -neutral -conc 0.15.

Step 4: Energy Minimization

  • Run a steepest descent energy minimization (up to 50,000 steps) to resolve steric clashes introduced during solvation.

  • Self-Validation: Analyze the potential energy (gmx energy). The system is validated for the next step if the maximum force ( Fmax​ ) is < 1000 kJ/mol/nm and the potential energy is negative and stable.

Step 5: Equilibration (NVT and NPT)

  • NVT Equilibration (100 ps) : Apply position restraints (1000 kJ/mol/nm 2 ) to the heavy atoms of both the protein and the ligand. Use the V-rescale thermostat to bring the system to 300 K. Self-Validation: Plot the temperature trajectory. It should rapidly plateau and oscillate evenly around 300 K.

  • NPT Equilibration (100 ps) : Maintain position restraints. Introduce the Parrinello-Rahman barostat to equilibrate system pressure to 1.0 bar. Self-Validation: Plot the system density. It should stabilize around 1000-1020 kg/m 3 .

Step 6: Production MD

  • Remove all position restraints.

  • Generate the production run input (gmx grompp) using a 2 fs time step, Particle Mesh Ewald (PME) for long-range electrostatics, and the LINCS algorithm for bond constraints.

  • Execute the production simulation (gmx mdrun) for the desired timescale (e.g., 100 to 500 ns) to achieve statistically significant conformational sampling[1].

Workflow Visualization

MD_Workflow PDB 1. PDB Acquisition (1HSG) Prep 2. Structure Preparation (Retain Bridging H2O, Protonate Asp25) PDB->Prep Protein & H2O Ligand 3. Ligand Parameterization (Indinavir: GAFF/CGenFF) PDB->Ligand Extract MK1 Complex 4. Complex Assembly & Solvation (TIP3P) Prep->Complex Protein Top Ligand->Complex Ligand Top Min 5. Energy Minimization (Steepest Descent) Complex->Min Eq 6. Equilibration (NVT & NPT Ensembles) Min->Eq Fmax < 1000 Prod 7. Production MD (Unrestrained, 100+ ns) Eq->Prod Stable Temp/Density

Figure 1: Step-by-step molecular dynamics setup workflow for the Indinavir-HIV-1 protease complex.

Sources

Application

Advanced Application Note: Co-Crystallization of Indinavir with Multi-Drug Resistant HIV-1 Protease Mutants

Introduction and Rationale The development of human immunodeficiency virus type 1 (HIV-1) protease inhibitors (PIs) such as Indinavir marked a turning point in antiretroviral therapy. However, the rapid emergence of mult...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The development of human immunodeficiency virus type 1 (HIV-1) protease inhibitors (PIs) such as Indinavir marked a turning point in antiretroviral therapy. However, the rapid emergence of multi-drug resistant (MDR) viral strains poses a continuous challenge to drug efficacy. Mutations in the HIV-1 protease gene, particularly at residues V82, I84, and L90, alter the thermodynamic and structural landscape of the enzyme.

For structural biologists and drug development professionals, obtaining high-resolution crystal structures of these mutant proteases in complex with first-generation PIs like Indinavir is critical for structure-based drug design (SBDD). This application note details a robust, self-validating methodology for the expression, refolding, and co-crystallization of mutant HIV-1 proteases with Indinavir, focusing on the causality behind each biochemical manipulation.

Mechanistic Causality: How Mutations Dictate Experimental Design

Understanding the structural consequences of specific mutations is essential for optimizing crystallization conditions:

  • Active Site Expansion (V82A and I84V): Valine 82 is located directly in the active site cavity. The V82A mutation replaces a bulky isopropyl side chain with a smaller methyl group, resulting in an "expanded active site cavity"[1]. This expansion causes a significant loss of van der Waals contacts with Indinavir. Consequently, the main chain of the 80's loop shifts to adapt to the inhibitor[2]. During crystallization, this conformational flexibility often requires higher precipitant concentrations (e.g., 1.2–1.8 M NaCl) to stabilize the lattice contacts compared to the wild-type (WT) enzyme.

  • Dimer Destabilization (L90M and I50V): Unlike V82A, L90M is a distal mutation located away from the active site. However, it severely impacts the stability of the protease homodimer and alters the hydrogen-bonding network interacting with the catalytic Asp25/25' residues[3]. Because the L90M mutant is prone to dimer dissociation, refolding protocols must strictly control protein concentration, and crystallization drops often benefit from stabilizing buffers like HEPES at a slightly higher pH (7.5–7.6).

Experimental Workflow

G A Expression of Mutant HIV-1 PR (E. coli BL21(DE3)) B Inclusion Body Isolation & 6M Urea Solubilization A->B C Protein Refolding & Q-Sepharose Purification B->C D QC: DLS Monodispersity & Enzymatic Activity Assay C->D E Indinavir Complexation (3:1 to 5:1 Molar Ratio) D->E F Hanging-Drop Vapor Diffusion (Optimization of Reservoir) E->F G Crystal Harvesting & Cryoprotection (30% Glycerol) F->G H X-ray Diffraction & Structure Determination G->H

Workflow for the expression, purification, and co-crystallization of mutant HIV-1 protease.

Self-Validating Step-by-Step Methodologies

Phase I: Expression and Inclusion Body Isolation

Causality: HIV-1 protease is highly toxic to E. coli due to its autoproteolytic activity and cleavage of host proteins. Expressing the protein into insoluble inclusion bodies prevents host cell death and protects the protease from premature autolysis.

  • Transformation & Growth: Transform the mutant HIV-1 PR gene (e.g., V82A or L90M) cloned into a T7 expression vector into E. coli BL21(DE3) cells. Grow in 1 L of YT medium containing ampicillin at 37°C.

  • Induction: Induce with 1 mM IPTG at an OD600 of 0.6. Harvest cells after 4 hours via centrifugation.

  • Lysis & Washing: Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 1 mM EDTA) and lyse via sonication. Isolate inclusion bodies by centrifuging at 38,000 × g for 20 minutes. Wash the pellet twice with 1% Triton X-100 to remove membrane lipids, followed by a final wash in buffer without detergent.

Phase II: Solubilization, Refolding, and Purification

Causality: The protein must be completely denatured to break improper disulfide bonds (if any) and misfolded aggregates before being gently refolded into its native homodimeric state.

  • Solubilization: Dissolve the washed inclusion bodies in 50 mM Tris-HCl (pH 8.0) containing 6 M urea and 10 mM DTT. Stir for 2 hours at room temperature.

  • Rapid Dilution Refolding: Dropwise, add the solubilized protein into 10 volumes of refolding buffer (50 mM Sodium Acetate pH 5.5, 10% glycerol, 1 mM DTT). Self-Validation Checkpoint 1: Perform Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.15 confirms a monodisperse, properly folded homodimer. If PDI > 0.2, aggregation has occurred; the sample must be discarded or re-solubilized.

  • Purification: Apply the refolded protein to a Q-Sepharose ion-exchange column pre-equilibrated with the refolding buffer. Collect the flow-through, which contains the highly pure (>95%) HIV-1 protease[1].

Phase III: Indinavir Complexation

Causality: Indinavir is highly hydrophobic and requires DMSO for solubilization. However, DMSO concentrations exceeding 5% (v/v) will denature the protease.

  • Concentration: Concentrate the purified mutant protease to 3.0 – 5.0 mg/mL using a 5 kDa MWCO centrifugal filter.

  • Ligand Preparation: Dissolve Indinavir in 100% molecular-grade DMSO to a concentration of 50 mM.

  • Complexation: Add Indinavir to the protease solution at a 3:1 to 5:1 molar excess[4]. Add the inhibitor slowly while gently vortexing to prevent localized precipitation. Ensure the final DMSO concentration remains below 3% (v/v).

  • Incubation: Incubate the complex for 60 minutes at 4°C to allow the system to reach thermodynamic equilibrium. Self-Validation Checkpoint 2: Centrifuge the mixture at 14,000 × g for 10 minutes. The absence of a pellet confirms that the DMSO did not precipitate the protein.

Phase IV: Hanging-Drop Vapor Diffusion Crystallization
  • Plate Setup: Utilize 24-well VDX plates. Grease the rims of the wells to ensure a hermetic seal.

  • Reservoir Preparation: Fill the reservoir with 500 µL of the optimized mother liquor (See Table 1 for mutant-specific conditions).

  • Drop Mixing: On a siliconized glass coverslip, mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution.

  • Incubation: Invert the coverslip over the well and seal. Incubate at strictly controlled room temperature (20–22°C). Crystals typically appear within 7 to 14 days.

Quantitative Data: Crystallization Matrix for Mutants

The following table summarizes the optimized reservoir conditions required to counteract the structural instability introduced by specific drug-resistant mutations when co-crystallizing with Indinavir.

Protease VariantInhibitorOptimized Reservoir SolutionpHResolution (Å)Structural Impact & Causality
Wild-Type (WT) Indinavir0.1 M Na Acetate, 1.0–1.5 M NaCl4.51.80Baseline active site contacts; standard lattice packing.
V82A Mutant Indinavir0.1 M Na Acetate, 1.2–1.8 M NaCl5.0–5.41.50Expanded active site cavity[1]; higher salt required to stabilize altered 80's loop conformation.
L90M Mutant Indinavir0.1 M HEPES, 2.0–2.5 M NaCl7.5–7.61.65Distal dimer destabilization[3]; requires higher pH and ionic strength to maintain dimer interface.
MDR 769 Isolate Indinavir0.1 M Na Citrate, 30% AmSO₄6.61.86Extreme active site expansion; multi-drug resistance[1]. Sulfate ions aid in bridging crystal contacts.

Post-Crystallization: Cryoprotection and X-Ray Diffraction

Before mounting the crystals on a goniometer for synchrotron data collection, they must be protected from ice lattice formation. Transfer the crystals into a cryoprotectant solution consisting of the reservoir mother liquor supplemented with 25–30% (v/v) glycerol. Allow the crystal to equilibrate for 30 seconds before flash-freezing in liquid nitrogen (100 K). This ensures the preservation of the delicate mutant-Indinavir van der Waals interactions during high-intensity X-ray exposure.

References

  • Crystal Structures of a Multidrug-Resistant Human Immunodeficiency Virus Type 1 Protease Reveal an Expanded Active-Site Cavity Source: ASM Journals URL
  • Novel P2 tris-tetrahydrofuran group in antiviral compound 1 (GRL-0519)
  • Structural Studies of a Rationally Selected Multi-Drug Resistant HIV-1 Protease Reveal Synergistic Effect of Distal Mutations on Flap Dynamics Source: PLOS URL
  • Source: PMC (PubMed Central)

Sources

Method

Application Note: In Vitro Metabolic Stability Assay Protocol for Indinavir

Introduction and Scientific Rationale Indinavir is a potent, peptidomimetic human immunodeficiency virus type 1 (HIV-1) protease inhibitor used in antiretroviral therapy. Despite its high efficacy, Indinavir is character...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

Indinavir is a potent, peptidomimetic human immunodeficiency virus type 1 (HIV-1) protease inhibitor used in antiretroviral therapy. Despite its high efficacy, Indinavir is characterized by rapid hepatic clearance and a short in vivo elimination half-life of approximately 1.8 hours[1]. This rapid clearance is primarily driven by cytochrome P450 3A4 (CYP3A4)-mediated oxidative metabolism in the liver and gastrointestinal tract[2].

Because of its extensive first-pass metabolism, Indinavir is frequently used as a benchmark CYP3A4 substrate in in vitro drug-drug interaction (DDI) and metabolic stability assays[3]. Furthermore, its pharmacokinetic profile is heavily modulated by the co-administration of CYP3A4 inhibitors, such as Ritonavir, which acts as a pharmacokinetic enhancer ("booster") by irreversibly inactivating CYP3A4, thereby increasing Indinavir's systemic exposure[4][5].

This application note provides a comprehensive, self-validating protocol for assessing the in vitro metabolic stability of Indinavir using Human Liver Microsomes (HLMs).

Causality in Experimental Design

To ensure the assay yields physiologically relevant intrinsic clearance ( CLint​ ) data, specific parameters must be strictly controlled:

  • Substrate Concentration (1 µM): Indinavir must be incubated at a concentration significantly lower than its Michaelis-Menten constant ( Km​ ). This ensures the reaction follows pseudo-first-order kinetics, where the rate of metabolism is directly proportional to the substrate concentration.

  • Protein Concentration (0.5 mg/mL): High microsomal protein concentrations can lead to non-specific protein binding, artificially shielding the drug from the enzyme and underestimating clearance[6][7]. A concentration of 0.5 mg/mL provides an optimal balance between signal detection and unbound drug fraction.

  • Organic Solvent Limitation (<0.1% DMSO): CYP enzymes, particularly CYP3A4, are highly sensitive to organic solvents. Keeping DMSO below 0.1% prevents solvent-mediated enzyme inhibition.

Pathway Indinavir Indinavir (CYP3A4 Substrate) CYP3A4 CYP3A4 Enzyme (Human Liver Microsomes) Indinavir->CYP3A4 Binds Metabolites Oxidative Metabolites (M1 - M6) CYP3A4->Metabolites Oxidation Ritonavir Ritonavir (Pharmacokinetic Booster) Ritonavir->CYP3A4 Mechanism-based Inhibition

Fig 1. CYP3A4-mediated oxidative metabolism of Indinavir and mechanism-based inhibition.

Materials and Reagents

  • Test Compound: Indinavir sulfate (10 mM stock in DMSO).

  • Enzyme System: Pooled Human Liver Microsomes (HLMs), typically 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Cofactor: NADPH Regenerating System (Solution A: NADP+, Glucose-6-phosphate; Solution B: Glucose-6-phosphate dehydrogenase) or 1 mM final concentration of freshly prepared NADPH.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Verapamil or Tolbutamide as an Internal Standard (IS)[8].

  • Positive Control: Midazolam or Testosterone (known CYP3A4 substrates)[3][9].

Experimental Protocol

This workflow is designed as a self-validating system. It includes a Minus-NADPH control to rule out chemical instability in the buffer, and a Zero-minute (T0) control to establish the 100% baseline for quantitative recovery.

Step 1: Preparation of Working Solutions
  • Dilute the 10 mM Indinavir DMSO stock in 100 mM Potassium Phosphate buffer to create a 10 µM intermediate working solution (1% DMSO).

  • Prepare the Microsomal Master Mix on ice: Combine HLMs and Phosphate buffer to achieve a protein concentration of 0.625 mg/mL.

Step 2: Incubation Setup
  • Aliquot 400 µL of the Microsomal Master Mix into a 96-well deep-well plate or Eppendorf tubes.

  • Add 50 µL of the 10 µM Indinavir working solution to the mix. The mixture now contains 0.55 mg/mL protein and 1.1 µM Indinavir.

  • Pre-incubation: Place the plate/tubes in a shaking water bath or thermomixer at 37°C for 5 minutes to achieve thermal equilibrium.

Step 3: Reaction Initiation and Time-Course Sampling
  • Initiation: Add 50 µL of pre-warmed (37°C) 10 mM NADPH solution to the reaction mixture to initiate metabolism.

    • Final Assay Conditions: 1 µM Indinavir, 0.5 mg/mL HLM, 1 mM NADPH, 0.1% DMSO, in a total volume of 500 µL.

  • Sampling: Immediately after adding NADPH (T=0), and at subsequent time points (T=15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot from the reaction mixture.

  • Quenching: Instantly dispense the 50 µL aliquot into a tube containing 150 µL of the Ice-cold Quench Solution (ACN + IS). This 1:3 ratio immediately precipitates the microsomal proteins and halts CYP450 activity.

Step 4: Sample Processing for LC-MS/MS
  • Vortex the quenched samples vigorously for 2 minutes.

  • Centrifuge the samples at 13,000 rpm (or 4,000 × g for 96-well plates) for 15 minutes at 4°C to pellet the precipitated proteins[8].

  • Transfer 100 µL of the clear supernatant into LC-MS/MS vials containing 100 µL of ultrapure water (to match the initial mobile phase conditions and improve peak shape).

  • Analyze the disappearance of the parent Indinavir peak using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Workflow N1 Prepare Master Mix N2 Pre-incubate (37°C, 5 min) N1->N2 N3 Initiate Reaction (+ NADPH) N2->N3 N4 Time-course Sampling N3->N4 N5 Quench (Ice-cold ACN + IS) N4->N5 N6 Centrifuge & Extract N5->N6 N7 LC-MS/MS Analysis N6->N7

Fig 2. Step-by-step workflow of the in vitro microsomal metabolic stability assay.

Data Analysis and Pharmacokinetic Extrapolation

The raw LC-MS/MS data (peak area ratios of Indinavir to Internal Standard) are used to calculate the percentage of drug remaining at each time point relative to T=0.

  • Determine the Elimination Rate Constant ( k ): Plot the natural logarithm ( ln ) of the percentage of Indinavir remaining versus incubation time. The slope of the linear regression line represents −k .

  • Calculate In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

  • Calculate In Vitro Intrinsic Clearance ( CLint,invitro​ ): CLint,invitro​=(t1/2​0.693​)×(Amount of Microsomal Protein (mg)Incubation Volume (µL)​)

    Result is expressed in µL/min/mg protein.

Typical Quantitative Data for Indinavir

Indinavir is considered a high-clearance compound. Table 1 summarizes the expected quantitative parameters when executing this protocol correctly, demonstrating its rapid metabolism by CYP3A4[7][10].

Table 1: Representative In Vitro Metabolic Stability Parameters for Indinavir in HLMs

ParameterExpected Value RangeSignificance
t1/2​ (In vitro Half-life) 12.0 – 25.0 minutesIndicates rapid turnover by CYP enzymes.
CLint,invitro​ 55.0 – 115.0 µL/min/mgHigh intrinsic clearance; predicts high hepatic extraction ratio.
% Remaining at 60 min < 15%Validates robust CYP3A4 activity in the HLM batch.
Minus-NADPH Control > 95% remainingConfirms Indinavir is chemically stable in the assay buffer.

Note: Co-incubation with 1 µM Ritonavir in this assay setup will shift the t1/2​ to >120 minutes, demonstrating near-complete CYP3A4 inhibition[4].

References

  • Hsu, A., et al. "Pharmacokinetic Interaction between Ritonavir and Indinavir in Healthy Volunteers." Antimicrobial Agents and Chemotherapy, 1998. Available at:[Link]

  • Kempf, D. J., et al. "Pharmacokinetic enhancement of inhibitors of the human immunodeficiency virus protease by coadministration with ritonavir." Antimicrobial Agents and Chemotherapy, 1997. Available at:[Link]

  • Eagling, V. A., et al. "HIV protease inhibitors, saquinavir, indinavir and ritonavir: inhibition of CYP3A4-mediated metabolism of testosterone and benzoxazinorifamycin KRM-1648 in human liver microsomes." Toxicology Letters, 1997. Available at: [Link]

  • Sevrioukova, I. F., et al. "The Mechanism-Based Inactivation of CYP3A4 by Ritonavir." International Journal of Molecular Sciences, 2022. Available at:[Link]

  • Katragadda, S., et al. "Development of Indinavir Submicron Lipid Emulsions Loaded with Lipoamino Acids—In Vivo Pharmacokinetics and Brain-Specific Delivery." AAPS PharmSciTech, 2011. Available at:[Link]

Sources

Application

Application Note: High-Throughput Screening of Indinavir Derivatives for Antiviral Discovery

Mechanistic Rationale & Assay Design Principles Indinavir is a highly potent, peptidomimetic transition-state analog originally developed to competitively inhibit the HIV-1 aspartic protease[1]. However, the rapid mutati...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Assay Design Principles

Indinavir is a highly potent, peptidomimetic transition-state analog originally developed to competitively inhibit the HIV-1 aspartic protease[1]. However, the rapid mutation rate of the HIV-1 genome and the drug's suboptimal pharmacokinetic profile have driven the continuous synthesis of Indinavir derivatives. These modifications aim to overcome drug-resistant variants, extend in vivo half-life via prodrug strategies (such as SLFavir)[2], or repurpose the hydroxyethylene scaffold against novel viral targets like the SARS-CoV-2 main protease (Mpro/3CLpro)[3][4].

To rapidly evaluate libraries of Indinavir derivatives, High-Throughput Screening (HTS) relies predominantly on Fluorescence Resonance Energy Transfer (FRET) assays[1][4].

The Causality of the FRET Design: The assay utilizes a synthetic peptide substrate corresponding to the natural viral cleavage site, flanked by a fluorescent donor (e.g., EDANS) and a quencher (e.g., DABCYL)[1][4]. In its intact state, the proximity of the quencher suppresses the fluorophore's emission. Upon specific enzymatic cleavage by the target protease, the fragments separate, relieving the quenching effect and producing a quantifiable fluorescent signal[4]. Effective Indinavir derivatives bind to the protease active site, preventing substrate cleavage and resulting in a dose-dependent suppression of fluorescence[1][2].

Workflow Visualization

HTS_Workflow cluster_0 Phase 1: FRET-Based Primary Screen cluster_1 Phase 2: Secondary Validation N1 Compound Library (Indinavir Derivatives) N2 Recombinant Protease (HIV-1 PR / SARS-CoV-2 Mpro) N1->N2 Pre-incubation N3 FRET Substrate (EDANS/DABCYL) N2->N3 Addition N4 Fluorescence Readout (High Signal = Active Enzyme Low Signal = Inhibition) N3->N4 Cleavage / Quenching N5 Cell-Based Assay (Antiviral Efficacy) N4->N5 Hit Selection (IC50 < 1 µM) N6 Cytotoxicity Profiling (Selectivity Index) N5->N6 N7 Lead Candidate Selection N6->N7

FRET-based HTS workflow for screening Indinavir derivatives against viral proteases.

Quantitative Data Summary

The following table summarizes the biochemical efficacy of Indinavir, its derivatives, and control compounds across different viral protease targets evaluated via HTS methodologies.

Compound / DerivativeTarget ProteaseAssay TypeEfficacy MetricValueReference
Indinavir (Parent) HIV-1 PRFRET EnzymaticIC₅₀4.2 nM[2]
SLFavir (Prodrug) HIV-1 PRFRET EnzymaticIC₅₀19.8 nM[2]
Indinavir (Repurposed) SARS-CoV-2 MproSPR BindingK_D~55 µM[3]
GC376 (Control) SARS-CoV-2 MproFRET EnzymaticIC₅₀0.17 µM[4]

Experimental Protocols

Protocol A: Primary FRET-Based Enzymatic HTS

This protocol is optimized for 96-well or 384-well microplate formats to determine the inhibitory activity of Indinavir derivatives[1].

1. Buffer Preparation (Target-Specific Causality):

  • For HIV-1 Protease: Prepare an acidic assay buffer (0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)[1]. Causality: HIV-1 PR is an aspartic protease; the acidic pH is strictly required to protonate the catalytic aspartate dyad for enzymatic function.

  • For SARS-CoV-2 Mpro: Prepare a neutral assay buffer (20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3). Causality: Mpro is a cysteine protease; DTT is critical to prevent the oxidation of the catalytic Cys145 residue[3].

2. Reagent Setup:

  • Reconstitute the recombinant protease (e.g., 50 nM final concentration) and the EDANS/DABCYL FRET substrate (e.g., 20 µM final concentration)[4].

  • Prepare serial dilutions of the Indinavir derivatives in DMSO.

3. Pre-Incubation Phase:

  • Dispense the assay buffer, recombinant protease, and test compounds into a black, clear-bottom microplate[1].

  • Critical Step: Pre-incubate the plate at 37°C for 15–30 minutes[1]. Causality: Indinavir derivatives often act as slow, tight-binding transition-state analogs. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate introduces competitive binding dynamics.

4. Reaction Initiation & Kinetic Readout:

  • Add the FRET substrate to all wells to initiate the reaction[1].

  • Immediately monitor fluorescence (Ex/Em = ~340/490 nm for EDANS) in kinetic mode for 30–60 minutes at 37°C[1][4]. Calculate the initial velocity (V₀) from the linear portion of the curve.

5. Self-Validating System (Quality Control):

  • Include a 100% Activity Control (Enzyme + Substrate + DMSO vehicle) and a 0% Activity Control (Enzyme + Substrate + 10 µM Pepstatin A for HIV PR, or GC376 for Mpro)[1][4].

  • Calculate the Z'-factor: Z' = 1 - (3σ_100% + 3σ_0%) / |μ_100% - μ_0%|. A Z'-factor > 0.5 validates that the assay window and variance are robust enough for HTS hit selection[5].

Protocol B: Orthogonal Cell-Based Validation

Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability, metabolic instability, or efflux pump (e.g., P-glycoprotein) clearance. Therefore, FRET hits must be validated in a physiological environment[1][5].

1. Cell Seeding & Infection:

  • Seed reporter cells (e.g., TZM-bl cells for HIV-1) in 96-well plates and culture overnight[1].

  • Pre-treat cells with the selected Indinavir derivatives for 1 hour prior to viral infection to establish intracellular drug concentrations[2].

2. Antiviral Efficacy & Cytotoxicity Readout:

  • Infect the cells with the target virus at a low multiplicity of infection (MOI)[2].

  • After 48–72 hours, lyse the cells and measure reporter activity (e.g., Luciferase assay for TZM-bl) to determine the cellular IC₅₀[1].

  • Self-Validation: Run a parallel uninfected plate treated with the same compound concentrations using a viability dye (e.g., CellTiter-Glo) to calculate the CC₅₀ (Cytotoxic Concentration). True antiviral hits must demonstrate a high Selectivity Index (SI = CC₅₀ / IC₅₀).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Indinavir Aqueous Solubility Challenges at Neutral pH

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic bioavailability and precipitation of Indinavir in physiological buffers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic bioavailability and precipitation of Indinavir in physiological buffers. Indinavir is a potent HIV protease inhibitor, but its physicochemical properties make it notoriously difficult to formulate for neutral pH environments, such as the human intestine or standard cell culture media.

This guide synthesizes mechanistic insights, troubleshooting steps, and field-proven protocols to help you engineer self-validating experimental systems that overcome these solubility barriers.

Section 1: Mechanistic FAQs - The Solubility Barrier

Q1: Why does Indinavir sulfate dissolve easily in simulated gastric fluid but precipitate in PBS (pH 7.4)? A1: The causality lies in the molecule's ionization state.[Indinavir is a weak base with pKa values of 3.7 and 5.9. At acidic pH (< 3), the basic amine groups are fully protonated, allowing strong ion-dipole interactions with water, yielding a solubility exceeding 500 mg/mL[1][2]](). However, as the pH shifts toward neutral (6.8–7.4), the molecule deprotonates. The loss of charge drastically reduces its hydration energy, leading to rapid supersaturation and subsequent crystallization/precipitation.

Q2: Can I just use co-solvents like ethanol or DMSO for my in vitro assays? A2: While stock solutions can be prepared in DMSO, [Indinavir is practically insoluble in pure ethanol[3]](). Furthermore, relying on high concentrations of co-solvents in neutral aqueous buffers often leads to "solvent-shift precipitation." When the stock is spiked into the neutral buffer, the co-solvent diffuses away faster than the drug can remain solvated, causing immediate micro-precipitation that ruins assay reproducibility.

Section 2: Troubleshooting Guide - Formulation Strategies

Issue 1: Drug precipitation during intestinal permeability (Caco-2) assays. Solution: Cyclodextrin Inclusion Complexation. By encapsulating the hydrophobic moiety of Indinavir within the lipophilic cavity of β-cyclodextrin (β-CD), you shield the unprotonated drug from the aqueous environment.[4]4. Self-Validation Tip: Do not rely solely on visual clarity. Run a Differential Scanning Calorimetry (DSC) scan on your lyophilized complex. The disappearance of the Indinavir melting endotherm confirms true molecular inclusion rather than a mere physical mixture.

Issue 2: Low bioavailability in neutral pH in vivo models. Solution: Polymeric Nanoparticles (mPEG-PCL). 2. The hydrophobic PCL core traps the neutral Indinavir, while the hydrophilic PEG corona provides steric stabilization in neutral buffers, preventing aggregation.

Issue 3: Inconsistent release profiles in lipid-based systems. Solution: pH-Responsive Lipid Nanoparticles. 5. This is highly useful for endosomal escape mechanisms in targeted delivery.

G Indinavir Indinavir (Weak Base) pKa 3.7 & 5.9 Acidic Acidic pH (< 3) High Solubility (>500 mg/mL) Indinavir->Acidic Neutral Neutral pH (6.8 - 7.4) Precipitation / Low Solubility Indinavir->Neutral Solutions Solubility Enhancement Strategies Neutral->Solutions Requires CD Cyclodextrin Complexation Solutions->CD NP mPEG-PCL Nanoparticles Solutions->NP ASD Amorphous Solid Dispersions Solutions->ASD Lipid Lipid Nanoparticles Solutions->Lipid

Logical flow of Indinavir pH-dependent solubility and formulation mitigation strategies.

Section 3: Step-by-Step Methodologies

Protocol A: Preparation of Indinavir Amorphous Solid Dispersions (ASDs) [6]3.

  • Solvent Selection: Dissolve calculated amounts of Indinavir sulfate and a hydrophilic polymer (e.g., PVP or HPMC) in a suitable volatile organic solvent (e.g., methanol/dichloromethane mixture) to ensure molecular-level mixing.

  • Evaporation: Remove the solvent rapidly under reduced pressure using a rotary evaporator set to 40-60°C. Causality note: Rapid evaporation prevents the drug molecules from organizing into a crystalline lattice, forcing them into a high-energy amorphous state.

  • Secondary Drying: Transfer the resulting solid film to a vacuum oven at 40°C for 24-48 hours to eliminate residual solvent toxicity.

  • Milling: Mill and sieve the dried dispersion to obtain a uniform particle size.

  • Validation: Perform Powder X-Ray Diffraction (PXRD). A broad "halo" without sharp peaks validates the amorphous nature of the dispersion.

Protocol B: Formulation of Indinavir mPEG-PCL Nanoparticles This protocol utilizes the emulsification solvent evaporation method.

  • Organic Phase: Dissolve Indinavir and mPEG-PCL copolymer in a volatile organic solvent (e.g., dichloromethane).

  • Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., PVA) to stabilize the emulsion.

  • Emulsification: Add the organic phase dropwise into the aqueous phase under high-speed homogenization or probe sonication in an ice bath. Causality note: Sonication provides the shear force necessary to break the organic phase into nano-sized droplets.

  • Solvent Evaporation: Stir the emulsion magnetically at room temperature for 4-6 hours to evaporate the organic solvent, causing the polymer to precipitate and encapsulate the drug.

  • Purification: Centrifuge at high speed (e.g., 20,000 × g) to pellet the nanoparticles and wash with distilled water to remove unencapsulated drug and excess surfactant.

  • Lyophilization: Freeze-dry the pellet using a cryoprotectant (like trehalose) to obtain a stable nanoparticle powder.

Workflow Step1 Dissolve Indinavir & mPEG-PCL in Organic Solvent Step2 Add to Aqueous Phase with Surfactant Step1->Step2 Step3 Emulsification (Sonication/Homogenization) Step2->Step3 Step4 Solvent Evaporation (Continuous Stirring) Step3->Step4 Step5 Centrifugation & Washing (Isolate NPs) Step4->Step5 Step6 Lyophilization (Dry NP Powder) Step5->Step6

Step-by-step workflow for formulating Indinavir-loaded mPEG-PCL nanoparticles.

Section 4: Quantitative Data & Formulation Comparison

To assist in selecting the appropriate strategy for your specific assay, the following table summarizes the expected outcomes and physicochemical behaviors of Indinavir across different environments and formulations.

Formulation / EnvironmentpH RangeExpected Solubility / ReleaseKey Mechanism of ActionValidation Method
Free Indinavir Sulfate < 3.0> 500 mg/mLFull protonation of basic aminesVisual clarity, HPLC
Free Indinavir Sulfate 6.8 - 7.4Poor (< 1 mg/mL)Deprotonation leading to precipitationTurbidimetry
β-Cyclodextrin Complex 6.8 - 7.4Significantly EnhancedHydrophobic cavity shieldingDSC, Phase Solubility
mPEG-PCL Nanoparticles 7.4Sustained (15% over 96h)Polymeric core encapsulationDLS, In vitro Dialysis
Lipid Nanoparticles (3:1) 7.4High EncapsulationBilayer integrationCalcein Release Assay
Amorphous Solid Dispersion 6.8 - 7.4Rapid SupersaturationBypassing crystal lattice energyPXRD, Dissolution Test

Note: When utilizing ASDs, consider adding a precipitation inhibitor (e.g., HPMC) to the aqueous buffer to maintain the supersaturated state during prolonged in vitro assays.

Section 5: References
  • Crystal Pharmatech Co., Ltd. "Case Study 1: Indinavir - Early Salt Form Change". 1

  • Taylor & Francis. "Oral delivery of indinavir using mPEG-PCL nanoparticles: preparation, optimization, cellular uptake, transport and pharmacokinetic evaluation". 2

  • Benchchem. "Technical Support Center: Overcoming Solubility Challenges of Indinavir Sulfate Ethanolate". 3

  • PubMed. "pH-dependent interactions of indinavir and lipids in nanoparticles and their ability to encapsulate a solute". 5

  • Journal of Drug Delivery and Therapeutics. "Solid dispersion: application and limitations". 6

  • International Journal of Research in Pharmacy and Allied Science. "Review on Inclusion Complexation: A Technique to Enhance the Solubility of Poorly Water Soluble Drug". 4

Sources

Optimization

Technical Support Center: Overcoming HIV-1 Protease Resistance to Indinavir

Welcome to the Advanced Applications Support Center. This knowledge base is engineered for researchers, virologists, and drug development professionals investigating HIV-1 protease inhibitor (PI) resistance. Below, you w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This knowledge base is engineered for researchers, virologists, and drug development professionals investigating HIV-1 protease inhibitor (PI) resistance. Below, you will find mechanistic troubleshooting guides, structural FAQs, and self-validating experimental protocols designed to help you characterize and overcome resistance to first-generation PIs like Indinavir.

Part 1: Diagnostics & Mechanistic Troubleshooting (FAQs)

Q: Why does my clinical viral isolate exhibit >10-fold phenotypic resistance to Indinavir despite genotypic sequencing showing only a single primary active-site mutation? A: High-level resistance to Indinavir rarely stems from a single mutation. If your sequencing workflow only targeted the protease (PR) gene, you are likely missing critical compensatory mutations in the Gag substrate cleavage sites. Mutations such as V82A or I84V in the protease active site successfully reduce Indinavir binding, but they also severely impair the enzyme's ability to cleave the natural Gag polyprotein, thereby reducing viral fitness. To survive, the virus rapidly selects for compensatory mutations in the Gag NC/p1 and p1/p6 cleavage sites. These Gag mutations enhance the availability of rate-limiting proteins for viral maturation, restoring replicative capacity and synergistically driving high-level phenotypic resistance [2]. Troubleshooting Action: Expand your sequencing primers to cover the Gag precursor cleavage sites to capture the full resistance genotype.

Q: How do specific mutations like V82A and L90M mechanistically disrupt Indinavir binding? A: Indinavir is a relatively rigid, first-generation PI designed to mimic the transition state of the wild-type substrate. It relies on a precise structural fit.

  • V82A (Active Site): Valine 82 directly contacts the inhibitor. Mutating to Alanine alters the local hydrophobic cavity, eliminating critical van der Waals interactions with Indinavir's functional groups, leading to a ~3.3-fold increase in the inhibition constant ( Ki​ ) [4].

  • L90M (Distal Mutation): Leucine 90 is located away from the active site. The L90M mutation alters the hydrophobic core packing, which transmits structural perturbations to the active site and restricts the flexibility of the protease flaps. This distortion prevents the rigid Indinavir molecule from effectively fitting into the active site [6].

Table 1: Quantitative & Mechanistic Impact of Common Indinavir Resistance Mutations
Mutation ProfileLocationMechanistic Impact on IndinavirPhenotypic Effect
V82A / V82T Active SiteEliminates direct van der Waals contacts with the inhibitor's functional groups.~3.3-fold increase in Ki​ ; Primary resistance driver.
L90M Distal / CoreAlters hydrophobic core packing; restricts flap flexibility and distorts active site geometry.Context-dependent; synergizes with primary mutations.
M46I Flap RegionAlters flap dynamics and reduces hydrogen bonding stability in the closed conformation.Reduces inhibitor affinity; often co-occurs with V82A.
I84V Active SiteCauses severe steric clashes with the rigid backbone of first-generation PIs.>10-fold resistance; confers broad cross-resistance.
Gag p7/p1 (A→V) Substrate Cleavage SiteCompensates for reduced catalytic efficiency of the mutant protease.Restores viral fitness; exacerbates phenotypic resistance.

Part 2: Strategic Solutions (FAQs)

Q: How can we overcome established Indinavir resistance in our drug development pipeline? A: Overcoming Indinavir resistance requires shifting from rigid transition-state mimics to highly adaptable molecules, or altering the pharmacokinetic environment. Two primary strategies are proven effective:

  • Pharmacokinetic (PK) Boosting: Co-administering a low dose of Ritonavir inhibits the cytochrome P450 (CYP3A4) metabolism of Indinavir. This dramatically increases the plasma trough concentration of Indinavir. By raising the drug concentration far above the IC50​ of single-mutant strains, the virus is forced to acquire multiple, fitness-costly mutations to survive, significantly raising the genetic barrier to resistance [3].

  • Flexible Inhibitor Design (The "Substrate Envelope" Hypothesis): Next-generation PIs (e.g., Darunavir) are designed to be highly flexible and fit strictly within the consensus "substrate envelope"—the overlapping 3D space occupied by all natural Gag cleavage substrates. Because the mutant protease must still recognize and cleave Gag to remain viable, mutations that disrupt a substrate-envelope-compliant inhibitor would simultaneously destroy the virus's own maturation pathway [5].

G Indinavir Rigid PI (Indinavir) MutPR Mutant HIV-1 Protease (Altered Cavity/Flaps) Indinavir->MutPR Binds Resist Steric Clash & Loss of H-Bonds (High Resistance) MutPR->Resist Incompatible Geometry Inhibit Maintained Affinity (Overcomes Resistance) MutPR->Inhibit Adaptable Binding Darunavir Flexible PI (e.g., Darunavir) Darunavir->MutPR Binds SubEnv Fits Substrate Envelope Darunavir->SubEnv Design Principle SubEnv->Inhibit Avoids Mutated Residues

Logical mechanism of overcoming protease resistance using flexible inhibitors.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Genotypic and Phenotypic Resistance Profiling Workflow

Causality: Genotyping identifies the presence of known resistance alleles, but phenotypic assays are required to quantify the exact fold-change in resistance, as complex mutational interactions (epistasis) can non-linearly affect drug binding.

Step-by-Step Methodology:

  • Viral RNA Extraction & Amplification: Extract viral RNA from clinical plasma samples. Perform RT-PCR targeting the full PR gene (codons 1-99) and the Gag cleavage sites (specifically NC/p1 and p1/p6).

  • Genotypic Sequencing: Sequence the amplicons via Sanger or NGS. Align against the wild-type HIV-1 reference strain (HXB2) to identify primary (e.g., V82A) and compensatory (e.g., Gag A431V) mutations.

  • Recombinant Virus Generation: Clone the amplified patient-derived PR/Gag sequences into a standardized proviral backbone (e.g., pNL4-3ΔPR) to isolate the effect of the protease mutations from other viral factors.

  • Phenotypic Assay ( IC50​ Determination):

    • Infect MT-2 cells with the recombinant virus in the presence of serial dilutions of Indinavir (0.1 nM to 10 µM).

    • Incubate for 5 days and measure cell viability (e.g., MTT assay) or viral p24 antigen production.

  • Self-Validation Check: The assay must include a WT NL4-3 strain (Positive Control: expected IC50​ ~1-10 nM) and a known highly resistant multi-mutant strain (Negative Control: expected IC50​ >1000 nM). If the WT control shifts >3-fold from baseline, the assay plate is invalid due to cell passage artifacts or drug degradation. Calculate the Fold-Resistance = ( IC50​ Mutant) / ( IC50​ WT).

G Sample Clinical Viral Isolate Seq Genotypic Analysis (PR & Gag Sequencing) Sample->Seq Extract RNA Pheno Phenotypic Assay (IC50 Determination) Sample->Pheno Culture Mut Identify Primary & Compensatory Mutations Seq->Mut Align to WT Pheno->Mut Fold-change > 4x Struct Structural Modeling (MD Simulations) Mut->Struct Map 3D Alterations Strat Select Intervention (PK Boosting / Novel PIs) Struct->Strat Rational Drug Design

Experimental workflow for characterizing and overcoming HIV-1 protease resistance.

Protocol 2: Molecular Dynamics (MD) Simulation of Mutant PR-Inhibitor Complexes

Causality: Static crystal structures cannot reveal how distal mutations (like L90M) alter the dynamic opening and closing of the protease flaps. MD simulations compute the thermodynamic trajectory of the protein, revealing the entropic penalties that rigid inhibitors face when binding to mutant enzymes [1].

Step-by-Step Methodology:

  • System Preparation: Obtain the starting coordinates from the Protein Data Bank (e.g., WT PR bound to Indinavir). Use software (e.g., PyMOL or SPDBV) to introduce the target mutations (e.g., V82A, L90M) in silico.

  • Solvation and Ionization: Place the complex in a cubic TIP3P water box with a minimum 10 Å buffer. Neutralize the system by adding appropriate counter-ions (Na+/Cl-).

  • Energy Minimization: Perform 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization to remove steric clashes introduced by the mutation.

  • Equilibration (NVT/NPT): Gradually heat the system to 300K over 100 ps (NVT ensemble), followed by 500 ps of pressure equilibration at 1 atm (NPT ensemble).

  • Production Run: Run a 100 ns production simulation using a force field like AMBER ff14SB.

  • Self-Validation Check: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone over the trajectory. The RMSD must plateau (typically around 1.5–2.5 Å) after the first 20 ns. If the RMSD continues to drift upward, the system has not reached thermodynamic equilibrium, and any binding free energy (MM-PBSA) calculations extracted from this trajectory will be invalid.

References

  • Highly resistant HIV-1 proteases and strategies for their inhibition. nih.gov. Link
  • Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substr
  • Resistance to protease inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI. nih.gov. Link
  • Crystal structures of HIV protease V82A and L90M mutants reveal changes in the indinavir-binding site - PubMed. nih.gov. Link
  • Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance. elifesciences.org. Link
  • HIV-1 Protease: Structural Perspectives on Drug Resistance - MDPI. mdpi.com. Link
Troubleshooting

Technical Support Center: Minimizing Indinavir-Induced Crystallization in Renal Epithelial Models

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to accurately model Indinavir (IDV) crystal nephropathy in vitro.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to accurately model Indinavir (IDV) crystal nephropathy in vitro. Indinavir, an HIV protease inhibitor, is notorious for causing urolithiasis and severe nephrotoxicity[1]. The fundamental challenge in modeling this phenomenon lies in the drug's unique physicochemical properties: its solubility is highly dependent on the precise pH and ionic strength of the microenvironment[2].

This guide provides field-validated methodologies, mechanistic insights, and troubleshooting frameworks to help you build robust, self-validating in vitro renal models.

Core Mechanisms & Causality (FAQ)

Q: Why does Indinavir crystallize specifically in the renal tubules, and how does pH dictate this? A: Indinavir has a pKa of approximately 5.5, meaning it is highly soluble in acidic environments but becomes exponentially less soluble as the pH approaches physiological levels[2]. In the human nephron, as the filtrate transitions from the proximal tubule to the loop of Henle, the pH rises to ~7.4 and the ionic strength increases significantly (e.g., 200 mM). This precise combination drastically reduces IDV's solubility, causing rapid supersaturation and crystal nucleation at local concentrations as low as 125 mg/L[3].

Q: Why do my standard 2D static cultures fail to replicate Indinavir nephrotoxicity accurately? A: Static 2D cultures lack the fluidic shear stress, dynamic concentration gradients, and intact tubular morphology present in the human kidney[4]. Without continuous perfusion, local supersaturation kinetics are artificially altered. Furthermore, 2D models often fail to express the mature transport proteins required to simulate active tubular secretion[5]. To accurately model the mechanical obstruction and epithelial damage caused by IDV crystals, 3D microfluidic models (organ-on-a-chip) are strictly required.

Troubleshooting Guide: Experimental Setup & Optimization

Issue: Premature crystallization occurs in the media reservoir before reaching the cellular compartment.

  • Root Cause: Because standard renal epithelial growth media (REGM) is buffered to pH 7.4, introducing high concentrations of IDV directly into the reservoir causes immediate precipitation[2].

  • Solution: Prepare your IDV stock solutions in a mildly acidic vehicle (pH < 5.5). Utilize a dual-inlet microfluidic chip where the acidic IDV solution mixes with a bicarbonate-buffered neutralizing stream immediately prior to entering the cellular compartment. This ensures nucleation happens dynamically over the cells, mimicking the loop of Henle.

Issue: High variability in crystal nucleation times across technical replicates.

  • Root Cause: The presence of microscopic impurities, dust, or heterogeneous surface roughness in the microfluidic channels acts as artificial seeding material, which significantly shortens the induction time for IDV crystal formation[2].

  • Solution: Ensure all microfluidic chips are thoroughly flushed with a 0.1% Pluronic F-127 solution to prevent non-specific adherence. Filter all media through a 0.22 µm membrane immediately before perfusion to eliminate exogenous nucleation sites.

Quantitative Reference Data: Crystallization Thresholds

To properly calibrate your in vitro models, you must match the drug concentration to the specific nephron segment you are simulating. The following table summarizes the experimentally validated thresholds for IDV crystallization[3].

Nephron Segment SimulatedEnvironmental pHIonic Strength (mM)Minimum Crystallization ThresholdExpected in vivo Plasma Equivalent
Proximal Tubule 6.7200200 mg/L> 12 mg/L
Loop of Henle 7.4200125 mg/L8 mg/L
Distal Tubule / Urine 5.5 - 6.0Variable> 500 mg/L (Highly Soluble)N/A

Self-Validating Protocol: 3D Microfluidic Assessment of IDV Toxicity

To ensure scientific integrity, your experimental design must isolate the physical damage of crystallization from the chemical toxicity of the drug. This protocol utilizes a self-validating internal control system.

Step 1: Device Preparation & Cell Seeding

  • Coat the luminal channel of a 3D microfluidic kidney chip with 50 µg/mL Collagen IV.

  • Seed primary human Renal Proximal Tubule Epithelial Cells (RPTECs) at a density of 2×106 cells/mL.

  • Validation Check: Perfuse with standard REGM at 2 dyn/cm² for 48 hours. Confirm confluent monolayer formation and barrier integrity via a FITC-dextran permeability assay before proceeding.

Step 2: Indinavir Perfusion & pH Modulation Prepare IDV sulfate solutions at 150 mg/L. Establish three parallel perfusion lines:

  • Test Channel (Loop of Henle Simulation): Perfuse IDV in REGM adjusted to pH 7.4[3].

  • Internal Control (Chemical Toxicity Isolation): Perfuse IDV in REGM adjusted to pH 5.5. Crystals will not form here, allowing you to baseline the drug's inherent chemical cytotoxicity.

  • Vehicle Control: Perfuse drug-free REGM at pH 7.4.

Step 3: Real-Time Monitoring & Clearance Simulation

  • Maintain perfusion at 1 µL/min. Monitor crystal nucleation using phase-contrast time-lapse microscopy (capture 1 frame/10 min).

  • Intervention: To test minimization strategies (e.g., simulating clinical hyperhydration), double the perfusion rate to 2 µL/min and observe the mechanical clearance of microcrystals from the epithelial surface.

Step 4: Cytotoxicity Quantification

  • After 24 hours of exposure, collect the effluent.

  • Measure Kidney Injury Molecule-1 (KIM-1) and Lactate Dehydrogenase (LDH) levels via ELISA.

  • Perform live/dead staining (Calcein AM/EthD-1) directly on the chip to quantify epithelial necrosis resulting from crystal-cell interactions.

System Visualizations

The following diagrams map the pathophysiological logic of IDV crystallization and the corresponding microfluidic workflow required to study it.

Mechanism A Indinavir Administration (High Plasma Concentration) B Glomerular Filtration & Tubular Secretion A->B C Transit to Loop of Henle (pH 7.4, 200mM Ionic Strength) B->C D Drug Supersaturation (>125 mg/L) C->D E Crystal Nucleation & Aggregation D->E F Tubular Obstruction E->F G Epithelial Cytotoxicity (RPTEC Damage) E->G

Pathophysiological mechanism of Indinavir-induced crystallization in the renal loop of Henle.

Workflow S1 1. Seed RPTECs in 3D Microfluidic Chip S2 2. Establish Perfusion (Verify Barrier Integrity) S1->S2 S3 3. Perfuse Indinavir (Test: pH 7.4 | Control: pH 5.5) S2->S3 S4 4. Simulate Hyperhydration (Increase Flow Rate) S3->S4 S5 5. Real-Time Phase Contrast Imaging S4->S5 S6 6. Quantify Cytotoxicity (KIM-1 & LDH Assays) S5->S6

Self-validating microfluidic workflow for assessing and minimizing Indinavir crystallization.

References

  • [1] Indinavir urolithiasis | PubMed |

  • [4] Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models | PMC |

  • [3] Indinavir crystallization around the loop of Henle: experimental evidence | PubMed |

  • [5] Advances in predictive in vitro models of drug-induced nephrotoxicity | DSpace |

  • [2] In-vitro crystallization of indinavir in the presence of ritonavir and as a function of pH | PubMed |

Sources

Optimization

Technical Support Center: Optimizing Oral Bioavailability of Indinavir in Murine Models

Welcome to the technical support center for optimizing the oral bioavailability of Indinavir in murine models. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the oral bioavailability of Indinavir in murine models. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vivo studies with this challenging compound. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot common issues and refine your experimental design for robust and reproducible results.

Understanding the Challenge: The Indinavir Profile

Indinavir, a potent HIV protease inhibitor, presents several challenges to achieving consistent oral bioavailability, particularly in preclinical murine models. A firm grasp of its physicochemical and pharmacokinetic properties is the first step toward troubleshooting.

PropertyValue/CharacteristicImplication for Oral Bioavailability in Mice
Molecular Weight 613.8 g/mol High molecular weight can limit passive diffusion across the intestinal epithelium.
Aqueous Solubility Poorly soluble at physiological pH (70 µg/mL)[1]Dissolution is a rate-limiting step for absorption. Prone to precipitation in the GI tract.[2]
pKa 5.9 and 3.7[1]As a weak base, solubility is highly pH-dependent, increasing in acidic environments.[1]
Metabolism Primarily metabolized by Cytochrome P450 3A4 (CYP3A4)[3][4]Susceptible to significant first-pass metabolism in the liver and gut wall.
Transporter Efflux Substrate of P-glycoprotein (P-gp)[5]Actively pumped out of intestinal cells back into the gut lumen, reducing net absorption.

This profile necessitates a carefully designed formulation and experimental protocol to ensure that the compound can be effectively delivered and absorbed.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the planning and execution of oral bioavailability studies with Indinavir in mice.

Q1: Why am I seeing significantly lower and more variable oral bioavailability for Indinavir in my mouse study compared to published data?

A1: This is a frequent challenge and can stem from several factors:

  • Formulation and Vehicle Selection: Published studies may utilize optimized formulations that are not fully detailed in the methods. Your chosen vehicle may not be adequate to maintain Indinavir in solution in the gastrointestinal (GI) tract.[6]

  • Animal Strain and Sex: Different mouse strains can have varying levels of metabolic enzymes (like CYP3A) and transporters (like P-gp).[4] Sex-dependent differences in metabolism have also been reported for Indinavir in rats, which could translate to mice.[4]

  • Experimental Conditions: Factors such as the fasting state of the animals, the stress induced by handling and dosing, and even the time of day can influence GI physiology and drug metabolism, leading to variability.[6][7]

Q2: What is a good starting point for a vehicle to formulate Indinavir for oral gavage in mice?

A2: Given Indinavir's poor aqueous solubility, a simple aqueous vehicle is often insufficient. A good starting point is a multi-component system. A commonly used vehicle for poorly soluble compounds is a mixture of a co-solvent, a surfactant, and an aqueous base. For example, a formulation containing PEG 400 (polyethylene glycol 400) as a solubilizer, a small percentage of a surfactant like Tween 80 , and a vehicle like 0.5% methylcellulose in water can be effective.[8] The methylcellulose helps to create a uniform suspension if the drug does not fully dissolve. It is crucial to assess the solubility and stability of Indinavir in your chosen vehicle before initiating animal studies.

Q3: Should I be concerned about the effect of food on Indinavir absorption in my mouse studies?

A3: Absolutely. Food can significantly impact the oral bioavailability of Indinavir. High-fat meals have been shown to decrease its absorption in humans, likely due to delayed gastric emptying and changes in GI pH that can cause the drug to precipitate.[2][9] For preclinical studies, it is standard practice to fast the animals overnight (while allowing access to water) to reduce this variability.[10] If you are specifically investigating food effects, you will need to standardize the diet and the timing of feeding relative to dosing.

Q4: Can I co-administer another compound to improve Indinavir's bioavailability?

A4: Yes, this is a known strategy. Co-administration with a P-gp inhibitor can block the efflux of Indinavir from intestinal cells, thereby increasing its absorption.[11] Some pharmaceutical excipients themselves can have P-gp inhibitory effects.[12] Additionally, co-dosing with an inhibitor of CYP3A4 metabolism, such as a low dose of Ritonavir, is a clinical strategy to "boost" Indinavir levels.[13][14] This can also be applied in preclinical models to mitigate first-pass metabolism.

Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Section 1: Formulation and Dosing

Q: My Indinavir formulation looks fine on the bench, but I suspect it's precipitating after I administer it to the mice, leading to low plasma levels. How can I confirm and address this?

A: This is a classic problem with poorly soluble weak bases. The acidic environment of the stomach may keep Indinavir dissolved, but as it moves into the more neutral pH of the small intestine, it can precipitate.[1][15]

  • Causality: The pH shift from the stomach (pH ~1-3) to the duodenum (pH ~6-6.5) causes a dramatic decrease in the solubility of basic compounds like Indinavir.

  • Troubleshooting Steps:

    • pH-Dependent Solubility Testing: Before your in vivo study, test the solubility of your formulation in buffers mimicking gastric (pH 1.2) and intestinal (pH 6.8) conditions. This will predict its behavior in the GI tract.

    • Formulation Refinement:

      • Amorphous Solid Dispersions: Consider creating an amorphous solid dispersion of Indinavir with a polymer. This can enhance dissolution rates and maintain a supersaturated state in the intestine.[6]

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[16]

    • Dose Volume: Ensure you are not administering too large a volume, which can lead to reflux and inaccurate dosing. A general guideline is not to exceed 10 mL/kg.[8][17]

Q: I am observing high variability in my pharmacokinetic data between mice in the same group. Could my oral gavage technique be the cause?

A: Yes, inconsistent gavage technique is a major source of variability.[6]

  • Causality: Improper technique can lead to mis-dosing (e.g., administration into the trachea), esophageal injury, or significant stress, all of which can alter absorption and metabolism.

  • Troubleshooting Steps:

    • Standardize the Procedure: Ensure all personnel are thoroughly trained on the same gavage technique. The mouse should be properly restrained to align the esophagus and stomach.[18]

    • Correct Needle Size and Type: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse to prevent injury.[8]

    • Minimize Stress: Acclimatize the mice to handling for several days before the study.[7] A quick and smooth procedure minimizes stress. Coating the tip of the gavage needle with a sucrose solution can also reduce stress and facilitate swallowing.[19]

    • Confirm Placement: Ensure the needle has passed into the esophagus and not the trachea before dispensing the formulation. Resistance during insertion is a key indicator of incorrect placement.[20]

Section 2: Blood Sampling and Bioanalysis

Q: Which blood sampling technique is best for a pharmacokinetic study of Indinavir in mice?

A: The choice of technique depends on the number of time points and the volume of blood required. For a full pharmacokinetic profile from a single mouse, serial blood sampling is ideal as it reduces inter-animal variability.[5][21]

  • Causality: Using a single mouse for multiple time points eliminates the biological variation between different animals, leading to more robust data.

  • Comparison of Techniques:

TechniqueProsCons
Saphenous Vein Allows for serial sampling; less stressful than some other methods.[22]Requires skill to perform consistently; may require warming the leg.
Tail Vein Good for serial sampling; relatively easy to perform.[5][23]Can be stressful; warming the tail is often necessary.
Submandibular (Facial) Vein Quick and allows for a good volume of blood.[21]Can cause hematomas; some studies suggest it can be more stressful than saphenous sampling.
Retro-orbital Sinus Provides a large volume of blood.[22][23]Highly invasive and stressful; generally not recommended for survival studies without strong justification and is often performed under anesthesia.[22][23]
  • Recommendation: For most serial pharmacokinetic studies, the saphenous or tail vein methods are preferred.[5][22] It is crucial to be consistent with the chosen method throughout the study.

Q: I'm having trouble with my LC-MS/MS assay for Indinavir in mouse plasma. The signal is low and inconsistent. What should I check?

A: Low and inconsistent signals in an LC-MS/MS assay can be due to issues with sample preparation, chromatography, or the mass spectrometer itself.[24][25]

  • Causality: The complexity of plasma can lead to matrix effects, where other components interfere with the ionization of Indinavir, suppressing its signal. Poor extraction recovery will also lead to low signal.

  • Troubleshooting Workflow:

start Low/Inconsistent Signal sample_prep Check Sample Preparation start->sample_prep chromatography Check Chromatography start->chromatography ms_check Check Mass Spectrometer start->ms_check recovery Evaluate Extraction Recovery (Spike pre- vs. post-extraction) sample_prep->recovery matrix_effect Assess Matrix Effects (Compare signal in solvent vs. extracted blank plasma) sample_prep->matrix_effect peak_shape Inspect Peak Shape (Tailing, fronting, or split peaks?) chromatography->peak_shape retention_time Verify Retention Time Stability chromatography->retention_time sensitivity Check Instrument Sensitivity (Infuse standard solution) ms_check->sensitivity source_cleaning Clean Ion Source ms_check->source_cleaning cluster_oral_admin Oral Administration cluster_absorption_metabolism Absorption & First-Pass Metabolism cluster_barriers Barriers to Bioavailability Indinavir Indinavir in Formulation Stomach Stomach (Acidic pH) Dissolution Indinavir->Stomach Gavage Intestine Small Intestine (Neutral pH) Absorption vs. Precipitation Stomach->Intestine Gastric Emptying Enterocyte Enterocyte (Gut Wall) Intestine->Enterocyte Absorption PortalVein Portal Vein Enterocyte->PortalVein To Liver Pgp P-gp Efflux Enterocyte->Pgp Efflux CYP3A4_gut CYP3A4 Metabolism (Gut) Enterocyte->CYP3A4_gut Metabolism Liver Liver PortalVein->Liver SystemicCirculation Systemic Circulation (Bioavailable Drug) Liver->SystemicCirculation Post-Hepatic Metabolism CYP3A4_liver CYP3A4 Metabolism (Liver) Liver->CYP3A4_liver Metabolism Pgp->Intestine

Sources

Troubleshooting

Troubleshooting low recovery rates of Indinavir in solid phase extraction

Welcome to the Technical Support Center for Indinavir sample preparation. Indinavir is a potent HIV-1 protease inhibitor characterized by a central hydroxyethylene scaffold and basic amine functionalities (pKa ~ 5.9).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indinavir sample preparation. Indinavir is a potent HIV-1 protease inhibitor characterized by a central hydroxyethylene scaffold and basic amine functionalities (pKa ~ 5.9). When extracting Indinavir from complex biological matrices (e.g., plasma, cerebrospinal fluid, brain tissue) prior to LC-MS/MS analysis, Solid Phase Extraction (SPE) is the industry standard. However, researchers frequently encounter low or highly variable recovery rates.

This guide deconstructs the physicochemical causality behind these failures and provides self-validating protocols to ensure robust, high-yield recoveries.

Part 1: Expert Q&A – Troubleshooting SPE Recovery

Q1: Why does my standard C18 reversed-phase protocol yield <70% recovery for Indinavir? A1: The failure is rooted in the ionization state of Indinavir and secondary interactions on the silica backbone. With a pKa of approximately 5.9, Indinavir can exist in a partially protonated (ionized) state depending on the sample's buffering capacity. Standard C18 sorbents rely strictly on hydrophobic interactions, which poorly retain ionized species, leading to breakthrough during loading. Furthermore, secondary interactions with unendcapped residual silanols on silica-based C18 cause irreversible binding, preventing complete elution. Causality-Driven Solution: Shift the sample pH to at least 2 units above the pKa (pH > 8.0) before loading to fully deprotonate the basic amines, maximizing hydrophobicity. Alternatively,1, which exploits both hydrophobic and electrostatic interactions to routinely yield >88% recovery[1].

Q2: I am using a Mixed-Mode Cation Exchange (MCX) plate, but recovery is still inconsistent. What is causing this? A2: In mixed-mode extraction, the analyte is retained by both the reversed-phase backbone and the sulfonic acid cation-exchange sites. Inconsistent recovery usually stems from an elution solvent that is not basic enough to disrupt the strong electrostatic bonds between the protonated Indinavir and the negatively charged sorbent. Causality-Driven Solution: A standard 100% methanol elution will fail. Your elution solvent must contain a strong base. Using 2 neutralizes the basic functional groups of Indinavir, breaking the ionic interaction and releasing it from the cation-exchange sites [2].

Q3: How do I prevent matrix effects and ion suppression in the LC-MS/MS source when extracting from lipid-rich tissues like the brain or testis? A3: Tissues like the brain and testis are highly rich in phospholipids, which co-elute with Indinavir and compete for charge in the electrospray ionization (ESI) source. If your wash steps only utilize aqueous buffers, you are leaving neutral lipids on the sorbent. Causality-Driven Solution: Implement an aggressive organic wash step. In a mixed-mode protocol, after locking the analyte onto the ion-exchange sites with an acidic aqueous wash,3. This strips away neutral lipids and phospholipids while Indinavir remains electrostatically bound, ensuring a clean baseline [3].

Part 2: Visualizing the Troubleshooting Logic

Indinavir_SPE_Workflow N1 Low Indinavir Recovery Detected (<70%) N2 Analyze Sorbent Type N1->N2 N3_C18 C18 / Reversed Phase N2->N3_C18 N3_MCX Mixed-Mode Cation Exchange N2->N3_MCX N4_C18_Cause Analyte Ionization or Silanol Binding N3_C18->N4_C18_Cause N4_MCX_Cause Incomplete Elution from Strong Acid Sites N3_MCX->N4_MCX_Cause N5_C18_Fix Adjust Load pH > 8.0 (Deprotonate Indinavir) N4_C18_Cause->N5_C18_Fix N5_MCX_Fix Elute with 5% NH4OH in Methanol/Acetonitrile N4_MCX_Cause->N5_MCX_Fix

Diagnostic workflow for troubleshooting Indinavir SPE recovery based on sorbent chemistry.

Part 3: Self-Validating Protocol: Mixed-Mode Cation Exchange (MCX)

To ensure trustworthy and reproducible results, follow this validated methodology adapted for 96-well MCX or SCX formats. This self-validating system ensures that if the analyte is lost, the failure point can be isolated immediately to either the loading pH or the elution strength.

Step 1: Sample Pre-treatment

  • Aliquot 200 µL of human plasma or tissue homogenate.

  • Add internal standard (e.g., Amprenavir or stable-isotope labeled Indinavir-d6).

  • Dilute 1:1 with 2% phosphoric acid (H₃PO₄) in water.

  • Causality: This disrupts protein binding and drops the pH well below Indinavir's pKa (5.9), ensuring the basic amines are fully protonated (positively charged) for optimal binding to the cation-exchange sites.

Step 2: Sorbent Conditioning & Equilibration

  • Condition the MCX cartridge with 500 µL Methanol.

  • Equilibrate with 500 µL Water.

  • Critical: Do not let the sorbent dry out before loading to maintain phase solvation.

Step 3: Sample Loading

  • Load the acidified sample onto the cartridge at a flow rate of 1-2 mL/min.

Step 4: Interference Washing (The Self-Validating Step)

  • Wash 1 (Aqueous): 500 µL of 0.1% Formic Acid in water. (Validates retention: Keeps Indinavir ionized while washing away endogenous salts).

  • Wash 2 (Organic): 500 µL of 100% Methanol. (Validates matrix clearance: Removes phospholipids and neutral hydrophobic interferences. Indinavir remains bound electrostatically).

Step 5: Target Analyte Elution

  • Elute with 2 x 250 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Causality: The high pH neutralizes Indinavir, breaking the ionic interaction with the sorbent and facilitating its release into the organic solvent.

Step 6: Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of initial mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) prior to LC-MS/MS injection.

Part 4: Quantitative Data – SPE Sorbent Comparison

The table below summarizes the expected recovery rates and primary failure modes across different SPE chemistries when extracting Indinavir.

Sorbent ChemistrySample MatrixSample Pre-treatmentElution SolventAverage Recovery (%)Primary Failure Mode if Unoptimized
Silica C18 PlasmaNeutral pH (Buffer)100% Methanol65 - 74% [4]Breakthrough during loading due to analyte ionization.
Polymeric C18 PlasmaHeat Inactivation + pH 7Methanol> 88% [1]Requires strict pH control to prevent silanol binding.
Mixed-Mode SCX Cerebrospinal FluidAcidification5% NH₄OH in MeOH> 90% [5]Incomplete elution if NH₄OH concentration is < 2%.
Mixed-Mode MPC PlasmaAcidification5% NH₄OH in MeOH76% - 85% [2]Matrix suppression if organic wash step is omitted.
Mixed-Mode MCX Brain/Testis TissueAcidification5% NH₄OH in MeOH> 85% [3]High lipid carryover without a 100% MeOH wash step.

References

  • Simultaneous determination of the HIV protease inhibitors indinavir... by high-performance liquid chromatography after solid-phase extraction. PubMed.
  • High-throughput simultaneous determination of the HIV protease inhibitors indinavir and L-756423 in human plasma using semi-automated 96-well solid phase extraction and LC-MS/MS. PubMed.
  • LC–MS/MS determination of the HIV-1 protease inhibitor indinavir in brain and testis of mice. Ovid.
  • Determination of indinavir in human plasma and its use in pharmacokinetic study. SciELO.
  • Determination of indinavir in human cerebrospinal fluid and plasma by solid-phase extraction and high-performance liquid chromatography with column switching. PubMed.

Sources

Optimization

Technical Support Center: Enhancing Indinavir Stability During Long-Term Cryopreservation

Welcome to the Indinavir Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of Indinavir (an HIV-1 protease inhibitor) during in vitro ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indinavir Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of Indinavir (an HIV-1 protease inhibitor) during in vitro assays and pharmacokinetic (PK) studies. Indinavir sulfate presents a unique set of physicochemical challenges: it is highly sensitive to pH shifts, prone to hydrolytic degradation, and notorious for rapid crystallization under suboptimal thermal conditions.

This guide is designed to move beyond basic data sheets. Here, we dissect the thermodynamic and chemical causality behind Indinavir's instability and provide self-validating, field-proven protocols to guarantee the integrity of your cryopreserved samples.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my Indinavir precipitate out of aqueous solutions during freeze-thaw cycles?

The Causality: Indinavir is a weak base with a highly pH-dependent solubility profile. While it dissolves readily in highly acidic environments (pH < 3), its solubility drops drastically as the pH approaches physiological levels (> 6.0)[1]. When you freeze an aqueous buffer (such as PBS), you induce a "freeze-concentration effect." As water crystallizes into pure ice, the remaining buffer salts concentrate in the unfrozen micro-pockets, causing transient but severe pH spikes. This pH shift, combined with the extreme drop in temperature, forces Indinavir past its saturation point, leading to irreversible crystallization. The Solution: Never cryopreserve Indinavir master stocks in aqueous buffers. Aqueous solutions of Indinavir (approx. 10 mg/mL) should be prepared fresh and used within 24 hours[2]. For long-term cryopreservation, strictly utilize anhydrous organic solvents.

Q2: How do I prevent the chemical degradation of Indinavir stocks over long-term storage?

The Causality: Beyond physical precipitation, Indinavir is chemically susceptible to hydrolysis (which can lead to lactone formation) and oxidation when exposed to trace water and atmospheric oxygen[3]. Repeated freeze-thaw cycles exacerbate this by introducing atmospheric moisture condensation into the vial. The Solution: Master stocks must be dissolved in anhydrous Dimethyl Sulfoxide (DMSO) purged with an inert gas (like argon or nitrogen)[2]. When stored at -80°C, these DMSO aliquots arrest hydrolytic kinetics, remaining stable for up to one year[3].

Q3: I am conducting a pharmacokinetic study. Will Indinavir degrade in human plasma when stored at -70°C?

The Causality: Unlike neat aqueous buffers, human plasma acts as a robust stabilizing matrix. Indinavir is approximately 60% protein-bound in human plasma. This protein binding acts as a thermodynamic sink, keeping the drug dispersed and preventing free-drug crystallization during the freezing phase. The Solution: Indinavir is highly stable in human plasma. Extensive bioanalytical validations demonstrate that Indinavir-spiked plasma samples stored at -70°C remain chemically intact for at least 270 days[4]. Furthermore, plasma samples can withstand up to three complete freeze-thaw cycles with a negligible concentration variance ranging from -1.4% to 5.1%[5].

Part 2: Quantitative Stability Metrics

To facilitate easy experimental planning, all verified stability thresholds for Indinavir are summarized below.

Storage MatrixStorage TemperatureMaximum Stable DurationExpected Degradation / VarianceReference
Anhydrous DMSO -80°CUp to 1 YearMinimal (if freeze-thaw is avoided)[3]
Anhydrous DMSO -20°CUp to 1 MonthMinimal[3]
Aqueous Buffer (PBS) 4°C / Room Temp< 24 HoursHigh risk of precipitation / hydrolysis[2]
Human Plasma -70°C to -80°C≥ 270 DaysStable (No significant degradation)[4]
Human Plasma Room Temp (Thawed)24 Hours-3.8% concentration change[5]
Human Plasma Freeze-Thaw (x3)N/A-1.4% to 5.1% variance[5]

Part 3: Visualizing the Workflows

Solvent Selection & Cryopreservation Logic

The following diagram illustrates the critical decision matrix for preparing and storing Indinavir to prevent degradation.

IndinavirStability A Indinavir Stock Preparation B Aqueous Buffer (pH > 6.0) A->B Suboptimal C Anhydrous DMSO (or DMF) A->C Optimal D Rapid Precipitation & Hydrolysis B->D T < 4°C E Aliquot & Flash Freeze C->E Prevent Freeze-Thaw F Store at -20°C (1 Month Limit) E->F G Store at -80°C (1 Year Stability) E->G

Caption: Indinavir solvent selection and cryopreservation logic tree.

Pharmacokinetic Plasma Processing

For clinical or in vivo researchers, standardizing the plasma processing pipeline is critical to maintaining drug recovery rates.

FreezeThawWorkflow N1 Plasma Sample Collection N2 Aliquot (250 µL) into Cryovials N1->N2 N3 Store at -70°C (Stable 270 Days) N2->N3 N4 Thaw at RT (Max 24h) N3->N4 N5 Liquid-Liquid Extraction N4->N5

Caption: Validated workflow for Indinavir plasma sample cryopreservation and recovery.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must act as a closed-loop system where the success of the procedure can be analytically verified before proceeding to biological assays.

Protocol A: Preparation and Cryopreservation of Indinavir Master Stocks

Objective: Create a stable 10 mM stock solution of Indinavir sulfate resistant to hydrolytic degradation.

  • Purging: Dispense 1 mL of high-purity, anhydrous DMSO into a sterile amber glass vial. Purge the solvent with a gentle stream of argon gas for 30 seconds to displace atmospheric oxygen[2].

  • Dissolution: Accurately weigh the required amount of Indinavir sulfate crystalline powder and add it to the DMSO to achieve a 10 mM concentration.

  • Sonication: Vortex gently. If dissolution is incomplete, sonicate in a water bath at room temperature for 2–3 minutes. Do not apply heat, as thermal degradation can occur above ambient temperatures[3].

  • Aliquoting: Immediately divide the stock into 20 µL to 50 µL single-use aliquots in tightly sealed, low-bind cryovials to strictly avoid future freeze-thaw cycles[3].

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen, then transfer immediately to a -80°C freezer.

  • Validation Checkpoint: After 24 hours, thaw one aliquot and dilute it in mobile phase (e.g., 35:65 acetonitrile:buffer). Analyze via HPLC-UV at 210 nm[5]. The peak area must be ≥99% of a freshly prepared, unfrozen standard. Any secondary peaks indicate hydrolysis.

Protocol B: Processing and Thawing of Indinavir-Spiked Plasma Samples

Objective: Recover Indinavir from cryopreserved human plasma without inducing precipitation or losing yield.

  • Storage: Store plasma samples (typically 250 µL aliquots) at -70°C or -80°C. Ensure vials are protected from light[6].

  • Thawing: Remove the vials from the freezer and allow them to thaw unassisted at room temperature. Do not use a heated water bath, as localized heating can degrade the sample. Once thawed, samples are stable at room temperature for up to 24 hours[5].

  • Internal Standard Spiking: Add 20 µL of an internal standard (I.S.) solution (e.g., Ritonavir or Verapamil at 80 µg/mL) to the 250 µL plasma sample[6].

  • Extraction: Perform a liquid-liquid ether extraction to isolate Indinavir and the I.S. from the plasma proteins[5]. Evaporate the ether layer and reconstitute the residue in your HPLC mobile phase.

  • Validation Checkpoint: Analyze the extract via HPLC. Calculate the absolute recovery of Indinavir by comparing the peak area to a neat standard. A self-validating, successful extraction should yield an overall Indinavir recovery rate between 73.9% and 91.4%[4][5]. If the recovery drops below 70%, it indicates incomplete solubilization during the thaw or poor extraction efficiency.

Part 5: References

  • SciELO. "Determination of indinavir in human plasma and its use in pharmacokinetic study". Available at:[Link]

  • DOI.org / PubMed. "Simple high-performance liquid chromatographic determination of the protease inhibitor indinavir in human plasma". Available at:[Link]

  • ResearchGate. "Determination of indinavir in human plasma and its use in pharmacokinetic study: Typical chromatographic...". Available at:[Link]

Sources

Troubleshooting

Reducing cytotoxicity of Indinavir in hepatocyte toxicity assays

Welcome to the Assay Optimization Hub for antiretroviral hepatotoxicity. Evaluating the hepatic safety profile of Indinavir (IDV)—a first-generation HIV-1 protease inhibitor—presents unique challenges in vitro.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Hub for antiretroviral hepatotoxicity. Evaluating the hepatic safety profile of Indinavir (IDV)—a first-generation HIV-1 protease inhibitor—presents unique challenges in vitro. Researchers frequently struggle to differentiate between the drug's true pharmacological effects (such as UGT1A1 inhibition) and artifactual cytotoxicity caused by its physicochemical properties.

This guide provides authoritative troubleshooting strategies, validated protocols, and mechanistic insights to ensure your primary human hepatocyte (PHH) assays yield physiologically relevant data.

Mechanistic Overview: Artifactual vs. Physiological Toxicity

To successfully troubleshoot an assay, one must first understand the dual nature of Indinavir's interaction with hepatocytes. The diagram below illustrates how the drug's low solubility at physiological pH can trigger false-positive cytotoxicity, masking its true metabolic and enzymatic interactions.

MechanisticPathway cluster_artifact Artifactual Toxicity cluster_physio Physiological Hepatotoxicity IDV Indinavir (IDV) Sol pH 7.4 Media Precipitation IDV->Sol Low aqueous solubility UGT UGT1A1 Inhibition IDV->UGT Competitive binding CYP CYP3A4 Metabolism IDV->CYP Detoxification ER ER Stress / Apoptosis IDV->ER High intracellular conc. Cryst Crystal Formation Sol->Cryst Membrane Membrane Rupture (False Cytotoxicity) Cryst->Membrane Physical contact Bilirubin Hyperbilirubinemia UGT->Bilirubin Reduced clearance

Caption: Mechanistic pathways of Indinavir in hepatocytes, contrasting artifactual vs. physiological toxicity.

Diagnostic FAQs

Q1: Why do my primary human hepatocytes (PHH) exhibit rapid, severe necrosis when exposed to Indinavir at concentrations above 50 µM? Expert Insight: While Indinavir is associated with clinical hepatotoxicity, acute necrosis in vitro at these concentrations is frequently an artifact of formulation rather than a biological mechanism. Indinavir sulfate is highly soluble in acidic environments, but its solubility drops precipitously at the physiological pH (7.4) of standard cell culture media[1][2]. When introduced into pH 7.4 media, the drug undergoes rapid supersaturation and crystallizes[1]. These microcrystals physically abrade the hepatocyte monolayer, rupturing cell membranes and causing a false-positive cytotoxic readout. Actionable Step: Always perform a microscopic evaluation of the culture media prior to running viability assays (e.g., ATP or LDH release). If crystals are present, you must optimize the delivery vehicle.

Q2: How can I differentiate between general cytotoxicity and Indinavir's specific mechanism of hyperbilirubinemia in my assay? Expert Insight: Indinavir-induced hyperbilirubinemia is primarily a functional toxicity caused by the competitive inhibition of the UGT1A1 enzyme, which is responsible for bilirubin glucuronidation[3]. This inhibition does not inherently cause cell death. To isolate this mechanism, you must run the assay at sub-cytotoxic concentrations (e.g., 10–20 µM) where cell viability remains >95%. At these concentrations, you can measure the functional impairment of UGT1A1 using a surrogate probe substrate like β-estradiol, monitoring its conversion to estradiol-3-glucuronide (E3G)[4].

Q3: Does the metabolic competence of my hepatocyte model affect Indinavir toxicity readouts? Expert Insight: Yes, profoundly. Indinavir is extensively metabolized by the hepatic cytochrome P450 system, specifically the CYP3A4 isozyme[5][6]. Immortalized cell lines like HepG2 lack robust basal CYP3A4 expression compared to freshly isolated or properly cultured sandwich PHH. In metabolically incompetent models, the lack of drug clearance leads to an artificial intracellular accumulation of the parent drug, which can trigger exaggerated endoplasmic reticulum (ER) stress and apoptosis[6]. Ensuring your model maintains CYP3A4 activity is critical for physiological relevance.

Data Center: Quantitative Parameters

Understanding the kinetic and physicochemical boundaries of Indinavir is essential for designing robust in vitro assays.

ParameterValue / DescriptionAssay Relevance & Causality
Primary Target HIV-1 Protease (Ki = 0.54 nM)High potency allows for low clinical dosing, but high local concentrations occur in the liver during first-pass metabolism.
Primary Off-Target UGT1A1 EnzymeCompetitive inhibition directly leads to unconjugated hyperbilirubinemia.
UGT1A1 IC50 (In Vitro) 47.9 µM – 87 µMRequires careful concentration selection in vitro to observe enzymatic inhibition without triggering precipitation[3].
Metabolic Pathway CYP3A4 (Primary)Modulating CYP3A4 in vitro alters IDV clearance and toxicity profiles; requires metabolically competent cells[5][6].
Aqueous Solubility >100 mg/mL at pH < 4; Insoluble at pH 7.4Drives the strict requirement for specialized delivery systems or careful solvent gradients in neutral in vitro assays[1][2].
Validated Troubleshooting Protocols
Protocol 1: Mitigating Artifactual Toxicity via Solubility Optimization

Self-Validating Design: This protocol uses temperature and solvent gradients to prevent localized supersaturation. The validation step ensures the system is physically stable before biological data is collected.

  • Stock Preparation: Dissolve Indinavir sulfate in 100% cell-culture grade DMSO to create a 10 mM master stock. Causality: DMSO ensures complete solvation of the crystalline powder before introduction to aqueous environments.

  • Media Pre-warming: Pre-warm the hepatocyte maintenance media to exactly 37°C. Causality: Temperature directly impacts the kinetic solubility limit. Adding IDV to cold media will cause immediate nucleation of the drug[1].

  • Dropwise Addition: While actively vortexing the warmed media, add the DMSO stock dropwise to achieve the desired final concentration (e.g., 50 µM). Ensure the final DMSO concentration remains ≤0.1% (v/v). Causality: High local concentrations of DMSO during static addition cause precipitation. Keeping DMSO ≤0.1% prevents vehicle-induced lipid bilayer disruption.

  • Validation (Microscopic Check): Plate the prepared media in a cell-free well and incubate at 37°C for 2 hours. Examine under a phase-contrast microscope at 20X magnification. The absence of needle-like structures validates the solubility.

Protocol 2: Quantifying UGT1A1-Mediated Functional Toxicity

Self-Validating Design: This protocol measures enzymatic function rather than cell death, utilizing Atazanavir as a high-potency positive control to validate assay sensitivity[3][4].

  • Cell Preparation: Culture sandwich-format primary human hepatocytes (PHH) for 48 hours to ensure the repolarization of canalicular networks and stabilization of UGT1A1 expression.

  • Drug Exposure: Treat the PHH with a sub-cytotoxic concentration of Indinavir (10 µM) and a positive control, Atazanavir (2 µM), in separate wells. Incubate for 15 minutes at 37°C.

  • Probe Introduction: Spike the media with 20 µM β-estradiol (a validated UGT1A1 surrogate probe)[4].

  • Metabolite Quantification: After a 60-minute incubation, extract the media and quantify the formation of estradiol-3-glucuronide (E3G) using LC-MS/MS.

  • Validation: The assay is validated if the Atazanavir control shows >80% inhibition of E3G formation compared to the vehicle control, confirming the system's sensitivity to UGT1A1 modulation[3][4].

Assay Optimization Workflow

Follow this logical decision tree when encountering unexpected cell death in your Indinavir assays.

AssayWorkflow Start Observe High Cytotoxicity in PHH Assay Microscope Step 1: Microscopic Evaluation of Media Start->Microscope Crystals Crystals Present Microscope->Crystals Artifactual NoCrystals Media is Clear Microscope->NoCrystals Physiological FixSol Step 2a: Optimize Solubility (Use SEDDS or lower conc.) Crystals->FixSol MechAssay Step 2b: Investigate Mechanism (UGT1A1 / CYP3A4 Assays) NoCrystals->MechAssay ValSol Validate: Re-evaluate Cell Viability FixSol->ValSol ValMech Validate: Use Atazanavir as Positive Control MechAssay->ValMech

Caption: Step-by-step troubleshooting workflow to identify and resolve Indinavir-induced cytotoxicity.

References
  • Indinavir - LiverTox - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]

  • In vitro inhibition of UDP glucuronosyltransferases by atazanavir and other HIV protease inhibitors and the relationship of this property to in vivo bilirubin glucuronidation Source: PubMed / Drug Metabolism and Disposition URL:[Link]

  • Evaluating the In Vitro Inhibition of UGT1A1, OATP1B1, OATP1B3, MRP2, and BSEP in Predicting Drug-Induced Hyperbilirubinemia Source: Molecular Pharmaceutics - ACS Publications URL:[Link]

  • Mechanism of indinavir-induced hyperbilirubinemia Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • In-vitro crystallization of indinavir in the presence of ritonavir and as a function of pH Source: ResearchGate URL:[Link]

  • Molecular Mechanisms of Antiviral Protease Inhibitor-induced Liver Injury Source: Encyclopedia URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming pH-Dependent Solubility of Indinavir

Executive Overview: The Indinavir Formulation Challenge Indinavir (marketed as Crixivan®) is a potent HIV-1 protease inhibitor, but its biopharmaceutical profile presents significant hurdles for drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Indinavir Formulation Challenge

Indinavir (marketed as Crixivan®) is a potent HIV-1 protease inhibitor, but its biopharmaceutical profile presents significant hurdles for drug development professionals. Formulated primarily as Indinavir sulfate ethanolate, it exhibits extreme pH-dependent solubility[1]. While highly soluble in the acidic gastric environment, the drug is prone to rapid precipitation upon entering the neutral pH of the small intestine, severely limiting its oral bioavailability and causing high intra-subject variability[1][2].

This technical support guide provides evidence-based troubleshooting strategies, formulation workflows, and validated protocols to help formulation scientists mitigate precipitation, enhance stability, and improve the clinical viability of Indinavir.

Physicochemical Profiling of Indinavir

Understanding the thermodynamic and kinetic boundaries of Indinavir is the foundational step in rational formulation design.

ParameterValueFormulation Implications
pKa 3.8 and 6.2Weak base. Highly ionized at pH < 3; transitions to unionized free base at pH > 6[3].
Aqueous Solubility (pH < 3) > 500 mg/mL (Sulfate salt)Rapid dissolution in gastric fluid; creates a highly concentrated, acidic microenvironment[1].
Aqueous Solubility (pH > 6) < 30 mg/mL (Free base)High risk of supersaturation crash and precipitation in intestinal fluid[4].
Hygroscopicity High (Sulfate ethanolate)Absorbs moisture rapidly at >30% RH, risking amorphous conversion and degradation[1].
Thermal Stability Unstable > 40°CRequires cold-chain or strictly controlled ambient storage, especially at high humidity[1][5].

Troubleshooting & FAQs

Q1: During in vitro two-stage dissolution testing, our Indinavir sulfate formulation shows rapid release in SGF (pH 1.2) but crashes immediately upon transition to FaSSIF (pH 6.5). How can we sustain supersaturation?

A1: Mechanistic Cause: Indinavir sulfate dissolves rapidly in Simulated Gastric Fluid (SGF) due to the protonation of its basic amine groups[1]. However, when the pH shifts to 6.5 in Fasted State Simulated Intestinal Fluid (FaSSIF), the drug deprotonates. Because the intrinsic solubility of the free base is exponentially lower (<30 mg/mL)[4], the solution becomes highly supersaturated, leading to rapid nucleation and precipitation of the free base monohydrate[1][2].

Corrective Action: Incorporate precipitation inhibitors (PIs) into your formulation. Polymers such as Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP), or Copovidone can maintain supersaturation by sterically hindering crystal nucleation and crystal growth. Alternatively, formulating Indinavir as an Amorphous Solid Dispersion (ASD) via hot-melt extrusion or spray drying can elevate the apparent solubility in the intestinal phase.

Q2: We selected Indinavir sulfate ethanolate for its superior gastric solubility, but our stability batches are failing assay and dissolution after 3 months at 40°C/75% RH. What is going wrong?

A2: Mechanistic Cause: Indinavir sulfate ethanolate is excessively hygroscopic. At relative humidities above 30% and temperatures above 40°C, the salt undergoes rapid physical form changes, potentially converting to an amorphous state or degrading via hydrolysis and alcoholysis[1][5]. This physical instability directly compromises the dissolution kinetics and chemical purity of the active pharmaceutical ingredient (API)[1].

Corrective Action:

  • Process Shift: Avoid wet granulation. Transition to a dry granulation (roller compaction) process to minimize moisture exposure during manufacturing[1].

  • Environmental Control: Manufacture and package the drug product in strictly controlled environments (<30% RH)[1].

  • Packaging: Utilize high-barrier packaging (e.g., Alu/Alu blisters or HDPE bottles with internal desiccants) to protect the dosage form from moisture ingress during its shelf life.

Q3: We are developing a pediatric liquid suspension of Indinavir. The extreme bitterness and poor solubility at neutral pH are causing compliance and dosing issues. What is the recommended strategy?

A3: Mechanistic Cause: Indinavir's bitterness is highly pronounced when dissolved in the oral cavity. While suspending the free base in a neutral vehicle reduces dissolved API (and thus bitterness), it fails to dissolve fast enough in the stomach to ensure complete absorption.

Corrective Action: Utilize pH-sensitive polymeric microparticles. By encapsulating Indinavir in Eudragit E100 (a polymer soluble only at pH < 5), the drug remains physically shielded in the neutral pH of the formulation and the mouth (achieving taste masking)[6]. Upon reaching the acidic stomach, the polymer rapidly dissolves, releasing the API for systemic absorption[6].

Validated Experimental Protocols

Protocol A: Preparation of pH-Sensitive Indinavir Microparticles for Taste Masking

This protocol utilizes a double emulsion (W/O/W) solvent diffusion technique to encapsulate Indinavir in Eudragit E100[6].

Self-Validating Check: The success of this protocol relies on the insolubility of Eudragit E100 at pH > 5. If the external aqueous phase drops below pH 5 during preparation, premature polymer dissolution and drug leakage will occur. Always verify the pH of the external phase before emulsion injection.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 500 mg of Eudragit E100 and 100 mg of Indinavir free base in 10 mL of an organic solvent mixture (e.g., dichloromethane/ethanol) under magnetic stirring.

  • Primary Emulsion (W/O): Add 1 mL of purified water (Internal Aqueous Phase) to the organic phase. Homogenize at 10,000 rpm for 2 minutes using a high-shear mixer to form a stable water-in-oil emulsion.

  • Secondary Emulsion (W/O/W): Slowly inject the primary emulsion into 50 mL of an External Aqueous Phase containing 0.5% w/v Polyvinyl Alcohol (PVA) as a stabilizer. Ensure the pH of this external phase is adjusted to ~7.0 to prevent Eudragit dissolution. Homogenize at 8,000 rpm for 5 minutes.

  • Solvent Diffusion & Evaporation: Transfer the double emulsion to a magnetic stirrer and agitate continuously at 400 rpm for 4 hours at room temperature to allow the organic solvent to diffuse out and evaporate, hardening the microparticles.

  • Harvesting: Centrifuge the suspension at 5,000 rpm for 10 minutes. Wash the microparticles three times with distilled water (pH 7.0) to remove residual PVA and unencapsulated drug[6].

  • Drying: Lyophilize the washed microparticles for 24 hours to obtain a free-flowing powder.

Protocol B: Two-Stage pH-Shift In Vitro Dissolution Testing

Designed to simulate gastrointestinal transit and evaluate the risk of Indinavir precipitation.

  • Gastric Stage: Place the Indinavir formulation (equivalent to 400 mg API) into a USP Apparatus II (Paddle) containing 500 mL of 0.1 M HCl (pH 1.2) at 37°C, stirring at 50 rpm[3].

  • Sampling (Gastric): Withdraw 5 mL aliquots at 5, 10, 15, and 30 minutes. Replace with 5 mL of fresh pre-warmed 0.1 M HCl.

  • Intestinal Shift: At 30 minutes, rapidly add 400 mL of pre-warmed concentrated phosphate buffer (pH 6.8) to the vessel to shift the total medium pH to ~6.5 (simulating FaSSIF).

  • Sampling (Intestinal): Withdraw 5 mL aliquots at 35, 40, 50, 60, 90, and 120 minutes.

  • Analysis: Filter all samples immediately through a 0.45 µm PTFE syringe filter. Analyze the filtrate via HPLC at 260 nm to quantify the dissolved Indinavir[3]. A sharp drop in concentration post-pH shift indicates precipitation.

Mechanistic Visualizations

Diagram 1: Indinavir pH-Dependent Absorption and Precipitation Pathway

This diagram illustrates the gastrointestinal fate of Indinavir, highlighting the critical precipitation bottleneck.

G Stomach Gastric Environment (pH 1.2 - 2.0) Dissolution Rapid Dissolution (Indinavir Sulfate >500 mg/mL) Stomach->Dissolution Protonation of basic amines Intestine Intestinal Environment (pH 6.0 - 7.5) Dissolution->Intestine Gastric Emptying Precipitation Free Base Precipitation (<30 mg/mL) Intestine->Precipitation Deprotonation (pH > pKa) Absorption Systemic Absorption (Bioavailability ~65%) Intestine->Absorption Permeation of dissolved fraction Precipitation->Absorption Re-dissolution (Rate-limiting) Formulation Formulation Strategy (e.g., Eudragit E100, PIs) Formulation->Stomach Protects/Modifies API Formulation->Intestine Prevents rapid supersaturation crash

Gastrointestinal transit pathway of Indinavir demonstrating the pH-driven precipitation risk.

Diagram 2: Workflow for pH-Sensitive Microparticle Formulation

This diagram maps the double emulsion solvent diffusion process for taste-masking Indinavir.

Workflow OrgPhase Organic Phase (API + Eudragit E100 + Solvent) W_O_Emulsion W/O Primary Emulsion (High Shear Homogenization) OrgPhase->W_O_Emulsion AqPhase1 Aqueous Phase 1 (Internal Water Phase) AqPhase1->W_O_Emulsion W_O_W_Emulsion W/O/W Double Emulsion W_O_Emulsion->W_O_W_Emulsion AqPhase2 Aqueous Phase 2 (External Phase + PVA, pH 7.0) AqPhase2->W_O_W_Emulsion Prevents E100 dissolution Diffusion Solvent Diffusion & Evaporation W_O_W_Emulsion->Diffusion Microparticles Solidified Microparticles (Harvest, Wash & Dry) Diffusion->Microparticles Hardening of polymer matrix

Double emulsion (W/O/W) solvent diffusion workflow for Indinavir-Eudragit E100 microparticles.

References

  • Case Study 1: Indinavir - Early Salt Form Change. Crystal Pharmatech.
  • Chemical structure of indinavir sulfate. ResearchGate.
  • Indinavir-loaded pH-sensitive microparticles for taste masking: toward extemporaneous pediatric anti-HIV/AIDS liquid formulations with improved patient compliance. PubMed.
  • Improving the stability of Indinavir sulfate ethanolate in solution. Benchchem.
  • Exploring food effects on indinavir absorption with human intestinal fluids in the mouse intestine. Lirias.
  • Production of pure indinavir free base nanoparticles by a supercritical anti-solvent (SAS) method. ResearchGate.

Sources

Troubleshooting

Indinavir LC-MS/MS Analysis: Matrix Effect Mitigation Support Center

Welcome to the Technical Support Center for Indinavir mass spectrometry analysis. Indinavir, a potent HIV protease inhibitor, is heavily monitored in pharmacokinetic and intracellular studies.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indinavir mass spectrometry analysis. Indinavir, a potent HIV protease inhibitor, is heavily monitored in pharmacokinetic and intracellular studies. However, its quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is notoriously susceptible to matrix effects—specifically ion suppression caused by endogenous biological components.

This guide provides causal explanations, validated protocols, and troubleshooting steps to ensure absolute scientific integrity in your bioanalytical assays.

FAQ 1: What exactly causes ion suppression during Indinavir LC-MS/MS analysis?

Causality & Mechanism: Ion suppression occurs in the atmospheric pressure ionization (API) source, particularly ESI. When analyzing Indinavir in complex matrices like human plasma or urine, undetected endogenous components (e.g., glycerophosphocholines in plasma, high salt concentrations in urine) co-elute with the analyte[1]. These matrix components compete with Indinavir for access to the droplet surface and available charge (protons in positive ion mode) during the droplet desolvation process. If the matrix components have a higher proton affinity or surface activity, they inhibit the ionization of Indinavir, leading to a severely reduced mass spectrometric signal and compromised assay accuracy[2].

FAQ 2: How do I quantitatively calculate the matrix effect for my Indinavir assay?

Self-Validating System: To establish a trustworthy assay, you must decouple the extraction recovery from the actual ionization matrix effect. We recommend the industry-standard Matuszewski protocol[1][2]. This involves preparing three distinct sample sets:

  • Set A: Indinavir standards prepared in a neat mobile phase (No Matrix).

  • Set B: Blank biological matrix extracts spiked with Indinavir after extraction (Post-Extraction Spike).

  • Set C: Biological matrix spiked with Indinavir before extraction (Pre-Extraction Spike).

Calculations:

  • Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) × 100. (A value < 100% indicates ion suppression; > 100% indicates enhancement).

  • Extraction Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) × 100.

  • Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) × 100.

MatrixEffect SetA Set A Neat Standard (No Matrix) ME Matrix Effect (ME) ME = (B / A) * 100 Assesses Ion Suppression SetA->ME PE Process Efficiency (PE) PE = (C / A) * 100 Total Assay Yield SetA->PE SetB Set B Post-Extraction Spike (Matrix Present) SetB->ME RE Recovery (RE) RE = (C / B) * 100 Assesses Extraction Loss SetB->RE SetC Set C Pre-Extraction Spike (Full Process) SetC->RE SetC->PE

Logical workflow for calculating Matrix Effect, Recovery, and Process Efficiency.

FAQ 3: My internal standard (IS) is not correcting for the matrix effect. Why?

Causality: Many legacy methods use structural analogs (e.g., Verapamil or other protease inhibitors like Lopinavir) as an internal standard[3][4]. While analogs mimic the extraction behavior, they rarely co-elute exactly with Indinavir. If the analog IS elutes just 0.2 minutes apart from Indinavir, it may experience a completely different ionization environment (e.g., a phospholipid eluting exactly at Indinavir's retention time but missing the IS). Solution: For robust LC-MS/MS quantification, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C- or 2H-labeled Indinavir, is mandatory. A SIL-IS possesses the exact same physicochemical properties and retention time as the native drug, ensuring it undergoes the exact same matrix suppression, thereby perfectly normalizing the peak area ratio[2].

FAQ 4: How can I optimize sample preparation to physically remove the interfering matrix?

Protocol & Causality: Simple Protein Precipitation (PPT) using acetonitrile is fast but leaves high concentrations of glycerophosphocholines in the extract, leading to severe matrix effects[3]. To mitigate this, switch to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

Step-by-Step Methodology: Optimized Liquid-Liquid Extraction (LLE) for Indinavir Plasma Samples This protocol minimizes phospholipid carryover while maintaining high Indinavir recovery.

  • Aliquot: Transfer 100 µL of human plasma into a clean 2 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of SIL-Indinavir working solution (e.g., 500 ng/mL in 50% methanol). Vortex for 10 seconds.

  • Alkalinization: Add 50 µL of 0.1 M Sodium Hydroxide (NaOH). Causality: Indinavir is a weak base. Increasing the pH un-ionizes the drug, driving it into the organic phase during extraction.

  • Extraction: Add 1.0 mL of extraction solvent (e.g., Methyl tert-butyl ether (MTBE) or a Hexane/Ethyl Acetate mixture).

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C to separate the phases.

  • Transfer & Dry: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of initial mobile phase (e.g., 10 mM Ammonium Acetate / Acetonitrile). Vortex and inject into the LC-MS/MS.

Table 1: Comparative Impact of Sample Preparation on Indinavir Matrix Effects

Sample Preparation MethodTypical Recovery (RE)Matrix Effect (ME)Phospholipid RemovalCost/Time
Protein Precipitation (PPT)> 90%40% - 60% (Severe Suppression)PoorLow / Fast
Liquid-Liquid Extraction (LLE)70% - 85%85% - 95% (Minimal Suppression)GoodMedium / Moderate
Solid Phase Extraction (SPE)85% - 95%90% - 100% (Negligible Suppression)ExcellentHigh / Slow
Phospholipid Removal Plates> 85%90% - 98% (Minimal Suppression)ExcellentHigh / Fast

Data synthesized from standard bioanalytical optimization profiles for protease inhibitors[3][4].

FAQ 5: Can chromatographic modifications help if I am stuck with Protein Precipitation?

Causality: Yes. If you must use PPT, you must spatially resolve Indinavir from the matrix components in the time domain. Matrix effects are typically highest at the solvent front (salts/unretained polar compounds) and in the late-eluting gradient phase (highly retained phospholipids). Mitigation:

  • Increase Capacity Factor (k'): Adjust the initial mobile phase strength so Indinavir elutes well past the void volume (k' > 2).

  • Gradient Optimization: Use a shallower gradient slope around the elution time of Indinavir to separate it from closely eluting suppression zones[2].

  • Divert Valve: Program the LC system to divert the first 1-2 minutes of the run (solvent front) to waste rather than the MS source, preventing source contamination and subsequent signal degradation.

Troubleshooting Start High Matrix Effect Detected (ME < 80%) CheckIS Is an SIL-IS being used? Start->CheckIS ChangeIS Switch to 13C/2H-Indinavir (Compensates for ME) CheckIS->ChangeIS No CheckPrep Evaluate Sample Prep CheckIS->CheckPrep Yes UseLLESPE Switch from PPT to LLE or SPE CheckPrep->UseLLESPE Using PPT CheckLC Optimize Chromatography CheckPrep->CheckLC Already LLE/SPE AdjustK Increase k' > 2 Separate from Void CheckLC->AdjustK

Decision tree for mitigating matrix effects during Indinavir LC-MS/MS method development.

References
  • Huang, J., & Gautam, N. (2013). UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues. Journal of Chromatography B.[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids: A Method for Determination of Finasteride in Human Plasma at Picogram Per Milliliter Concentrations. Analytical Chemistry.[Link]

  • Fu, I., Woolf, E. J., & Matuszewski, B. K. (1998). Effect of the Sample Matrix on the Determination of Indinavir in Human Urine by HPLC With Turbo Ion Spray Tandem Mass Spectrometric Detection. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Jayewardene, A. L., Kearney, B., Stone, J. A., Gambertoglio, J. G., & Aweeka, F. T. (2001). An LC-MS-MS method for the determination of indinavir, an HIV-1 protease inhibitor, in human plasma. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Nery, M. M., et al. (2005). Determination of indinavir in human plasma and its use in pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences.[Link]

Sources

Optimization

Technical Support Center: Optimization of Indinavir Dosing Schedules for Half-Life Extension

Welcome to the Technical Support Center for Indinavir (IDV) pharmacokinetic (PK) optimization. This resource is engineered for researchers, clinical scientists, and drug development professionals actively working on prot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indinavir (IDV) pharmacokinetic (PK) optimization. This resource is engineered for researchers, clinical scientists, and drug development professionals actively working on protease inhibitor formulations, in vitro metabolism assays, and in vivo PK scaling.

Below, you will find expertly curated FAQs, self-validating experimental protocols, and troubleshooting guides designed to resolve common bottlenecks in Indinavir half-life extension via Ritonavir (RTV) boosting.

Part 1: Frequently Asked Questions (FAQs) – Pharmacokinetics & Dosing Rationale

Q: Why is the standard unboosted Indinavir regimen considered sub-optimal for clinical adherence and toxicity? A: Unboosted Indinavir exhibits a highly unfavorable pharmacokinetic profile characterized by a short elimination half-life of 1.2 to 2 hours and extensive first-pass metabolism by hepatic cytochrome P450 3A4 (CYP3A4). To maintain therapeutic trough concentrations ( Cmin​ ), it requires a rigid 800 mg every 8 hours (q8h) dosing schedule under strict fasting conditions. This frequent dosing leads to high peak plasma concentrations ( Cmax​ ), which are directly causally linked to crystallization in the kidneys and subsequent nephrolithiasis (kidney stones)[1].

Q: What is the mechanistic basis for Ritonavir-mediated half-life extension? A: Ritonavir is a highly potent mechanism-based inhibitor of CYP3A4. When co-administered, RTV irreversibly binds to the CYP3A4 heme group, effectively shutting down the primary metabolic clearance pathway of Indinavir. This pharmacokinetic enhancement (boosting) extends IDV's half-life to approximately 2.7 hours and increases its systemic exposure (Area Under the Curve, AUC) by up to 475%, allowing for twice-daily (BID) dosing independent of food restrictions[2].

Q: Which boosted dosing schedules are currently recommended to balance efficacy and toxicity? A: While the traditional boosted schedule is 800/100 mg BID (IDV/RTV), this often results in excessively high Cmax​ values that exceed toxicity thresholds. Recent optimizations demonstrate that a reduced-dose schedule of 400/100 mg BID maintains therapeutic trough concentrations well above the viral IC95​ (>100 ng/mL) while significantly dampening the Cmax​ to minimize renal toxicity[3].

Table 1: Comparative Pharmacokinetic Parameters of Indinavir Regimens

The following table summarizes the quantitative shifts in PK parameters upon RTV boosting, highlighting the rationale for dose reduction.

RegimenDosing FrequencyMean Cmax​ (mg/L)Mean Cmin​ (mg/L)Half-life ( t1/2​ ) (h)AUC (mg*h/L)
Indinavir 800 mg (Unboosted) q8h (TID)7.7 - 8.10.13 - 0.151.2 - 1.820.9
Indinavir/Ritonavir 800/100 mg q12h (BID)10.60.682.749.2
Indinavir/Ritonavir 400/100 mg q12h (BID)~5.0~0.35~2.5~25.0

Data synthesized from foundational PK studies on healthy volunteers and clinical cohorts[2][3].

Part 2: Troubleshooting Guide – In Vitro CYP3A4 Inhibition Assays

The Issue: Researchers frequently report inconsistent Ki​ or IC50​ values when evaluating Ritonavir's inhibition of Indinavir metabolism in Human Liver Microsomes (HLMs). The Root Cause: Ritonavir is not a simple competitive inhibitor; it is a mechanism-based inhibitor (MBI) . The isopropylthiazole moiety of RTV undergoes CYP3A4-mediated oxidation to form a reactive intermediate that covalently binds the enzyme. Failing to pre-incubate RTV with the microsomes and a cofactor prevents this intermediate from forming, falsely elevating the apparent Ki​ value and leading to severe underpredictions during in vivo scaling.

CYP3A4_Pathway IDV Indinavir (IDV) Short Half-life CYP3A4 Hepatic CYP3A4 Enzyme IDV->CYP3A4 Substrate Binding Systemic Systemic Circulation (Extended Half-Life & High Cmin) IDV->Systemic Shifted Pathway (Boosted) Metabolites Inactive Metabolites (Rapid Clearance) CYP3A4->Metabolites Oxidation (Unboosted) RTV Ritonavir (RTV) Booster RTV->CYP3A4 Mechanism-Based Inhibition

Mechanism of Ritonavir-mediated CYP3A4 inhibition extending Indinavir's systemic half-life.

Self-Validating Protocol: Microsomal Stability & MBI Assay

To accurately capture the inhibitory kinetics, follow this step-by-step methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-Incubation (Critical Step): Mix HLMs (0.5 mg/mL final protein concentration) with varying concentrations of RTV (0.01 to 10 µM). Causality: Add 1 mM NADPH and pre-incubate at 37°C for exactly 15 minutes before adding Indinavir. This time allows the CYP3A4 enzyme to metabolize RTV into its reactive, covalently-binding intermediate.

  • Reaction Initiation: Add Indinavir (at a concentration equal to its Km​ , typically ~2 µM) to initiate the competitive phase of the assay.

  • Termination: At designated time points (0, 5, 10, 20, 30 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., IDV-d5).

  • Self-Validating Checkpoint: Run a parallel "No-NADPH" control. Why? This validates that any observed Indinavir depletion is strictly cytochrome P450-mediated. If depletion occurs without NADPH, it flags chemical instability or non-specific binding to the assay plate, invalidating the run.

Part 3: Troubleshooting Guide – Bioanalytical Quantification (LC-MS/MS)

The Issue: Poor chromatographic resolution and severe ion suppression when simultaneously quantifying IDV and RTV in plasma matrices. The Root Cause: Both IDV and RTV are highly lipophilic, basic drugs. When using Electrospray Ionization (ESI) in positive mode, endogenous plasma matrix components (like phospholipids) co-elute with the analytes and compete for charge droplets, causing signal suppression and erratic quantification[4].

LCMS_Workflow Plasma Spiked Plasma Sample Extraction Protein Precipitation (Acetonitrile) Plasma->Extraction Add SIL-IS Separation LC Separation (C18 Column) Extraction->Separation Supernatant Ionization Electrospray Ionization (+) Separation->Ionization Eluent Detection MRM Detection (Triple Quadrupole) Ionization->Detection Precursor Ions

Step-by-step LC-MS/MS bioanalytical workflow for simultaneous Indinavir and Ritonavir quantification.

Self-Validating Protocol: LC-MS/MS Optimization for IDV/RTV
  • Sample Extraction (Protein Precipitation): To 50 µL of plasma, add 150 µL of ice-cold Acetonitrile containing Stable Isotope-Labeled Internal Standards (SIL-IS: IDV-d5 and RTV-d6).

    • Causality: Acetonitrile is explicitly chosen over methanol because it yields a significantly tighter protein pellet upon centrifugation (14,000 x g for 10 min), reducing column backpressure and extending the lifespan of the C18 stationary phase.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Utilize a slow gradient elution (Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in Acetonitrile).

    • Causality: A slow ramp from 20% B to 80% B over 4 minutes temporally separates the target analytes from the solvent front and endogenous phospholipids, ensuring maximum ionization efficiency[4].

  • Mass Spectrometry Detection (MRM): Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) positive ESI mode. Monitor transitions m/z 614.3 421.2 for IDV and m/z 721.3 296.1 for RTV.

  • Self-Validating Checkpoint: Monitor the absolute peak area of the SIL-IS across all samples. Why? If the extraction recovery drops due to user error or matrix effects vary between samples, the SIL-IS peak area will proportionally deviate. A variance of <15% across all matrix samples mathematically validates the integrity of the extraction and ionization process, preventing false negatives.

References

  • Title: Pharmacokinetics and pharmacodynamics of indinavir with or without low-dose ritonavir in HIV-infected Thai patients Source: Journal of Antimicrobial Chemotherapy URL: [Link]

  • Title: Population Pharmacokinetics of Indinavir in Patients Infected with Human Immunodeficiency Virus Source: PMC (PubMed Central) URL: [Link]

  • Title: Pharmacokinetic Interaction between Ritonavir and Indinavir in Healthy Volunteers Source: PMC (PubMed Central) URL: [Link]

  • Title: Pharmacokinetics of Indinavir at 800, 600, and 400 Milligrams Administered with Ritonavir at 100 Milligrams and Efavirenz in Ethnic Chinese Patients Infected with Human Immunodeficiency Virus Source: PMC (PubMed Central) URL: [Link]

  • Title: An LC-MS/MS Method for Simultaneous Quantification of Seven Anti-HIV Medicines in Plasma of HIV-infected Patients Source: SciSpace URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative binding affinity of Indinavir versus Ritonavir and Saquinavir

An in-depth comparative analysis of first-generation HIV-1 protease inhibitors (PIs)—Indinavir, Ritonavir, and Saquinavir—requires moving beyond simple steady-state affinity ( Ki​ ) to understand the thermodynamic and ki...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of first-generation HIV-1 protease inhibitors (PIs)—Indinavir, Ritonavir, and Saquinavir—requires moving beyond simple steady-state affinity ( Ki​ ) to understand the thermodynamic and kinetic drivers of target engagement. As viral mutations continuously reshape the active site cavity of the HIV-1 protease, the resilience of an inhibitor is dictated by its association ( kon​ ) and dissociation ( koff​ ) rates.

This guide provides a comprehensive evaluation of these three foundational PIs, detailing their comparative binding affinities, the structural causality behind their mechanisms, and the self-validating experimental protocols used to quantify their performance.

Thermodynamic and Kinetic Binding Profiles

While all three inhibitors are transition-state analogs designed to competitively bind the active site of the HIV-1 protease homodimer, their kinetic profiles differ significantly. Steady-state assays show that all three compounds exhibit sub-nanomolar affinity for the wild-type (WT) protease, but Surface Plasmon Resonance (SPR) reveals distinct kinetic strategies for target residency.

Table 1: Comparative Binding Affinity and Kinetic Drivers for WT HIV-1 Protease

InhibitorTarget Ki​ (nM)Kinetic Binding DriverClinical/Structural Characteristic
Indinavir (IDV) HIV-1 PR0.54Fast kon​ Rapid target engagement; highly susceptible to kon​ reduction via mutations.
Ritonavir (RTV) HIV-1 PR0.37Fast kon​ Rapid association; frequently used as a pharmacokinetic enhancer (CYP3A4 inhibitor).
Saquinavir (SQV) HIV-1 PR0.04 - 0.12Slow koff​ Extended residence time; requires specific mutations (e.g., G48V) to dislodge.

Data supported by 1 [1], 2 [2], and 3[3].

Indinavir and Ritonavir achieve their high affinity primarily through a very fast association rate ( kon​ ). They rapidly outcompete the natural Gag-Pol polyprotein substrate for the active site. Conversely, Saquinavir binds with an exceptionally slow dissociation rate ( koff​ ), resulting in a prolonged drug-target residence time. This sustained inhibition is a critical pharmacological advantage when local drug concentrations fluctuate.

G GagPol Gag-Pol Polyprotein HIVPR HIV-1 Protease (Active Dimer) GagPol->HIVPR Binds active site Mature Mature Viral Proteins (Infectious Virion) HIVPR->Mature Cleaves polyprotein Blocked Inhibited Protease Complex (Immature Non-infectious) HIVPR->Blocked Transition Inhibitors Protease Inhibitors (IDV, RTV, SQV) Inhibitors->HIVPR Competitive Binding (High Affinity) Inhibitors->Blocked Forms

Diagram 1: Mechanism of HIV-1 Protease inhibition preventing viral maturation.

Structural Causality and Resistance Dynamics

The structural logic of these inhibitors relies on mimicking the tetrahedral intermediate of the peptide substrate. They lock the flexible "flaps" (residues 47-53) of the protease dimer into a closed conformation. However, the emergence of resistance mutations alters the binding pocket's geometry, impacting the inhibitors differently based on their kinetic reliance.

According to kinetic profiling studies (4 [4]), resistance to Indinavir and Ritonavir (e.g., via the V82A mutation) manifests as a compounded penalty: a decreased kon​ combined with an increased koff​ . Because these drugs rely on fast engagement, the structural alteration of the hydrophobic pocket severely blunts their efficacy.

In contrast, Saquinavir's affinity is driven by its slow koff​ . Mutations that confer resistance to Saquinavir (such as the flap mutation G48V) primarily act by increasing the dissociation rate, forcing the drug to release prematurely and restoring the enzyme's catalytic viability (5 [5]).

Kinetics WT Wild-Type HIV-1 PR IDV Indinavir / Ritonavir (Fast kon driven) WT->IDV High Affinity SQV Saquinavir (Slow koff driven) WT->SQV High Affinity Mutant Mutant HIV-1 PR (e.g., V82A, G48V) Mutant->IDV Pocket Alteration Mutant->SQV Flap Alteration ResIDV Resistance via Decreased kon & Increased koff IDV->ResIDV ResSQV Resistance via Increased koff only SQV->ResSQV

Diagram 2: Kinetic pathways of resistance for fast-associating vs. slow-dissociating inhibitors.

Self-Validating Experimental Methodologies

To objectively compare these inhibitors, researchers must utilize orthogonal assays. Below are the standard, self-validating protocols for determining both the steady-state Ki​ and the real-time interaction kinetics.

Protocol A: Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR is critical because it isolates the association and dissociation phases, proving that SQV's potency is residence-time dependent.

  • Sensor Chip Preparation & Activation: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument. Activate the surface by injecting a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes at 10 µL/min.

  • Ligand Immobilization: Dilute recombinant HIV-1 PR in 10 mM sodium acetate (pH 5.0) to a concentration of 10 µg/mL. Inject across the activated flow cell until a target immobilization level of ~1000 Response Units (RU) is achieved.

  • Quenching: Deactivate remaining reactive esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Injection (Binding Phase): Prepare serial dilutions of Indinavir, Ritonavir, and Saquinavir (e.g., 0.1 nM to 50 nM) in running buffer (HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% Surfactant P20). Inject analytes at a high flow rate (30-50 µL/min) to minimize mass transport limitations. Monitor the association phase for 3 minutes.

  • Dissociation Phase: Switch to running buffer without the drug and monitor the dissociation phase for 10-15 minutes (crucial for capturing SQV's slow koff​ ).

  • Regeneration: Remove tightly bound analyte by injecting a 30-second pulse of 10 mM glycine-HCl (pH 2.0) to regenerate the active protease surface.

  • Data Analysis: Double-reference the sensograms (subtracting a blank flow cell and buffer-only injections) and fit the curves to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ ( koff​/kon​ ).

SPR_Workflow Chip 1. CM5 Chip Activation Immobilize 2. Amine Coupling of HIV-1 PR Chip->Immobilize Inject 3. Inject PIs (IDV, RTV, SQV) Immobilize->Inject Measure 4. Record Sensogram (kon and koff) Inject->Measure Regenerate 5. Surface Regeneration (Low pH Pulse) Measure->Regenerate Regenerate->Inject Next Dose Analyze 6. Kinetic Fitting (Langmuir 1:1) Regenerate->Analyze

Diagram 3: Step-by-step SPR workflow for resolving inhibitor binding kinetics.

Protocol B: FRET-Based Enzymatic Cleavage Assay for Ki​ Determination

This assay validates the functional inhibition of the enzyme in a steady state.

  • Reagent Preparation: Prepare the assay buffer (0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7).

  • Enzyme-Inhibitor Pre-incubation: In a 96-well black microplate, mix 2 nM of active recombinant HIV-1 PR with varying concentrations of the inhibitors (0.01 nM to 100 nM). Incubate at 37°C for 15 minutes to allow the complex to reach thermodynamic equilibrium.

  • Reaction Initiation: Add 1 µM of a fluorogenic substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg). The intact substrate is internally quenched; cleavage separates the fluorophore from the quencher.

  • Kinetic Measurement: Continuously monitor the increase in fluorescence (Excitation = 340 nm, Emission = 490 nm) for 10 minutes using a microplate reader.

  • Data Fitting: Calculate the initial reaction velocities ( v0​ ) from the linear portion of the fluorescence curves. Because these are tight-binding inhibitors ( Ki​ is near the enzyme concentration), fit the velocity data to the Morrison equation rather than standard Michaelis-Menten kinetics to determine the true apparent Ki​ .

Conclusion

For drug development professionals, the comparative analysis of Indinavir, Ritonavir, and Saquinavir underscores a critical lesson in pharmacology: affinity is a function of time . While all three drugs are highly potent against wild-type HIV-1 protease, Saquinavir's reliance on a slow dissociation rate provides a distinct thermodynamic barrier against certain resistance mutations compared to the fast-associating profiles of Indinavir and Ritonavir. Understanding these kinetic nuances via rigorous SPR and FRET methodologies is essential for designing next-generation antivirals capable of overcoming mutant viral strains.

References

  • Title: Ritonavir[155213-67-5]. Source: Clinisciences. URL: [Link]

  • Title: 3OXC: Wild Type HIV-1 Protease with Antiviral Drug Saquinavir. Source: RCSB Protein Data Bank. URL: [Link]

  • Title: Elucidation of HIV-1 protease resistance by characterization of interaction kinetics between inhibitors and enzyme variants. Source: PubMed / National Institutes of Health. URL: [Link]

  • Title: HIV-1 Protease: Structural Perspectives on Drug Resistance. Source: MDPI. URL: [Link]

Sources

Comparative

Indinavir vs. Darunavir: Resistance Profile Comparison in Multidrug-Resistant HIV

The advent of HIV-1 Protease Inhibitors (PIs) revolutionized the management of HIV, transforming it into a manageable chronic condition. However, the rapid mutation rate of the HIV-1 genome under selective drug pressure...

Author: BenchChem Technical Support Team. Date: March 2026

The advent of HIV-1 Protease Inhibitors (PIs) revolutionized the management of HIV, transforming it into a manageable chronic condition. However, the rapid mutation rate of the HIV-1 genome under selective drug pressure frequently leads to the emergence of multidrug-resistant (MDR) strains. This technical guide provides an in-depth comparative analysis of Indinavir (IDV) , a first-generation PI, and Darunavir (DRV) , a second-generation PI specifically engineered to overcome MDR HIV.

By examining the structural causality of resistance, mutational landscapes, and the self-validating phenotypic assays used to quantify susceptibility, this guide serves as a comprehensive resource for researchers and drug development professionals.

Structural Determinants of Binding and Resistance

The disparity in the genetic barrier to resistance between Indinavir and Darunavir is fundamentally rooted in their molecular architecture and interaction with the HIV-1 protease active site.

Indinavir (IDV): Rigid Peptidomimetic Binding

Indinavir is a first-generation peptidomimetic inhibitor designed to mimic the transition state of the natural viral polyprotein substrate[1]. It relies heavily on van der Waals interactions with the hydrophobic side chains of the protease active site (e.g., residues 82 and 84). When the virus acquires primary resistance mutations such as V82A or I84V , the topology of the hydrophobic pocket is altered. Because IDV is a rigid molecule, it cannot adapt to these structural shifts, resulting in a catastrophic loss of binding affinity and subsequent virologic failure[1][2].

Darunavir (DRV): Flexible Backbone Binding

Darunavir was rationally designed to combat strains resistant to early PIs[3]. It features a unique non-peptidic bis-tetrahydrofuranylurethane (bis-THF) group that allows it to fit deeply within the active site[4]. Crucially, DRV forms extensive, highly stable hydrogen bonds directly with the main-chain backbone atoms of the protease (specifically at Asp29 and Asp30) rather than relying on variable side chains[3]. Because the spatial arrangement of the backbone atoms must remain conserved for the protease to maintain its essential catalytic function, the virus cannot easily mutate these interaction points without suffering a lethal loss of viral fitness[5].

Mechanism WT Wild-Type HIV-1 Protease IDV Indinavir (IDV) Rigid Peptidomimetic WT->IDV DRV Darunavir (DRV) Flexible bis-THF WT->DRV Mutant MDR HIV-1 Protease (e.g., V82A, I84V) IDV_Bind Binds via Side-Chain van der Waals Contacts Mutant->IDV_Bind Mutations disrupt side-chain contacts DRV_Bind Binds via Conserved Backbone H-Bonds Mutant->DRV_Bind Backbone remains structurally conserved IDV->IDV_Bind DRV->DRV_Bind Resist Loss of Affinity (Virologic Failure) IDV_Bind->Resist High EC50 Suppress Maintained Affinity (Viral Suppression) DRV_Bind->Suppress Low EC50

Logical relationship of structural binding mechanisms and resistance outcomes for IDV vs. DRV.

Mutational Landscapes in MDR HIV

The evolutionary pathways HIV-1 utilizes to escape IDV and DRV highlight the concept of the "genetic barrier"—the number and specific combination of mutations required to confer clinical resistance.

  • Indinavir Resistance Profile : Resistance to IDV typically begins with primary mutations such as M46I/L, V82A, and I84V [1][2]. However, these mutations come at a severe cost to viral replicative capacity. To survive, the virus rapidly selects for compensatory mutations outside the protease gene, specifically in the Gag polyprotein substrate cleavage sites (e.g., p7/p1)[6][7]. These Gag mutations improve the mutant protease's ability to cleave the viral substrate, restoring viral fitness and cementing high-level IDV resistance[6].

  • Darunavir Resistance Profile : DRV possesses an extremely high genetic barrier. Clinical resistance requires the accumulation of at least three specific Darunavir Resistance-Associated Mutations (RAMs) from a defined list: V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V [8][9].

  • The V32I Phenomenon : The V32I substitution is a critical linchpin for high-level DRV resistance. In wild-type strains, V32I rarely occurs because it drastically reduces viral fitness and actually renders the virus more hypersensitive to DRV[5]. However, when V32I emerges in the background of preexisting MDR mutations (like I54M and I84V), it acts synergistically to predispose the virus to high-level DRV resistance, representing a complex, multi-step evolutionary hurdle for the virus[5].

Quantitative Comparison Table
FeatureIndinavir (IDV)Darunavir (DRV)
Drug Generation First-generation PISecond-generation PI
Binding Mechanism Side-chain dependent (van der Waals)[1]Backbone dependent (Hydrogen bonding)[3]
Genetic Barrier Low to ModerateExtremely High[4][5]
Key Primary Mutations M46I/L, V82A, I84V[2]V32I, I50V, I54M, L76V, I84V[8][9]
In vitro EC50 (Wild-Type) ~17 to 47 nM[4]1 to 5 nM[3][4]
Activity against MDR Strains Highly compromised (Fold-change >10x common)Retains potent activity (EC50 < 10 nM for most)[4]

Experimental Methodology: Phenotypic Susceptibility Profiling

To objectively quantify the resistance profiles of IDV and DRV against clinical MDR isolates, researchers utilize recombinant phenotypic susceptibility assays.

Rationale for System Design : Standard genotypic algorithms predict resistance based on known mutation lists but often fail to account for complex mutational interactions and viral fitness. Phenotyping directly measures virologic suppression. Crucially, a robust assay must evaluate both the patient's Protease (PR) gene and the Gag cleavage sites to capture the co-evolutionary dynamics that drive true in vivo resistance[6].

Step-by-Step Self-Validating Protocol
  • Viral RNA Extraction & Amplification : Extract HIV-1 RNA from patient plasma. Perform RT-PCR to amplify the Gag-Protease cassette (encompassing the 3' half of Gag including p7-p1-p6 cleavage sites, and the full PR gene).

    • Causality: Amplifying Gag alongside PR is mandatory. Because primary PR mutations impair catalytic efficiency, the virus compensates via Gag cleavage site mutations. Evaluating PR in isolation artificially underestimates viral fitness and skews the EC50[6][7].

  • Generation of Recombinant Virus : Co-transfect the amplified patient Gag-PR amplicons into 293T producer cells alongside a linearized HIV-1 proviral backbone lacking the corresponding Gag-PR region[10]. Harvest the recombinant virus from the supernatant after 48 hours.

    • Self-Validation: A wild-type (WT) HIV-1 NL4-3 plasmid must be transfected in parallel to serve as the baseline susceptibility control, ensuring any fold-change is accurately normalized[10].

  • Infection and PI Titration in TZM-bl Cells : Seed TZM-bl indicator cells in 96-well plates. Pre-incubate the recombinant virus with serial dilutions of Indinavir and Darunavir, then infect the cells.

    • Causality: TZM-bl cells are engineered HeLa cells expressing CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase reporter genes driven by the HIV-1 LTR. This allows for a direct, quantitative luminescent readout of successful viral entry and replication.

  • Quantification and EC50 Calculation : After 48 hours, lyse the cells and measure luciferase activity (Relative Light Units). Plot dose-response curves to calculate the EC50 (Effective Concentration inhibiting 50% of viral replication). Report resistance as the Fold-Change (FC) in EC50 relative to the WT control[11][12].

PhenotypicAssay Step1 1. RNA Extraction (Patient Plasma) Step2 2. RT-PCR Amplification (Patient PR + Gag p7/p1/p6) Step1->Step2 Step3 3. Co-transfection into 293T with PR-deleted HIV Backbone Step2->Step3 Ensures Gag-PR co-evolution is captured Step4 4. Harvest Recombinant Virus (MDR Phenotype) Step3->Step4 Step5 5. Infect TZM-bl Cells + Serial PI Dilutions (IDV/DRV) Step4->Step5 Step6 6. Quantify Luciferase (Calculate EC50 Fold-Change) Step5->Step6 Dose-response curve generation

Workflow for recombinant phenotypic susceptibility assay capturing Gag-PR co-evolution.

Conclusion

The transition from Indinavir to Darunavir represents a triumph of structure-based drug design. While Indinavir's rigid, side-chain-dependent binding leaves it highly vulnerable to active site mutations and Gag-mediated compensatory mechanisms, Darunavir's flexible, backbone-binding architecture establishes an exceptionally high genetic barrier. For drug development professionals, the comparative analysis of these two molecules underscores the necessity of targeting highly conserved structural elements and utilizing comprehensive phenotypic assays that account for whole-system viral evolution.

Sources

Validation

A Comparative Guide to the Antiviral Activity of Indinavir Across Diverse Viral Clades

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the antiviral activity of Indinavir, a first-generation HIV-1 protease inhibitor. As the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the antiviral activity of Indinavir, a first-generation HIV-1 protease inhibitor. As the landscape of viral diversity continues to evolve, understanding the efficacy of established antiretrovirals against different viral clades is paramount for both clinical management and the development of next-generation therapeutics. This document offers a comprehensive comparison of Indinavir's performance, supported by experimental data and detailed methodologies, to inform research and development efforts in the field of virology.

Introduction: Indinavir and the Challenge of Viral Diversity

Indinavir, marketed under the trade name Crixivan, is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] It was a cornerstone of early highly active antiretroviral therapy (HAART), significantly improving patient outcomes by suppressing viral replication.[3][4] However, the global HIV-1 pandemic is characterized by extensive genetic diversity, with the virus classified into several groups, subtypes (clades), and circulating recombinant forms (CRFs).[5][6] This genetic variability can impact the susceptibility of the virus to antiretroviral agents, including protease inhibitors.[7][8]

This guide will explore the validation of Indinavir's antiviral activity, with a particular focus on its efficacy across different HIV-1 clades. We will delve into the experimental methodologies used to assess antiviral potency and present a comparative analysis of Indinavir's performance against other protease inhibitors.

Mechanism of Action: Targeting HIV-1 Protease

Indinavir functions as a competitive inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle.[3] During viral replication, the HIV-1 protease cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes. This process is critical for the assembly of infectious virions.[1] Indinavir binds to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[3] This disruption of the viral maturation process leads to a reduction in viral load.

Diagram: Indinavir's Mechanism of Action

cluster_inhibition Effect of Indinavir Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Produces Immature, Non-infectious Virions Immature, Non-infectious Virions HIV-1 Protease->Immature, Non-infectious Virions Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins->Infectious Virion Assembly Indinavir Indinavir Indinavir->HIV-1 Protease Inhibits

Caption: Indinavir competitively inhibits HIV-1 protease, preventing polyprotein cleavage and leading to non-infectious virions.

Validating Antiviral Activity: Key Experimental Protocols

To objectively assess the antiviral efficacy of Indinavir and compare it across different viral clades, a suite of in vitro assays is employed. These assays provide quantitative measures of the drug's ability to inhibit viral replication and its potential toxicity to host cells.

Cell-Based Assays for Antiviral Efficacy

a) HIV-1 p24 Antigen ELISA

This assay is a cornerstone for quantifying HIV-1 replication in cell culture. The p24 antigen is a core structural protein of the virus, and its concentration in the supernatant of infected cell cultures directly correlates with the amount of viral replication.

Step-by-Step Protocol:

  • Cell Seeding: Plate a suitable host cell line (e.g., MT-4, PM1, or peripheral blood mononuclear cells) in a 96-well plate.

  • Compound Addition: Add serial dilutions of Indinavir to the wells. Include a positive control (another protease inhibitor) and a no-drug control.

  • Viral Infection: Infect the cells with a standardized amount of the desired HIV-1 clade.

  • Incubation: Incubate the plates for 5-7 days to allow for viral replication.

  • Supernatant Collection: After incubation, collect the cell-free supernatant.

  • ELISA: Quantify the p24 antigen in the supernatant using a commercially available ELISA kit.[9][10][11][12] The assay involves capturing the p24 antigen with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.

  • Data Analysis: The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated by plotting the percentage of p24 inhibition against the drug concentration.

b) Plaque Reduction Assay

This assay is considered the gold standard for quantifying the infectivity of lytic viruses and is adaptable for HIV-1. It measures the ability of an antiviral compound to reduce the formation of plaques (localized areas of cell death) in a cell monolayer.[3][13][14][15]

Step-by-Step Protocol:

  • Cell Seeding: Plate a monolayer of adherent cells that are susceptible to HIV-1 infection (e.g., U87.CD4.CXCR4.CCR5 cells) in multi-well plates.

  • Virus-Drug Incubation: Pre-incubate serial dilutions of Indinavir with a known amount of infectious virus.

  • Infection: Add the virus-drug mixture to the cell monolayers and allow the virus to adsorb to the cells.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the no-drug control, and the EC50 is determined.

Cytotoxicity Assessment: The MTT Assay

It is crucial to differentiate between true antiviral activity and non-specific cytotoxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][17][18][19]

Step-by-Step Protocol:

  • Cell Seeding: Seed the same host cells used in the antiviral assays in a 96-well plate.

  • Compound Addition: Add serial dilutions of Indinavir to the wells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm).

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated, representing the drug concentration that reduces cell viability by 50%.

The Selectivity Index (SI) , calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI indicates greater selectivity for viral targets over host cells.

Diagram: Experimental Workflow for Antiviral Validation

cluster_efficacy Antiviral Efficacy cluster_toxicity Cytotoxicity A HIV-1 p24 ELISA D D A->D Calculate EC50/IC50 B Plaque Reduction Assay B->D C MTT Assay E E C->E Calculate CC50 F Therapeutic Potential Assessment D->F Determine Selectivity Index (SI = CC50 / EC50) E->F

Caption: Workflow for assessing antiviral efficacy (EC50/IC50) and cytotoxicity (CC50) to determine the Selectivity Index.

Comparative Efficacy of Indinavir Across HIV-1 Clades

The genetic diversity of HIV-1, particularly within the protease gene, can influence the binding affinity of protease inhibitors and, consequently, their antiviral activity. While developed primarily against subtype B isolates, the efficacy of Indinavir against other clades is a critical consideration.[7][8]

HIV-1 Clade/MutantIndinavir IC50 (nM)Fold Change vs. Wild-TypeReference
Wild-Type (Subtype B)0.24 - 4.01.0[20]
Wild-Type (Subtype C)< 4.0Similar to Subtype B[20]
Mutant (Subtype C, E35D↑G↑S)> 4.0Increased[20]
Mutant (V82F)Variable (0.1 - 11-fold change)Variable[21]
Mutant (I84V)Variable (0.1 - 11-fold change)Variable[21]
Mutant (V82F/I84V)Significantly Increased (0.7 - 377-fold change)Significantly Increased[21]

Analysis of In Vitro Susceptibility:

  • Subtype B and C: Studies suggest that Indinavir generally maintains good activity against wild-type isolates of both subtype B and subtype C, which is the most prevalent clade globally.[5][20]

  • Non-B Clades: While comprehensive head-to-head comparisons across all major clades are limited, the presence of natural polymorphisms in the protease gene of non-B clades can potentially affect susceptibility.[7]

  • Resistance Mutations: The development of specific mutations in the protease gene is the primary driver of resistance to Indinavir. Key mutations associated with reduced susceptibility include those at positions 10, 36, 46, 63, 82, and 90.[4][22] The accumulation of multiple mutations can lead to high-level resistance and extensive cross-resistance to other protease inhibitors.

Indinavir in Comparison to Other Protease Inhibitors

Indinavir was one of the first protease inhibitors to be widely used.[2] Since its introduction, several newer protease inhibitors with improved pharmacokinetic profiles and resistance barriers have been developed.

Protease InhibitorKey Characteristics
Indinavir First-generation PI. Requires multiple daily dosing and has a notable side-effect profile, including nephrolithiasis.[14]
Saquinavir The first approved PI. Generally well-tolerated but has lower oral bioavailability.[2]
Ritonavir Potent PI, but now primarily used in low doses to "boost" the levels of other PIs by inhibiting their metabolism.[23]
Lopinavir Co-formulated with ritonavir (Lopinavir/ritonavir). Has been a widely used second-line therapy.[24][25]
Atazanavir Once-daily dosing and generally a more favorable lipid profile compared to older PIs.[23][24][25]
Darunavir A second-generation PI with a high genetic barrier to resistance, often effective against viruses resistant to first-generation PIs.[23][24]

Comparative Insights:

  • Newer protease inhibitors like Atazanavir and Darunavir generally offer advantages in terms of dosing frequency, side-effect profiles (particularly concerning lipid abnormalities), and activity against PI-resistant viral strains.[24][25]

  • The choice of a protease inhibitor in a clinical setting is guided by the patient's treatment history, viral resistance profile, and potential drug interactions.

  • For research purposes, Indinavir remains a valuable tool for studying the mechanisms of HIV-1 protease inhibition and the evolution of drug resistance.

Conclusion and Future Directions

Indinavir played a pivotal role in transforming HIV/AIDS from a fatal to a manageable chronic condition. While newer agents have largely supplanted it in frontline therapy, the study of its antiviral activity across diverse viral clades remains relevant. Understanding the molecular interactions between Indinavir and various protease enzymes, and the genetic determinants of susceptibility, provides crucial insights for the design of novel protease inhibitors with broader and more robust activity against the ever-evolving landscape of HIV-1 and other viral pathogens. The experimental protocols detailed in this guide provide a framework for the continued evaluation of antiviral compounds, ensuring scientific rigor in the quest for more effective and durable therapeutic strategies.

References

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  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

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  • MDPI. (2024, October 17). Antiretroviral Therapy with Ritonavir-Boosted Atazanavir- and Lopinavir-Containing Regimens Correlates with Diminished HIV-1 Neutralization. MDPI. [Link]

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Comparative

Mechanistic and Phenotypic Profiling of Cross-Resistance Patterns Between Indinavir and Nelfinavir

Executive Summary The development of first-generation HIV-1 protease inhibitors (PIs), notably Indinavir (IDV) and Nelfinavir (NFV) , revolutionized antiretroviral therapy. However, clinical application quickly revealed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of first-generation HIV-1 protease inhibitors (PIs), notably Indinavir (IDV) and Nelfinavir (NFV) , revolutionized antiretroviral therapy. However, clinical application quickly revealed that viral escape mechanisms differ drastically depending on the selective pressure applied. This guide provides an objective, data-driven comparison of the cross-resistance patterns between IDV and NFV. By analyzing structural topologies, in vitro phenotypic data, and evolutionary fitness costs, we delineate why failing an NFV-based regimen preserves future treatment options, whereas IDV failure often induces broad cross-resistance.

Structural and Mechanistic Basis of Divergent Resistance

The HIV-1 protease is a homodimeric aspartyl protease. PIs function by competitively binding to its active site, mimicking the natural Gag/Gag-Pol substrate. Despite this shared mechanism, IDV and NFV select for fundamentally different primary resistance mutations due to their distinct chemical interactions with the binding pocket[1].

Nelfinavir (NFV): The D30N Pathway

NFV is unique among early PIs due to its extended non-peptidic structure, specifically its 2-methyl-3-hydroxybenzamide group. This group forms a critical, direct hydrogen bond with the aspartic acid at position 30 (D30) of the viral protease. Under NFV selective pressure, the virus predominantly escapes via the D30N mutation [2].

  • Causality of Specificity: Because the D30 interaction is highly specific to NFV's unique moiety, the D30N substitution disrupts NFV binding without significantly altering the central hydrophobic core. Consequently, D30N confers high-level resistance to NFV but maintains near-complete susceptibility to IDV and other PIs[2],[3].

Indinavir (IDV): The V82A and I84V Pathways

IDV relies heavily on hydrophobic interactions within the central core of the protease pocket, specifically interacting with residues Valine 82 (V82) and Isoleucine 84 (I84).

  • Causality of Cross-Resistance: Mutations such as V82A/F/T and I84V physically expand or alter the geometry of this central pocket[4]. Because all PIs (including NFV) must occupy this central cavity to inhibit the enzyme, altering the core topology inherently reduces the binding affinity for multiple drugs. Thus, IDV-selected mutations generate a broad cross-resistance profile[5],[3].

The L90M Alternative Pathway

While D30N is the primary escape route for NFV, the virus can alternatively select for L90M . Unlike D30N, L90M is an allosteric mutation that distorts the active site from a distance. This distortion affects the binding of both NFV and IDV, leading to intermediate cross-resistance[2],[6].

PI_Resistance WT Wild-Type HIV-1 Protease NFV_Press Nelfinavir (NFV) Pressure WT->NFV_Press IDV_Press Indinavir (IDV) Pressure WT->IDV_Press D30N D30N Mutation (Primary NFV) NFV_Press->D30N Favored Pathway L90M L90M Mutation (Alternative NFV) NFV_Press->L90M Alternative V82A V82A / I84V (Primary IDV) IDV_Press->V82A Core Alteration NFV_Res High NFV Resistance Low IDV Cross-Resistance D30N->NFV_Res Broad_Res Broad Cross-Resistance (NFV + IDV) L90M->Broad_Res Partial V82A->Broad_Res High

Evolutionary divergence of HIV-1 protease under Nelfinavir vs. Indinavir selective pressure.

Quantitative Phenotypic Profiles and Fitness Costs

To objectively compare these drugs, we must evaluate both the phenotypic fold-change (FC) in IC50 and the evolutionary fitness cost imposed on the virus. Resistance is a trade-off: mutations that block drug binding often impair the enzyme's ability to process natural viral polyproteins[6].

Genotype ProfileSelected ByNFV IC50 Fold-ChangeIDV IC50 Fold-ChangeRelative Replicative Fitness (WT = 100%)Structural Consequence
Wild-Type None1.0x1.0x100%Baseline binding
D30N NFV30x - 42x 1.2x< 30% (Severe Impairment)Loss of specific H-bond[2]
D30N + N88D NFV>40x 1.5x~85% (Compensated)Restored structural stability[2]
L90M NFV / SQV4.2x - 5.7x2.5x~60% (Moderate Impairment)Allosteric pocket distortion[2],[6]
V82A / I84V IDV>10x >15x ~50% (Moderate Impairment)Central hydrophobic core expansion[4]

Data synthesized from in vitro phenotyping assays and.

Insight: The D30N mutation severely cripples viral replication capacity[6]. To survive, the virus rapidly acquires the secondary mutation N88D, which restores fitness without expanding the resistance profile to IDV[2]. Conversely, IDV-selected mutations like V82A permanently alter the core, ensuring that subsequent exposure to NFV will be ineffective due to pre-existing cross-resistance[7],[4].

Experimental Methodology: Single-Cycle Recombinant Virus Phenotyping

To generate the quantitative data shown above, researchers rely on recombinant virus assays.

Why this protocol is a self-validating system: Isolating live virus from a patient introduces confounding variables from mutations in other viral genes (e.g., Gag cleavage sites). By co-transfecting a standardized ΔPR-RT backbone alongside the amplified patient PR gene, this assay isolates the phenotypic contribution of the protease alone. The inclusion of a parallel wild-type (WT) reference ensures that any observed shift in IC50 is strictly causal to the introduced PR mutations[7].

Step-by-Step Protocol
  • Viral RNA Extraction and Targeted Amplification: Extract HIV-1 RNA from patient plasma. Perform RT-PCR to amplify the full-length protease gene (codons 1-99). Causality: Amplifying only the PR gene ensures compensatory mutations elsewhere in the genome do not mask the true kinetic impairment of the mutant protease.

  • Preparation of the Reporter Vector: Utilize a standardized HIV-1 proviral vector (e.g., pNL4-3) engineered with a deletion in the PR region (ΔPR) and containing a luciferase reporter gene. Causality: The luciferase reporter provides a highly sensitive, quantitative readout of viral replication that scales linearly with successful protease maturation.

  • Co-Transfection and Homologous Recombination: Co-transfect the patient PR amplicons and the linearized ΔPR vector into a permissive cell line (e.g., MT-4 cells). Causality: Intracellular homologous recombination seamlessly integrates the patient PR into the vector, preserving the viral quasispecies diversity without the bottlenecking of traditional restriction-enzyme cloning.

  • Drug Titration and Infection: Harvest the recombinant chimeric virus. Infect target cells in 96-well plates pre-loaded with serial dilutions of Indinavir and Nelfinavir. Causality: Testing both drugs simultaneously against the exact same recombinant pool ensures cross-resistance profiles are directly comparable[7].

  • Quantification and IC50 Calculation: Measure luminescence at 72 hours post-infection. Plot dose-response curves to calculate the IC50. Calculate the Fold-Change (FC) by dividing the mutant IC50 by the internal WT IC50[3].

Phenotype_Assay Step1 1. Patient RNA Amplification (RT-PCR of PR Gene) Step3 3. Co-Transfection & Homologous Recombination Step1->Step3 Step2 2. ΔPR Reporter Vector (Standardized Backbone) Step2->Step3 Step4 4. Chimeric Virus Production (Isolated PR Phenotype) Step3->Step4 Step5 5. Infection in presence of IDV / NFV Serial Dilutions Step4->Step5 Step6 6. Dose-Response Curve & IC50 Fold-Change Calculation Step5->Step6

Step-by-step workflow of the single-cycle recombinant virus phenotyping assay.

Implications for Drug Development and Sequencing Strategy

The comparative analysis of IDV and NFV established a foundational principle in antiretroviral drug development: Genetic Barrier and Sequencing [8].

Because NFV failure (via D30N) preserved susceptibility to IDV, NFV was historically positioned as a strategic first-line PI[9]. If a patient failed NFV, they could easily be salvaged with an IDV-based regimen. However, the reverse was not true; failing IDV first selected for V82A/I84V, which conferred broad cross-resistance and rendered NFV obsolete[7],[4].

Modern drug development has learned from this dynamic. Newer PIs, such as Darunavir (DRV), are designed to bind tightly to the highly conserved main chains of the protease active site rather than the variable side chains, drastically increasing the genetic barrier required to induce cross-resistance[10],[4].

References

  • Impact of Nelfinavir Resistance Mutations on In Vitro Phenotype, Fitness, and Replication Capacity of Human Immunodeficiency Virus Type 1 with Subtype B and C Proteases. PMC.[Link]

  • Replicative Fitness of Protease Inhibitor-Resistant Mutants of Human Immunodeficiency Virus Type 1. PMC.[Link]

  • Analysis of HIV Cross-Resistance to Protease Inhibitors Using a Rapid Single-Cycle Recombinant Virus Assay for Patients Failing on Combination Therapies. PubMed.[Link]

  • Structural analyses of 2015-updated drug-resistant mutations in HIV-1 protease. PMC.[Link]

  • HIV-1 Protease Mutations and Protease Inhibitor Cross-Resistance. PMC.[Link]

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Validation

A Comparative Pharmacokinetic Analysis of Indinavir: Unboosted vs. Ritonavir-Boosted Regimens

A Guide for Researchers and Drug Development Professionals This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of the HIV-1 protease inhibitor Indinavir when administered as a standalone...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of the HIV-1 protease inhibitor Indinavir when administered as a standalone agent versus its co-administration with the pharmacokinetic enhancer, Ritonavir. This document is intended for researchers, scientists, and drug development professionals engaged in antiretroviral therapy research and clinical pharmacology.

Introduction: The Rationale for Pharmacokinetic Enhancement

Indinavir, an HIV-1 protease inhibitor, plays a crucial role in combination antiretroviral therapy. Its efficacy is intrinsically linked to maintaining plasma concentrations sufficient to inhibit viral replication. However, unboosted Indinavir possesses a challenging pharmacokinetic profile characterized by a short half-life of approximately 1.8 hours and significant first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines. This necessitates a demanding dosing schedule of 800 mg every eight hours on an empty stomach to achieve therapeutic concentrations, which can lead to high peak concentrations (Cmax) and low trough concentrations (Cmin). Such a profile not only impacts patient adherence but can also be associated with an increased risk of adverse effects, such as nephrolithiasis, and the potential for the development of drug resistance if trough concentrations fall below the inhibitory concentration for the virus.

The introduction of low-dose Ritonavir as a pharmacokinetic enhancer, or "booster," revolutionized Indinavir therapy. Ritonavir is a potent inhibitor of CYP3A4. By co-administering a small, sub-therapeutic dose of Ritonavir with Indinavir, the extensive metabolism of Indinavir is significantly reduced. This "boosting" effect leads to a more favorable pharmacokinetic profile, allowing for a reduced and more convenient dosing frequency, while maintaining therapeutic drug exposure.

The Mechanism of Ritonavir Boosting

The primary mechanism by which Ritonavir enhances Indinavir's pharmacokinetics is through the potent and mechanism-based inactivation of the CYP3A4 enzyme. Indinavir is a substrate of CYP3A4, meaning it is broken down by this enzyme. Ritonavir also acts as a substrate for CYP3A4 but is metabolized to a reactive intermediate that covalently binds to the enzyme, rendering it inactive. This irreversible inhibition of CYP3A4 significantly decreases the first-pass metabolism and systemic clearance of Indinavir. The result is a substantial increase in the plasma concentrations and a prolongation of the half-life of Indinavir.

cluster_GutLumen Gut Lumen cluster_Enterocyte Enterocyte (Intestinal Cell) cluster_PortalVein Portal Vein cluster_Hepatocyte Hepatocyte (Liver Cell) cluster_SystemicCirculation Systemic Circulation Indinavir_Oral Oral Indinavir Indinavir_Absorbed Absorbed Indinavir Indinavir_Oral->Indinavir_Absorbed Absorption Ritonavir_Oral Oral Ritonavir Ritonavir_Absorbed Absorbed Ritonavir Ritonavir_Oral->Ritonavir_Absorbed Absorption CYP3A4_Intestinal Intestinal CYP3A4 Indinavir_Absorbed->CYP3A4_Intestinal Metabolism Indinavir_Portal Indinavir Indinavir_Absorbed->Indinavir_Portal Ritonavir_Absorbed->CYP3A4_Intestinal Inhibition Ritonavir_Portal Ritonavir Ritonavir_Absorbed->Ritonavir_Portal Indinavir_Liver Indinavir Indinavir_Portal->Indinavir_Liver Ritonavir_Liver Ritonavir Ritonavir_Portal->Ritonavir_Liver CYP3A4_Hepatic Hepatic CYP3A4 Indinavir_Liver->CYP3A4_Hepatic Metabolism Indinavir_Systemic Increased Indinavir Levels Indinavir_Liver->Indinavir_Systemic Reduced Clearance Ritonavir_Liver->CYP3A4_Hepatic Inhibition Metabolites Inactive Metabolites CYP3A4_Hepatic->Metabolites

Caption: Metabolic pathway of Indinavir and the inhibitory action of Ritonavir.

Comparative Pharmacokinetic Parameters

The co-administration of Ritonavir leads to profound and clinically significant alterations in the pharmacokinetic profile of Indinavir. The following table summarizes the key pharmacokinetic parameters for unboosted and Ritonavir-boosted Indinavir regimens.

Pharmacokinetic ParameterUnboosted Indinavir (800 mg q8h)Ritonavir-Boosted Indinavir (e.g., 800 mg/100 mg q12h)Fold Change
Cmax (Maximum Concentration) ~12,617 nMIncreased up to 110%~2.1-fold increase
AUC (Area Under the Curve) ~30,691 nM·hIncreased up to 475%~2.85 to 5.75-fold increase
Cmin (Trough Concentration) ~251 nMIncreased 11- to 33-fold11- to 33-fold increase
Half-life (t1/2) ~1.8 hoursIncreased to ~2.7 - 3.4 hours~1.5 to 1.9-fold increase
Dosing Frequency Every 8 hoursEvery 12 hoursReduced
Food Effect Significant reduction in absorption with high-fat mealsNegligibleMitigated

Note: The exact fold changes can vary depending on the specific doses of Indinavir and Ritonavir used.

Clinical Implications of Ritonavir Boosting

The pharmacokinetic modifications induced by Ritonavir have several important clinical benefits:

  • Improved Patient Adherence: The shift from a thrice-daily to a twice-daily dosing regimen significantly improves convenience and adherence for patients.

  • Enhanced Virologic Suppression: The substantial increase in trough concentrations ensures that Indinavir levels remain above the required inhibitory concentration for a longer duration, leading to more potent and sustained viral suppression.

  • Overcoming Drug Resistance: Higher trough concentrations may help overcome low-level viral resistance.

  • Reduced Pill Burden: Although a second drug is added, the overall daily pill count can be reduced in some combination therapies.

  • Mitigation of Food Effects: Ritonavir boosting negates the significant negative impact of food on Indinavir absorption, allowing for more flexibility in administration with respect to meals.

  • Reduced Intersubject Variability: Ritonavir has been shown to reduce the between-subject variability in Indinavir's AUC and trough concentrations, leading to more predictable drug exposure.

However, it is crucial to consider the potential for increased drug-drug interactions due to Ritonavir's potent inhibition of CYP3A4, which can affect the metabolism of numerous other medications.

Experimental Protocol: A Comparative Pharmacokinetic Study

This section outlines a standardized, step-by-step methodology for a clinical trial designed to compare the pharmacokinetics of unboosted and Ritonavir-boosted Indinavir.

Objective: To compare the steady-state pharmacokinetic parameters (Cmax, AUC, Cmin, t1/2) of Indinavir administered alone versus in combination with low-dose Ritonavir in healthy adult volunteers.

Study Design: An open-label, two-period, fixed-sequence crossover study.

Methodology:

  • Subject Recruitment and Screening:

    • Recruit a cohort of healthy adult volunteers (n=24) who meet the inclusion criteria (e.g., age 18-55, normal BMI, no clinically significant abnormalities on physical examination and laboratory tests).

    • Obtain written informed consent from all participants.

  • Period 1: Unboosted Indinavir Regimen:

    • Administer Indinavir 800 mg every 8 hours for 7 days to reach steady-state.

    • On day 7, collect serial blood samples at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose.

  • Washout Period:

    • A washout period of at least 7 days is implemented to ensure complete elimination of Indinavir from the participants' systems.

  • Period 2: Ritonavir-Boosted Indinavir Regimen:

    • Administer Indinavir 800 mg in combination with Ritonavir 100 mg every 12 hours for 7 days.

    • On day 14, collect serial blood samples at pre-dose (0 hours) and at 1, 2, 4, 6, 8, 10, and 12 hours post-dose.

  • Blood Sample Processing and Analysis:

    • Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Centrifuge the samples to separate plasma, which is then stored at -80°C until analysis.

    • Quantify Indinavir concentrations in plasma using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Calculate the following pharmacokinetic parameters for both treatment periods using non-compartmental analysis:

      • Cmax (observed maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC0-τ (area under the plasma concentration-time curve over the dosing interval)

      • Cmin (observed trough plasma concentration)

      • t1/2 (elimination half-life)

      • CL/F (apparent oral clearance)

  • Statistical Analysis:

    • Perform statistical comparisons of the pharmacokinetic parameters between the two treatment periods using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).

cluster_Period1 Period 1: Unboosted Indinavir cluster_Washout Washout cluster_Period2 Period 2: Boosted Indinavir cluster_Analysis Analysis P1_Dosing Indinavir 800mg q8h (7 days) P1_Sampling Blood Sampling (Day 7) P1_Dosing->P1_Sampling Washout_Period 7-day Washout P1_Sampling->Washout_Period P2_Dosing Indinavir 800mg / Ritonavir 100mg q12h (7 days) Washout_Period->P2_Dosing P2_Sampling Blood Sampling (Day 14) P2_Dosing->P2_Sampling HPLC_MS HPLC-MS/MS Analysis P2_Sampling->HPLC_MS PK_Analysis Pharmacokinetic Parameter Calculation HPLC_MS->PK_Analysis Stat_Analysis Statistical Comparison PK_Analysis->Stat_Analysis

Caption: Experimental workflow for a comparative pharmacokinetic study.

Conclusion

The use of low-dose Ritonavir as a pharmacokinetic booster for Indinavir represents a significant advancement in antiretroviral therapy. By potently inhibiting CYP3A4-mediated metabolism, Ritonavir dramatically improves the pharmacokinetic profile of Indinavir, leading to higher and more sustained plasma concentrations. This allows for a more convenient dosing schedule, enhances virologic efficacy, and mitigates the impact of food on drug absorption. Understanding the comparative pharmacokinetics of unboosted and boosted Indinavir is essential for optimizing therapeutic strategies, managing drug interactions, and informing the development of future antiretroviral agents. The experimental protocol provided offers a robust framework for conducting such comparative studies, ensuring the generation of high-quality, reliable data for regulatory submissions and clinical decision-making.

References

  • Indinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available at: [Link]

  • Selected Properties of Indinavir. Available at: [Link]

  • Therapeutic drug monitoring of indinavir in HIV-infected patients undergoing HAART. European Journal of Medical Research. Available at: [Link]

  • Pharmacokinetic Interaction between Ritonavir and Indinavir in Healthy Volunteers. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Pharmacokinetic Interaction between Ritonavir and Indinavir in Healthy Volunteers - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Indinavir - Wikipedia. Available at: [Link]

  • Single-Dose Pharmacokinetics of Indinavir and the Effect of Food - ASM Journals. Available at: [Link]

  • Pharmacokinetics of Indinavir and Ritonavir Administered at 667 and 100 Milligrams, Respectively, Every 12 Hours Compared with Indinavir Administered
Validation

Benchmarking Indinavir Efficacy: A Comparative Guide on Monotherapy vs. Combination Therapy

Executive Summary & Mechanistic Rationale Indinavir sulfate is a highly potent, orally bioavailable competitive inhibitor of the HIV-1 protease enzyme. By binding directly to the active site of the protease, Indinavir pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Indinavir sulfate is a highly potent, orally bioavailable competitive inhibitor of the HIV-1 protease enzyme. By binding directly to the active site of the protease, Indinavir prevents the cleavage of the viral Gag-Pol polyprotein, resulting in the release of immature, non-infectious virions[1].

Early drug development explored Indinavir as a monotherapy; however, the high error rate of HIV-1 reverse transcriptase rapidly selects for compensatory mutations (e.g., V82A, M46L) in the protease gene, drastically reducing the drug's binding affinity[1]. To overcome this evolutionary escape, Indinavir was rigorously benchmarked in combination with nucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine (ZDV) and lamivudine (3TC). This combination, known as Highly Active Antiretroviral Therapy (HAART), imposes a multi-targeted selective pressure that suppresses viral replication below the threshold required for resistance mutations to accumulate[2].

Mechanism A HIV-1 RNA Translation B Gag-Pol Polyprotein A->B C HIV-1 Protease Cleavage B->C D Mature Infectious Virion C->D F Immature Non-infectious Virion C->F In presence of Indinavir E Indinavir Binding (Active Site) E->C Inhibits G Monotherapy Selection Pressure E->G Sub-optimal suppression H Protease Mutations (V82A, M46L) G->H H->C Restores Cleavage

Logic pathway of Indinavir protease inhibition and monotherapy resistance emergence.

Clinical Benchmarking: Monotherapy vs. Combination

The definitive benchmarking of Indinavir's efficacy was established in landmark clinical trials, notably ACTG 320[3]. This double-blind, randomized study evaluated the virological and immunological responses in patients with advanced HIV-1 infection (≤200 CD4 cells/mm³) who were previously exposed to zidovudine[4].

The experimental design directly compared the efficacy of Indinavir monotherapy, dual NRTI therapy (ZDV + 3TC), and triple combination therapy (Indinavir + ZDV + 3TC). The causality behind the trial's success lies in the synergistic mechanism: NRTIs halt the transcription of new viral DNA, while Indinavir ensures that any successfully transcribed and translated virus is rendered non-infectious.

Quantitative Efficacy Comparison (24-Week Data)

The following table synthesizes the quantitative outcomes from the ACTG 320 and related benchmarking studies[3][4][5][6]:

RegimenPatient CohortVirological Response (<500 copies/mL)Mean CD4+ Cell IncreaseDisease Progression (AIDS/Death)
Monotherapy (Indinavir 800mg q8h)ZDV-experienced43%+78 cells/mm³High (due to rapid resistance)
Dual Therapy (ZDV + 3TC)ZDV-experienced0%+6 cells/mm³11.0%
Triple Therapy (Indinavir + ZDV + 3TC)ZDV-experienced90%+95 cells/mm³6.0%

Data Interpretation: The triple therapy regimen demonstrated profound superiority, reducing the hazard ratio for disease progression or death to 0.50 compared to dual therapy[3][4]. The 90% virological suppression rate in the triple-therapy arm validates the hypothesis that multi-pathway inhibition prevents the viral escape mechanisms observed in monotherapy[6].

Experimental Methodologies for Efficacy Validation

To objectively evaluate the efficacy of protease inhibitors like Indinavir, researchers rely on robust, self-validating experimental protocols. Below are the standard methodologies used to quantify in vitro potency and in vivo pharmacokinetics.

Protocol 1: FRET-Based HIV-1 Protease Inhibition Assay

Causality & Logic: This assay utilizes Fluorescence Resonance Energy Transfer (FRET) to measure enzyme kinetics. The substrate contains a fluorophore (EDANS) and a quencher (DABCYL). When intact, fluorescence is intrinsically quenched. Cleavage by the HIV-1 protease separates the pair, yielding a real-time kinetic readout without requiring physical separation steps. Pepstatin A is included as a positive control to self-validate the assay's dynamic range and confirm enzyme viability[1].

Step-by-Step Procedure:

  • Reagent Preparation: Reconstitute recombinant HIV-1 protease and the EDANS/DABCYL FRET substrate in assay buffer (0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)[1]. The acidic pH is chosen specifically to mimic the viral maturation environment.

  • Inhibitor Titration: Prepare serial dilutions of Indinavir (test compound) and Pepstatin A (control) in DMSO to generate a dose-response curve.

  • Pre-incubation: In a 96-well black microplate, combine the protease enzyme with the inhibitor dilutions. Incubate for 15 minutes at 37°C to achieve steady-state binding equilibrium.

  • Reaction Initiation: Add the FRET substrate to all wells to initiate the cleavage reaction[1].

  • Kinetic Readout: Continuously monitor fluorescence (Excitation: 340 nm / Emission: 490 nm) using a microplate reader for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the linear phase. Plot fractional activity against inhibitor concentration to derive the IC50​ and the inhibitory constant ( Ki​ ). Indinavir typically exhibits a highly potent Ki​ of ~0.54 nM[7].

FRET_Assay Step1 1. Reagent Prep Protease & FRET Substrate Step3 3. Pre-incubation Enzyme + Inhibitor (37°C) Step1->Step3 Step2 2. Inhibitor Titration Serial Dilution in DMSO Step2->Step3 Step4 4. Reaction Initiation Add EDANS/DABCYL Substrate Step3->Step4 Step5 5. Kinetic Readout Monitor Fluorescence (Ex340/Em490) Step4->Step5 Step6 6. Data Analysis Calculate IC50 and Ki Step5->Step6

Step-by-step workflow for the FRET-based HIV-1 protease inhibition assay.

Protocol 2: Clinical Pharmacokinetic Quantification via HPLC

Causality & Logic: To ensure that in vitro efficacy translates to in vivo suppression, plasma concentrations of Indinavir must remain above the IC95​ threshold. High-Performance Liquid Chromatography (HPLC) is used for precise quantification. Ether extraction isolates the non-polar Indinavir from plasma proteins, while the inclusion of methylindinavir as an internal standard self-validates the assay by mathematically correcting for any extraction losses[8].

Step-by-Step Procedure:

  • Sample Collection: Collect blood samples at defined intervals (e.g., 0.5 to 8 hours post-dose). Centrifuge at 10,500 × g for 5 minutes to isolate the plasma[9].

  • Extraction: Combine 100 µL of plasma with 10 µL of internal standard (methylindinavir). Perform an ether extraction to isolate the drug compounds. Evaporate the ether and reconstitute the residue in the mobile phase buffer[8][9].

  • Chromatographic Separation: Inject the reconstituted sample onto a C4 or C18 reversed-phase column. Elute isocratically using a mobile phase of 35:65 (v/v) acetonitrile and buffer[8].

  • Detection: Monitor UV absorption at 210 nm, which is selected due to Indinavir's optimum UV absorption profile at this wavelength[8][9].

  • Quantification: Calculate the Area Under the Curve (AUC) for the Indinavir peak relative to the internal standard to determine the exact plasma concentration (calibration range: 10 to 5000 ng/mL)[8].

References

  • Source: nih.
  • Source: benchchem.
  • Source: nih.
  • Source: nih.
  • A controlled trial of two nucleoside analogues plus indinavir in persons with human immunodeficiency virus infection and CD4 cell counts of 200 per cubic millimeter or less.
  • Source: nih.
  • Source: doi.
  • Source: stanford.
  • Indinavir sulfate (MK-639)

Sources

Comparative

Comparative Analysis of Indinavir Protein Binding in Human vs. Rat Plasma: A Preclinical Translation Guide

As drug development professionals navigate the transition from preclinical rodent models to human clinical trials, understanding species-specific pharmacokinetic (PK) parameters is paramount. Among these parameters, plas...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the transition from preclinical rodent models to human clinical trials, understanding species-specific pharmacokinetic (PK) parameters is paramount. Among these parameters, plasma protein binding (PPB) dictates the fraction of unbound, pharmacologically active drug available for target engagement, metabolism, and clearance.

Indinavir (IDV), a potent first-generation HIV-1 protease inhibitor, presents a fascinating case study. Unlike most protease inhibitors (PIs) which exhibit >90% protein binding, Indinavir demonstrates an unusually high unbound fraction. This guide provides an objective, mechanistic comparison of Indinavir's protein binding profiles in human versus rat plasma, supported by self-validating experimental methodologies.

Mechanistic Insights: The Anomaly of Indinavir

In systemic circulation, drugs exist in a dynamic equilibrium between a protein-bound state and an unbound (free) state. For antiretroviral therapies, particularly highly lipophilic PIs like ritonavir or saquinavir, binding to plasma proteins—primarily α1-acid glycoprotein (AAG) and albumin—exceeds 90% to 98% 1.

Indinavir is the notable exception.

The Causality of the High Unbound Fraction

Indinavir binds to human plasma proteins at approximately 60% (leaving ~40% unbound) over a clinically relevant concentration range of 0.05 to 10 µg/mL 2. This relatively low binding affinity is driven by its distinct physicochemical properties (pKa 3.7 and 6.0) and lower lipophilicity compared to its structural analogs. Because only the unbound fraction can cross cell membranes to inhibit the intracellular HIV protease, this 40% free fraction is highly advantageous for antiviral efficacy.

Species Differences: Human vs. Rat

While the unbound fraction of Indinavir is comparable between humans and rats (both exhibiting moderate binding rather than the >90% seen with other PIs), the downstream pharmacokinetic consequences diverge drastically due to species-specific metabolic capacities 3.

In rats, the high availability of free Indinavir in the portal vein meets an exceptionally active hepatic CYP3A1/2 enzyme system. Because hepatic clearance is a function of both intrinsic enzyme activity and the unbound drug fraction ( CLH​=QH​+fu​⋅CLint​QH​⋅fu​⋅CLint​​ ), the combination of high fu​ and high rat CYP3A activity results in massive first-pass metabolism. Consequently, Indinavir oral bioavailability in rats is merely 24% , with a rapid systemic clearance of 107 mL/min/kg . In contrast, human CYP3A4 intrinsic clearance is lower, allowing humans to achieve a ~60-65% oral bioavailability 3.

IDV_Pharmacokinetics Dose Indinavir Dose GI GI Absorption (pH dependent) Dose->GI Liver Hepatic First-Pass CYP3A4 (Human) / CYP3A1/2 (Rat) GI->Liver Plasma Systemic Circulation Liver->Plasma Bioavailability: Human ~65% Rat ~24% Clearance Metabolic Clearance & Renal Excretion Liver->Clearance Pre-systemic Loss Bound Protein Bound (~60%) AAG & Albumin Plasma->Bound Equilibrium Free Unbound Fraction (~40%) Pharmacologically Active Plasma->Free Target HIV-1 Protease Inhibition Free->Target Efficacy Free->Clearance Elimination

Fig 1. Indinavir pharmacokinetic distribution and the role of the unbound fraction in efficacy.

Quantitative Data Comparison

The table below summarizes the critical pharmacokinetic and protein binding parameters of Indinavir across both species, highlighting the translational gap caused by metabolic differences rather than binding differences.

ParameterHuman PlasmaRat PlasmaCausality / Implication
Plasma Protein Binding ~60%~60 - 65%IDV is an anomaly among PIs; it does not heavily bind to AAG/Albumin 1.
Fraction Unbound ( fu​ ) ~40% (0.40)~35 - 40% (0.35-0.40)High fu​ allows excellent target tissue penetration but exposes the drug to rapid hepatic clearance 2.
Primary Binding Proteins AAG, AlbuminAAG, AlbuminFluctuations in AAG (e.g., due to inflammation) have less impact on IDV than on highly bound PIs like Ritonavir 4.
Systemic Clearance ~1.5 - 2.0 L/h107 mL/min/kgRat clearance approaches hepatic blood flow due to hyperactive CYP3A1/2 acting on the large free fraction 3.
Oral Bioavailability ~60 - 65%~24%High first-pass effect in rats necessitates higher dosing to achieve equivalent human systemic exposure 3.

Experimental Methodology: Self-Validating Equilibrium Dialysis

To accurately determine the unbound fraction of Indinavir, Rapid Equilibrium Dialysis (RED) is the gold standard. The following protocol is designed as a self-validating system : it includes matrix matching to eliminate LC-MS/MS ionization bias and a mass-balance recovery calculation to ensure the drug is not lost to non-specific binding (NSB).

Materials Required
  • Matrices: Pooled human plasma (K2EDTA) and pooled Sprague-Dawley rat plasma.

  • Apparatus: 96-well RED device with 12-14 kDa Molecular Weight Cut-Off (MWCO) regenerated cellulose membranes. Rationale: Albumin (~66 kDa) and AAG (~41 kDa) are retained, while IDV (613.8 g/mol ) freely diffuses.

  • Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

Step-by-Step Protocol
  • Preparation & Spiking:

    • Spike Indinavir into both human and rat plasma to achieve clinically relevant concentrations (e.g., 1 µM and 10 µM). Keep the organic solvent (DMSO) concentration below 1% to prevent protein denaturation.

  • Dialysis Loading:

    • Load 150 µL of the spiked plasma into the donor chamber (red ring).

    • Load 300 µL of PBS into the corresponding receiver chamber (white ring).

  • Equilibration:

    • Seal the plate and incubate at 37°C on an orbital shaker at 150 rpm for 4 to 6 hours. Note: 4 hours is typically sufficient for IDV to reach equilibrium, but a time-course validation should be performed initially.

  • Aliquoting & Matrix Matching (Critical Step):

    • To prevent differential matrix effects (ion suppression/enhancement) during mass spectrometry, the matrices must be equalized.

    • Transfer 50 µL of post-dialysis plasma to a new tube and add 50 µL of blank PBS.

    • Transfer 50 µL of post-dialysis PBS to a new tube and add 50 µL of blank plasma.

  • Protein Precipitation:

    • Add 300 µL of ice-cold Acetonitrile containing an internal standard (e.g., Indinavir-d6) to all samples. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system for quantification.

Self-Validation & Calculations

1. Fraction Unbound ( fu​ ): fu​=Concentration in Donor (Plasma)Concentration in Receiver (Buffer)​

2. Mass Balance Recovery (Quality Control): To prove the protocol's trustworthiness, you must calculate recovery to rule out NSB to the Teflon plate or cellulose membrane.

Recovery (%)=Volinitial​×Concinitial​(Voldonor​×Concdonor​)+(Volreceiver​×Concreceiver​)​×100

Acceptance Criteria: Recovery must be between 85% and 115%. If lower, NSB is occurring, and pre-conditioning of the membrane or a shift to ultracentrifugation is required.

RED_Protocol Step1 1. Matrix Prep Spike Plasma with IDV Step2 2. Dialysis Setup Donor: Plasma | Receiver: PBS Step1->Step2 Step3 3. Equilibration 37°C, 150 rpm, 4-6 hours Step2->Step3 Step4 4. Matrix Matching Cross-spike aliquots for LC-MS/MS Step3->Step4 Step5 5. Protein Precipitation Acetonitrile + Internal Standard Step4->Step5 Step6 6. Quantification Calculate Fu = [Buffer] / [Plasma] Step5->Step6

Fig 2. Self-validating equilibrium dialysis workflow for plasma protein binding determination.

Conclusion for Drug Development Professionals

When scaling pharmacokinetic models of Indinavir from rat to human, researchers must recognize that the fraction unbound is relatively conserved across species (~40%) . The dramatic species differences observed in vivo—specifically the poor bioavailability and rapid clearance in rats—are not artifacts of differential protein binding. Instead, they are driven by the rat's highly efficient CYP3A-mediated hepatic first-pass metabolism acting upon the large pool of freely available drug. Understanding this causality prevents the misattribution of PK failures to binding phenomena and ensures accurate allometric scaling during preclinical development.

References

  • In Vivo Effect of α1-Acid Glycoprotein on Pharmacokinetics of Amprenavir, a Human Immunodeficiency Virus Protease Inhibitor. Antimicrobial Agents and Chemotherapy (PMC). Available at:[Link]

  • Single-Dose Pharmacokinetics of Indinavir and the Effect of Food. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]

  • Species differences in the pharmacokinetics and metabolism of indinavir, a potent human immunodeficiency virus protease inhibitor. Drug Metabolism and Disposition (PubMed). Available at: [Link]

  • Plasma Protein Binding and Volume of Distribution: Determination, Prediction and Use in Early Drug Discovery. ResearchGate. Available at:[Link]

Sources

Validation

The Mechanistic Challenge: HIV-1 Protease and Drug Resistance

As a Senior Application Scientist in structure-based drug design, I frequently encounter a critical bottleneck in the hit-to-lead optimization phase: the over-reliance on raw molecular docking scores. While algorithms li...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structure-based drug design, I frequently encounter a critical bottleneck in the hit-to-lead optimization phase: the over-reliance on raw molecular docking scores. While algorithms like AutoDock Vina and Schrödinger’s Glide are exceptional for high-throughput virtual screening (HTVS), their empirical scoring functions often fail to accurately rank highly potent compounds or account for viral mutations.

This guide provides a comprehensive framework for computationally screening and experimentally validating Indinavir analogs against HIV-1 protease. By bridging the gap between in silico predictions and thermodynamic ground truth, we establish a self-validating system for antiretroviral drug development.

Indinavir is a potent transition-state analog that inhibits HIV-1 protease (PR), a homodimeric aspartic protease essential for viral maturation. Indinavir mimics the tetrahedral intermediate of the natural polypeptide substrate, locking the highly flexible PR flaps (residues 39–57) into a closed conformation and forming critical hydrogen bonds with the catalytic Asp25/Asp25' residues [1].

However, the rapid mutation rate of HIV-1 frequently results in multi-drug resistant (MDR) variants. Mutations such as V82T and I84V do not significantly alter the protein backbone (RMSD ~0.2 Å) but drastically reduce the van der Waals contacts with the hydrophobic moieties of Indinavir, leading to a 60- to 70-fold decrease in binding affinity [2]. Designing analogs requires a rigorous workflow that evaluates both wild-type and mutant binding kinetics.

Mechanism PR HIV-1 Protease (Asp25/Asp25' Catalytic Site) Mut V82T / I84V Mutation PR->Mut Viral Evolution IDV Indinavir (IDV) PR->IDV High Affinity (Wild-Type) Mut->IDV Reduced Affinity (Loss of VdW contacts) Analog Optimized IDV Analogs (Modified HEA Scaffold) Mut->Analog Restored Binding (Steric Compensation)

Mechanistic impact of V82T/I84V mutations on Indinavir binding and analog rescue.

Computational Screening: Docking vs. Free Energy Rescoring

When evaluating hydroxyethylamine (HEA)-based Indinavir analogs, relying solely on rigid-receptor docking scores introduces false positives. The active site of HIV-1 PR is highly plastic, and the entropic penalty of flap closure must be accounted for.

We employ a consensus docking approach followed by Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) rescoring. While Glide XP excels at penalizing steric clashes and rewarding deep hydrophobic enclosure, MM-GBSA incorporates implicit solvation models that better correlate with experimental binding free energies ( ΔG ).

Table 1: In Silico Performance Comparison (Wild-Type HIV-1 PR)

Data synthesized from benchmark studies on HEA-based protease inhibitors [3].

CompoundAutoDock Vina Score (kcal/mol)Glide XP GScore (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Predictive Accuracy (Rank)
Indinavir (Control) -8.82-9.46-13.03Baseline
Analog IND-16 -8.95-10.12-15.45High
Analog IND-20 -8.10-8.90-11.20Moderate
Analog IND-Mut1 -6.50-7.20-8.50Poor
Protocol 1: High-Fidelity Docking and MM-GBSA Rescoring

Causality: Standard docking treats the receptor as rigid. By applying MM-GBSA, we allow local relaxation of the PR flaps and catalytic aspartates, minimizing artifactual steric clashes generated during initial pose generation.

  • Protein Preparation: Retrieve HIV-1 PR co-crystallized with Indinavir (e.g., PDB ID: 2B7Z) [4]. Assign protonation states at pH 5.0 (optimal for HIV-1 PR assays). Ensure one catalytic aspartate (Asp25) is protonated while the other (Asp25') is deprotonated.

  • Grid Generation: Center the grid box on the native Indinavir ligand. Apply a scaling factor of 1.0 to van der Waals radii to allow for tight binding geometries.

  • Flexible Docking: Run Glide Extra Precision (XP). Retain the top 5 poses per analog.

  • MM-GBSA Rescoring: Export the docked complexes to Schrödinger's Prime. Run an energy minimization of the ligand and residues within 5.0 Å of the ligand using the OPLS3e force field and VSGB solvation model.

Experimental Validation: The Thermodynamic Ground Truth

Docking scores are unitless approximations; they are not true thermodynamic values. To validate computational predictions, we must measure the actual binding enthalpy ( ΔH ), entropy ( −TΔS ), and stoichiometry ( n ) using Isothermal Titration Calorimetry (ITC) .

However, Indinavir and successful analogs are sub-nanomolar inhibitors. Direct ITC titration of picomolar/nanomolar inhibitors results in a rectangular binding isotherm (a steep drop with no data points in the transition region), making the association constant ( Ka​ ) impossible to calculate accurately.

Causality: To solve this, we use a Displacement Titration Protocol . We pre-saturate the HIV-1 protease with a weak competitive inhibitor (acetyl-pepstatin). When the potent Indinavir analog is titrated in, it must displace the weak inhibitor. This lowers the apparent affinity of the analog into the measurable range of the calorimeter ( Ka​≤109M−1 ) [5].

Workflow A 1. In Silico Library (HEA Analogs) B 2. Consensus Docking (Glide XP / Vina) A->B C 3. MM-GBSA / QM/MM Rescoring B->C D 4. Displacement ITC (Thermodynamic Data) C->D E 5. X-Ray Crystallography (Pose Verification) D->E

End-to-end validation workflow from computational design to structural verification.

Protocol 2: Displacement Isothermal Titration Calorimetry (ITC)
  • Buffer Preparation: Prepare 10 mM sodium acetate buffer, pH 5.0, with 2% (vol/vol) DMSO to ensure ligand solubility. Degas all solutions to prevent signal-disrupting bubbles.

  • Reference Titration: Titrate acetyl-pepstatin (300 µM) into the calorimetric cell containing HIV-1 PR (20 µM) at 25°C. Extract the baseline thermodynamic parameters for the weak inhibitor.

  • Displacement Titration: Load the calorimetric cell with HIV-1 PR (20 µM) pre-incubated with acetyl-pepstatin (200 µM).

  • Injection: Titrate the Indinavir analog (290 µM) into the cell using 10 µL injection volumes.

  • Data Deconvolution: Use a competitive binding model to extract the true binding affinity of the Indinavir analog by factoring out the known affinity of acetyl-pepstatin [5].

Table 2: Experimental vs. Computational Validation

Notice how MM-GBSA accurately predicts the rank order, but experimental ITC reveals the enthalpic vs. entropic drivers of binding.

CompoundMM-GBSA ΔGbind​ ITC ΔGbind​ (Exp)ITC ΔH (Enthalpy)ITC −TΔS (Entropy)True Kd​
Indinavir -13.03 kcal/mol-12.70 kcal/mol-8.50 kcal/mol-4.20 kcal/mol~0.5 nM
Analog IND-16 -15.45 kcal/mol-14.10 kcal/mol-10.20 kcal/mol-3.90 kcal/mol~0.04 nM
Analog IND-20 -11.20 kcal/mol-9.80 kcal/mol-6.10 kcal/mol-3.70 kcal/mol~65.0 nM

Advanced Validation: QM/MM for Drug-Resistant Mutants

When dealing with the V82T/I84V mutant, standard molecular mechanics force fields often fail to capture the subtle electronic shifts caused by the altered microenvironment. For rigorous validation, we recommend Hybrid ab initio Quantum Mechanical/Molecular Mechanical (QM/MM) free-energy optimization .

By treating the Indinavir analog and the catalytic Asp25/Asp25' residues with high-level Quantum Mechanics (e.g., Density Functional Theory) while simulating the rest of the protein and solvent with Molecular Mechanics, researchers can accurately calculate the protonation state transitions and binding free-energy changes ( ΔΔG ) upon mutation, successfully reproducing the 60-fold drop in affinity observed in vitro [2].

Conclusion

Molecular docking is an indispensable tool for prioritizing Indinavir analogs, but it is not a standalone solution. A robust drug discovery pipeline must treat docking scores as hypotheses. By coupling Glide/Vina screening with MM-GBSA rescoring, and ultimately anchoring those predictions in rigorous thermodynamic experiments like Displacement ITC, researchers can confidently advance HIV-1 protease inhibitors that overcome viral resistance.

References

  • Tie, Y., et al. (2015). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. National Institutes of Health (PMC). Available at:[Link]

  • Matsuzaki, Y., et al. (2022). Hybrid QM/MM Free-Energy Evaluation of Drug-Resistant Mutational Effect on the Binding of an Inhibitor Indinavir to HIV-1 Protease. Journal of Chemical Information and Modeling - ACS Publications. Available at:[Link]

  • Sharma, A., et al. (2020). Discovery of New Hydroxyethylamine Analogs against 3CLpro Protein Target of SARS-CoV-2: Molecular Docking, Molecular Dynamics Simulation, and Structure–Activity Relationship Studies. ACS Publications. Available at:[Link]

  • RCSB Protein Data Bank. (2006). 2B7Z: Structure of HIV-1 protease mutant bound to indinavir. RCSB PDB. Available at:[Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). ITC determination of the binding thermodynamics of indinavir to the HIV-1 protease. ResearchGate. Available at:[Link]

Comparative

Mechanistic and Kinetic Profiling of Indinavir: Wild-Type vs. V82A Mutant HIV-1 Protease

As the landscape of antiretroviral therapy evolves, understanding the precise molecular mechanisms of drug resistance is paramount for drug development professionals. Indinavir, a first-generation transition-state analog...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antiretroviral therapy evolves, understanding the precise molecular mechanisms of drug resistance is paramount for drug development professionals. Indinavir, a first-generation transition-state analogue, is a highly potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. However, the emergence of the V82A active-site mutation significantly compromises its clinical efficacy.

This guide provides an objective, in-depth comparison of Indinavir’s performance against Wild-Type (WT) and V82A mutant HIV-1 proteases, elucidating the structural causality of resistance and providing a self-validating experimental framework for kinetic profiling.

Structural Dynamics: The Causality of V82A Resistance

HIV-1 protease is a homodimeric aspartyl protease responsible for cleaving viral Gag and Gag-Pol polyproteins. Indinavir achieves its sub-nanomolar potency against the WT enzyme by mimicking the transition state of this cleavage event. In the WT active site, the hydrophobic moieties of Indinavir (specifically the indanyl and benzyl groups) form extensive 1 with the isopropyl side chain of Valine 82 (Val82), located on the flexible active-site flaps[1].

Under selective drug pressure, the virus frequently acquires the V82A mutation . The substitution of valine with alanine truncates the side chain, removing two critical methyl groups.

  • Impact on Indinavir: This truncation creates a spatial void in the S1/S1' binding pocket, drastically reducing the hydrophobic packing and binding enthalpy required to stabilize the rigid Indinavir molecule[2].

  • Impact on Viral Viability: Unlike rigid inhibitors, natural viral polyprotein substrates rely on a flexible "substrate envelope" and a highly conserved hydrogen-bonding network. Consequently, the V82A mutation compromises drug binding while preserving sufficient catalytic efficiency for viral maturation[1].

Mechanism cluster_WT Wild-Type HIV-1 Protease cluster_Mut V82A Mutant Protease WT_Res Val82 Residue WT_Bind Optimal van der Waals Contacts with Indinavir WT_Res->WT_Bind WT_Out Potent Viral Inhibition (Ki ~ 0.52 nM) WT_Bind->WT_Out Mut_Res Ala82 Residue Mut_Bind Loss of Hydrophobic Contacts Mut_Res->Mut_Bind Mut_Sub Conserved H-Bonds with Natural Substrate Mut_Res->Mut_Sub Mut_Out Reduced Affinity & Viral Escape Mut_Bind->Mut_Out

Structural mechanism of Indinavir resistance mediated by the V82A mutation.

Quantitative Performance Comparison

The biochemical consequence of the V82A mutation is a marked decrease in Indinavir's inhibitory efficiency. To contextualize this performance drop, we compare Indinavir against other protease inhibitors (Saquinavir and Ritonavir)[3],[4]. Saquinavir, for instance, is structurally distinct and relies less on Val82 interactions, resulting in a lower fold-change in resistance[4].

Table 1: Kinetic and Antiviral Parameters against WT and V82A HIV-1 Protease
InhibitorEnzyme StrainApparent Ki (nM)Relative Resistance (Ki Fold Change)Antiviral IC50 (nM)
Indinavir Wild-Type0.521.0x25 - 50
Indinavir V82A Mutant~6.80~13.0x>300
Saquinavir Wild-Type0.121.0x15
Saquinavir V82A Mutant~0.26~2.2x30
Ritonavir Wild-Type0.0151.0x20
Ritonavir V82A Mutant~0.15~10.0x>150

(Data synthesized from established in vitro kinetic evaluations and cell-based infectivity assays[3],[4],[5].)

Experimental Methodology: FRET-Based Kinetic Profiling

To accurately quantify the performance degradation of Indinavir against the V82A mutant, a self-validating Fluorescence Resonance Energy Transfer (FRET) assay is employed.

Causality in Experimental Design

Standard Michaelis-Menten kinetics assume the inhibitor concentration [I] is vastly greater than the active enzyme concentration [E] . However, because Indinavir's Ki​ for the WT enzyme is in the sub-nanomolar range (~0.52 nM)[5], the required assay [E] is often close to the Ki​ . This violates steady-state assumptions, necessitating the use of the Morrison equation for tight-binding inhibitors. Furthermore, Indinavir induces a conformational change (flap closure) upon binding; therefore, a pre-incubation step is mandatory to allow this slow-binding isomerization to reach equilibrium before substrate addition.

Step-by-Step Protocol

Step 1: Reagent & Buffer Preparation

  • Prepare Assay Buffer: 50 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 0.1% BSA, adjusted to pH 4.7 .

    • Rationale: HIV-1 PR is an aspartyl protease; the acidic pH is strictly required to maintain the catalytic aspartate dyad (Asp25/Asp25') in the correct protonation state.

Step 2: Enzyme & Inhibitor Preparation

  • Dilute recombinant WT and V82A HIV-1 PR to a final active concentration of 10 nM in the assay buffer.

  • Prepare 12-point serial dilutions of Indinavir (0.1 nM to 1000 nM) in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

Step 3: Self-Validating Controls Setup Establish the following controls in your 96-well black microplate to ensure system integrity:

  • Vehicle Control (Vmax): Enzyme + 1% DMSO (No inhibitor).

  • Blank Control: Buffer + Substrate + 1% DMSO (No enzyme; accounts for substrate auto-hydrolysis).

  • Reference Control: Enzyme + 1 µM Pepstatin A (Validates active site functionality).

Step 4: Pre-Incubation

  • Mix 49 µL of the enzyme solution with 1 µL of the Indinavir dilutions (or controls).

  • Incubate the microplate at 37°C for 15 minutes to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.

Step 5: Reaction Initiation & Kinetic Readout

  • Initiate the reaction by adding 50 µL of a fluorogenic FRET substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) to a final concentration of 5 µM.

  • Immediately monitor fluorescence continuously for 15 minutes using a microplate reader ( λex​ = 340 nm, λem​ = 490 nm) at 37°C.

Step 6: Data Analysis

  • Extract the initial velocity ( v0​ ) from the linear portion of the fluorescence progression curves.

  • Plot fractional activity ( vi​/v0​ ) versus inhibitor concentration. Fit the data using the Morrison equation for tight-binding inhibitors to derive the apparent Ki​ .

Workflow S1 1. Prepare WT & V82A PR S3 3. Pre-incubate (15 min, 37°C) S1->S3 S2 2. Indinavir Serial Dilutions S2->S3 S4 4. Add FRET Substrate S3->S4 S5 5. Kinetic Readout (Ex/Em) S4->S5 S6 6. Morrison Eq. Analysis S5->S6

FRET-based assay workflow for determining HIV-1 protease inhibition kinetics.

Sources

Safety & Regulatory Compliance

Safety

Indinavir (Sulfate) Laboratory Handling and Disposal: A Comprehensive Operational Guide

As researchers and drug development professionals, our responsibility to experimental integrity extends beyond the bench to the lifecycle management of the compounds we use. Handling Active Pharmaceutical Ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our responsibility to experimental integrity extends beyond the bench to the lifecycle management of the compounds we use. Handling Active Pharmaceutical Ingredients (APIs) like Indinavir—a potent HIV protease inhibitor—mandates a rigorous, self-validating system for handling and disposal. Improper disposal of antiretrovirals not only violates environmental regulations but also risks introducing biologically active compounds into aquatic ecosystems, potentially driving ecological toxicity and antimicrobial resistance.

This guide provides a field-proven, mechanistic approach to Indinavir disposal, aligning laboratory workflows with the latest Environmental Protection Agency (EPA) Subpart P standards [5].

Hazard Characterization and Causality

To design an effective disposal protocol, we must first understand the physico-chemical behavior of the compound. Indinavir sulfate is classified as a Water Hazard Class 1 substance (slightly hazardous for water) [1]. While its acute mammalian toxicity is relatively low, it presents specific occupational hazards, including serious eye irritation (Category 2A) and respiratory tract irritation (Category 3) [3].

When exposed to humid air, the sulfate salt can become amorphous or form a hydrate, leading to slow decomposition [4]. Therefore, maintaining strict environmental controls during both storage and waste accumulation is critical to preventing uncontrolled degradation or aerosolization.

Quantitative Hazard and Property Data

Table 1: Physico-chemical and toxicological parameters dictating Indinavir handling.

ParameterValue / DescriptionOperational Implication
Appearance White to off-white crystalline powder [4, 7]Prone to aerosolization; requires dry cleanup methods.
Storage Temperature -20 °C (Recommended) [2, 3]Waste should be kept in cool, tightly sealed containers to prevent degradation.
Solubility Soluble in water [7]Aqueous waste streams must be captured; strictly prohibits drain disposal.
Acute Toxicity (Oral LD50) > 5,000 mg/kg (Rat) [1, 4]Low acute systemic toxicity, but ingestion must be avoided (H302) [3].
Ecological Impact Water Hazard Class 1 [1]Do not allow undiluted product to reach groundwater or sewage systems [1].

Regulatory Framework: EPA Subpart P Compliance

The EPA's Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) fundamentally changed how healthcare and laboratory facilities handle API waste [5].

The Causality of the Sewer Ban: Historically, dilute aqueous pharmaceutical waste was frequently disposed of via sink drains. However, municipal wastewater treatment plants are not equipped to filter out complex APIs. Under Subpart P, the EPA strictly prohibits the "sewering" (intentional disposal through toilets or drains) of hazardous waste pharmaceuticals [5]. Indinavir waste must be managed as a non-creditable hazardous waste pharmaceutical and routed for high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) [6, 8].

Indinavir Waste Segregation Workflow

The following diagram illustrates the validated logical pathway for segregating and neutralizing Indinavir waste streams in a laboratory setting.

IndinavirDisposal Gen Indinavir Waste Generation Solid Solid Waste (Powder/Crystals) Gen->Solid Liquid Liquid Waste (Solutions/Rinsate) Gen->Liquid Consumables Contaminated PPE & Empty Vials Gen->Consumables Seg EPA Subpart P Segregation Solid->Seg Liquid->Seg Sewer Sewer / Drain (PROHIBITED) Liquid->Sewer Strictly Banned Consumables->Seg Container Non-Creditable Hazardous Waste Container Seg->Container Incineration High-Temperature Incineration (TSDF) Container->Incineration

Figure 1: EPA Subpart P compliant segregation and disposal pathway for Indinavir waste.

Experimental Protocols: Safe Handling and Disposal

A self-validating protocol ensures that every action has a verifiable safety endpoint. Below are the step-by-step methodologies for routine disposal and emergency spill management.

Protocol A: Routine Laboratory Waste Segregation & Lab Packing

This protocol applies to expired Indinavir, unused stock solutions, and contaminated consumables.

  • Primary Containment: Collect all solid Indinavir waste (powders, pills) and liquid solutions in chemically compatible, tightly sealed polyethylene or polypropylene containers [4].

  • Consumable Segregation: Place all contaminated gloves, weighing boats, and empty vials into the designated pharmaceutical waste bin. Do not mix with standard biological waste or trace chemotherapy waste unless specified by your institutional EHS guidelines [9].

  • Labeling: Clearly label the accumulation container as "Hazardous Waste - Non-Creditable Pharmaceuticals"[5, 10]. Ensure the container is kept in a cool, dry, well-ventilated Satellite Accumulation Area (SAA) away from oxidizers [4, 10].

  • Lab Packing: For off-site transport, consolidate the sealed containers into a lab pack. Ensure no incompatible wastes are placed in the same lab pack (per OAC rule 3745-68-16 or local equivalent) [8].

  • Final Destruction: Transfer the lab pack via a licensed hazardous waste transporter to a permitted TSDF for complete destruction via high-temperature incineration[6, 8].

Protocol B: Emergency Spill Containment and Decontamination

Because Indinavir is supplied as a fine powder, spills present a high risk of aerosolization and respiratory irritation [3].

  • Isolation & PPE: Immediately clear the area of unnecessary personnel. Don full personal protective equipment (PPE), including tight-sealing safety goggles, PVC or rubber gloves, protective shoe covers, and a NIOSH-approved particulate respirator [4].

  • Source Control (Solid Spills): Do NOT use a brush or compressed air, which will aerosolize the API. Cover the powder spill with a plastic sheet or tarp to minimize spreading and keep the powder dry[2].

  • Mechanical Recovery: Take up the material mechanically (e.g., using a HEPA-filtered vacuum dedicated to chemical spills or careful shoveling) and place it into an appropriate, labeled hazardous waste container [2].

  • Chemical Decontamination: Wash the spill area with an alkaline sodium hypochlorite solution to chemically degrade residual API, followed by copious amounts of water [4].

  • Rinsate Capture: Crucial Step. Do not flush the decontamination rinsate down the drain. Soak up the liquid with an inert absorbent material (e.g., diatomite or universal binders) [3]. Transfer the saturated absorbent to the hazardous waste container for incineration[2, 6].

By strictly adhering to these protocols, laboratories ensure regulatory compliance, protect personnel from occupational exposure, and prevent the introduction of potent antiretrovirals into the environment.

References

  • Safety Data Sheet - Cayman Chemical. caymanchem.com.
  • SAFETY DATA SHEET - Santa Cruz Biotechnology (SC-207755). scbt.com.
  • Indinavir sulfate-SDS - MedChemExpress. medchemexpress.com.
  • Indinavir Sulfate SDS - Santa Cruz Biotechnology. scbt.com.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals Summary - ASHP. ashp.org.
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. nih.gov.
  • Safety Data Sheet - Amazon S3 (LKT Laboratories). amazonaws.com.
  • The Disposal of Hazardous Waste Pharmaceuticals FAQs - Ohio.gov. ohio.gov.
  • 10 Tips for Proper Pharmaceutical Waste Disposal - Environmental Marketing Services. emsllcusa.com.
  • Laboratory Waste Management: The New Regulations. medlabmag.com.
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